Technical Documentation Center

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 23714-54-7

Core Science & Biosynthesis

Foundational

Strategic Synthesis & Process Optimization: 4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary & Retrosynthetic Analysis Target Molecule: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Molecular Formula: Core Pharmacophore: 1,2,4-Triazole-3-thiol (Mercaptotriazole)[1] The synthesis of 4-all...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Molecular Formula:


Core Pharmacophore:  1,2,4-Triazole-3-thiol (Mercaptotriazole)[1]

The synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol requires a convergent strategy designed to overcome the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its antifungal, anti-inflammatory, and antimicrobial properties.

Retrosynthetic Logic

The construction of the triazole ring is most efficiently achieved via the cyclodehydration of an acylthiosemicarbazide intermediate . This intermediate is assembled from two primary building blocks:

  • 2-Chlorobenzohydrazide: Provides the C5-aryl backbone.

  • Allyl Isothiocyanate: Introduces the N4-allyl and C3-thiol/thione functionalities.

The critical decision point in this pathway is the cyclization medium. While acidic cyclization often favors 1,3,4-thiadiazoles, basic conditions (aqueous NaOH/KOH) are chemically mandated to drive the formation of the 1,2,4-triazole-3-thiol isomer via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon.

Retrosynthesis Target Target: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Intermediate Intermediate: 1-(2-chlorobenzoyl)-4-allylthiosemicarbazide Target->Intermediate Cyclodehydration (OH-) Precursor1 Precursor A: 2-Chlorobenzohydrazide Intermediate->Precursor1 Nucleophilic Addition Precursor2 Precursor B: Allyl Isothiocyanate Intermediate->Precursor2 Start Starting Material: Methyl/Ethyl 2-chlorobenzoate Precursor1->Start Hydrazinolysis

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole core.

Detailed Synthetic Protocol

This protocol is designed for a standard laboratory scale (10–50 mmol). All stoichiometry must be adjusted based on the specific molar mass of starting materials.

Phase 1: Synthesis of 2-Chlorobenzohydrazide

This step converts the ester to the hydrazide via nucleophilic acyl substitution.

  • Reagents: Ethyl 2-chlorobenzoate (1.0 eq), Hydrazine hydrate (99%, 2.5 eq), Absolute Ethanol.

  • Mechanism: The hydrazine acts as a hard nucleophile, attacking the ester carbonyl.

Protocol:

  • Dissolve 0.05 mol of ethyl 2-chlorobenzoate in 30 mL of absolute ethanol.

  • Add 0.125 mol of hydrazine hydrate dropwise with stirring.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Cool the reaction mixture to room temperature, then chill in an ice bath.

  • Filter the precipitated solid (2-chlorobenzohydrazide).

  • Purification: Recrystallize from ethanol to remove unreacted hydrazine.

  • Yield Expectation: 75–85%.

Phase 2: Formation of 1-(2-chlorobenzoyl)-4-allylthiosemicarbazide

The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Reagents: 2-Chlorobenzohydrazide (1.0 eq), Allyl isothiocyanate (1.1 eq), Ethanol.

  • Safety Note: Allyl isothiocyanate is a potent lachrymator and skin irritant. Handle in a fume hood.

Protocol:

  • Dissolve 0.01 mol of 2-chlorobenzohydrazide in 20 mL of boiling ethanol.

  • Add 0.011 mol of allyl isothiocyanate dropwise.

  • Reflux for 4–6 hours. The solution may turn clear before precipitate forms.

  • Cool to room temperature. The thiosemicarbazide intermediate typically precipitates as a white/off-white solid.

  • Filter, wash with cold ethanol, and dry.

  • Checkpoint: Verify formation by IR (presence of C=O amide stretch ~1650 cm⁻¹ and C=S stretch).

Phase 3: Cyclization to 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

The critical ring-closure step.

  • Reagents: Thiosemicarbazide intermediate (from Phase 2), 2N NaOH (aqueous).

  • Conditions: Base-catalyzed cyclodehydration.[2][3]

Protocol:

  • Suspend the thiosemicarbazide intermediate in 20 mL of 2N NaOH solution.

  • Reflux the mixture for 4–5 hours. The solid will dissolve as the reaction proceeds and the salt forms.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate and acidify carefully with dilute HCl (to pH ~4–5).

    • Note: Perform this in a fume hood; acidification releases

      
       traces if side reactions occurred, though minimal in this pathway.
      
  • The product will precipitate as a solid. Filter and wash with copious amounts of cold water.

  • Purification: Recrystallize from ethanol/water (1:1) or pure ethanol.[4]

Reaction Mechanism & Pathway Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a base-catalyzed intramolecular nucleophilic attack.

  • Deprotonation: The base (

    
    ) deprotonates the hydrazide nitrogen (
    
    
    
    ).
  • Cyclization: The resulting nucleophile attacks the thiocarbonyl carbon (

    
    ).
    
  • Elimination: Loss of a water molecule (dehydration) establishes the aromatic triazole ring.

  • Tautomerism: The product exists in equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thiol form allows for S-alkylation, while in the solid state, the thione form often predominates.

Mechanism Step1 Thiosemicarbazide (Open Chain) Step2 Deprotonation (N-H) Step1->Step2 OH- Step3 Nucleophilic Attack on C=S Step2->Step3 Step4 Loss of H2O (Aromatization) Step3->Step4 Final 1,2,4-Triazole-3-thiol (Target) Step4->Final

Figure 2: Mechanistic flow of the base-catalyzed cyclization.

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

Quantitative Data Summary
ParameterExpected Range/ValueDiagnostic Significance
Physical State White to pale yellow crystalsDarkening indicates oxidation of thiol.
Melting Point 160–190°C (Analog dependent)Sharp range (<2°C) confirms purity.
Yield (Overall) 60–75%Low yield suggests incomplete cyclization.
Solubility Soluble in DMSO, DMF, EthanolInsoluble in water (acid form).
Spectral Validation
  • IR Spectroscopy (KBr Pellet):

    • 
      :  2550–2600 cm⁻¹ (Often weak due to thione tautomer dominance).
      
    • 
      :  1600–1620 cm⁻¹ (Characteristic of triazole ring).[1]
      
    • 
      :  740–760 cm⁻¹ (Aryl chloride).
      
    • Absence: The carbonyl peak (~1650 cm⁻¹) from the intermediate must be absent .

  • 
     NMR (DMSO-
    
    
    
    ):
    • Allyl Group: Multiplet at

      
       5.8–6.0 (CH), Doublet at 
      
      
      
      5.0–5.2 (
      
      
      ), Doublet at
      
      
      4.5–4.7 (
      
      
      ).
    • Aromatic: Multiplets at

      
       7.4–7.8 (4H, 2-chlorophenyl pattern).
      
    • Thiol/Thione Proton: Broad singlet at

      
       13.5–14.0 (exchangeable with 
      
      
      
      ).

Troubleshooting & Optimization

  • Steric Hindrance: The 2-chloro substituent provides steric bulk near the reaction center. If cyclization yield is low, increase the reflux time in NaOH to 8–10 hours or use a higher boiling solvent (e.g., ethylene glycol) with KOH.

  • Isomer Control: Ensure the reaction remains basic during heating. Acidic conditions during heating can lead to the formation of 1,3,4-thiadiazoles instead of triazoles.[5]

  • Oxidation: Triazole-3-thiols can oxidize to disulfides upon prolonged exposure to air. Store the product in a desiccator or under inert gas.

References

  • Synthesis and Antimicrobial Activity of 1,2,4-Triazoles: Source: Istanbul Journal of Pharmacy, 2023. Relevance: Confirms the general pathway for 4-amino/substituted-5-aryl-1,2,4-triazole-3-thiols via hydrazine hydrate and base cyclization.

  • Mechanistic Insight into Triazole vs. Thiadiazole Formation: Source: Polish Pharmaceutical Society, Acta Poloniae Pharmaceutica. Relevance: Establishes the rule that alkaline media favors 1,2,4-triazole formation while acidic media favors 1,3,4-thiadiazoles.[5]

  • Reactivity of Allyl Isothiocyanate: Source: Journal of Agricultural and Food Chemistry. Relevance: Details the nucleophilic addition behavior of allyl isothiocyanate, critical for the intermediate formation step.

  • Polyphosphate Ester Mediated Synthesis (Alternative Pathway): Source: MDPI Molecules, 2025. Relevance: Provides recent validation of thiosemicarbazide acylation and cyclodehydration methodologies.[2][3][6]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The functionalization of this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on the comprehensive spectroscopic characterization of a specific derivative, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Understanding the precise molecular structure and electronic properties through various spectroscopic techniques is a critical and non-negotiable step in the drug discovery and development pipeline. It ensures compound identity, purity, and provides the foundational data for further studies, such as structure-activity relationship (SAR) elucidation and computational modeling.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies and expected outcomes for the spectroscopic analysis of this target molecule. We will delve into the core principles of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining not just the "how" but the critical "why" behind each experimental choice and data interpretation.

A crucial aspect of 1,2,4-triazole-3-thiol chemistry is the potential for thione-thiol tautomerism. This guide will address how spectroscopic methods can be employed to investigate and distinguish between these tautomeric forms, a factor that can significantly influence the molecule's biological activity and chemical reactivity.[3]

Molecular Structure and Tautomerism

The subject of this guide, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, possesses a unique combination of functional groups that contribute to its spectroscopic signature. The molecule consists of a central 1,2,4-triazole ring, substituted at the 4-position with an allyl group and at the 5-position with a 2-chlorophenyl group. The key functional group for our analysis is the thiol/thione moiety at the 3-position.

1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the triazole ring. Spectroscopic analysis is instrumental in determining the predominant tautomeric form in a given state.

Caption: Thiol-Thione Tautomerism in 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Application

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), providing a unique "molecular fingerprint." For our target molecule, FT-IR is crucial for confirming the presence of key functional groups such as N-H, S-H, C=N, C=S, and the aromatic C-H and C=C bonds. The presence or absence of a distinct S-H stretching band can provide strong evidence for the thiol tautomer, while a prominent C=S stretching band would suggest the thione form.

Experimental Protocol

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Collection: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Data and Interpretation

The FT-IR spectrum of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is expected to exhibit several characteristic absorption bands. The interpretation of these bands will provide insight into the molecular structure and the predominant tautomeric form.

Wavenumber (cm⁻¹)Vibration ModeExpected Observation for the Target MoleculeRationale and Reference
~3300-3200N-H stretchA broad band may be present if the thione tautomer is dominant.[4]This band arises from the N-H bond in the triazole ring of the thione form.
~2600-2550S-H stretchA weak band in this region would be indicative of the thiol tautomer.[4][5]The S-H bond has a characteristic, though often weak, stretching frequency. Its presence is a key marker for the thiol form.
~3100-3000Aromatic & Olefinic C-H stretchSharp bands in this region.These bands correspond to the C-H stretching vibrations of the 2-chlorophenyl ring and the allyl group.
~1610-1500C=N and C=C stretchMultiple sharp bands.[4][5]These absorptions are characteristic of the C=N bonds within the triazole ring and the C=C bonds of the aromatic ring and the allyl group.
~1300-1200C=S stretchA strong band in this region would suggest the presence of the thione tautomer.[3]The C=S double bond has a characteristic stretching vibration that is a key indicator of the thione form.
~1100-1000C-N stretchBands of medium to strong intensity.These vibrations are associated with the C-N bonds within the triazole ring.
~800-700C-Cl stretchA strong band in this region.This absorption is characteristic of the C-Cl bond in the 2-chlorophenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these spin states, and the precise frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.

For 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, ¹H and ¹³C NMR will be used to:

  • Confirm the number and types of protons and carbons.

  • Elucidate the connectivity of the atoms through spin-spin coupling.

  • Provide evidence for the specific substitution pattern on the aromatic ring.

  • Help determine the predominant tautomeric form in solution.

Experimental Protocol

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹³C NMR Analysis: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Expected Spectral Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, based on data from analogous compounds.[4][5][6]

¹H NMR (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Reference
~13.0-14.0Singlet (broad)1HSH/NHThe proton on the sulfur or nitrogen of the triazole ring is expected to be highly deshielded and will appear as a broad singlet. Its chemical shift can be indicative of the tautomeric form.[7][8]
~7.3-7.8Multiplet4HAromatic-HThe four protons of the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region.
~5.8-6.0Multiplet1HAllyl -CH=The methine proton of the allyl group will be a multiplet due to coupling with the adjacent CH₂ protons.
~5.0-5.2Multiplet2HAllyl =CH₂The terminal vinyl protons of the allyl group will appear as a multiplet.
~4.5-4.7Doublet2HAllyl N-CH₂The methylene protons attached to the nitrogen of the triazole ring will be a doublet due to coupling with the olefinic proton.

¹³C NMR (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Reference
~165-170C=S/C-SThe chemical shift of this carbon is highly dependent on the tautomeric form. A value closer to 170 ppm would suggest the thione form.
~150-155Triazole C5The carbon of the triazole ring bearing the 2-chlorophenyl group.
~130-135Aromatic C-ClThe carbon of the chlorophenyl ring directly attached to the chlorine atom.
~125-132Aromatic CH & CThe remaining carbons of the 2-chlorophenyl ring.
~130-135Allyl -CH=The methine carbon of the allyl group.
~115-120Allyl =CH₂The terminal vinyl carbon of the allyl group.
~45-50Allyl N-CH₂The methylene carbon attached to the nitrogen of the triazole ring.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a typical experiment, the sample is ionized, the resulting ions are separated according to their m/z ratio, and then detected.

For our target molecule, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) can be employed to study its fragmentation pathways, providing further structural confirmation.

Experimental Protocol

  • Sample Introduction and Ionization: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The ions are analyzed using a mass analyzer, such as a time-of-flight (TOF) or Orbitrap for high-resolution measurements, or a quadrupole for routine analysis.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Caption: General experimental workflow for the spectroscopic characterization.

Expected Fragmentation Pattern

The fragmentation of the 1,2,4-triazole ring can be complex and is influenced by the substituents. For 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, some expected fragmentation pathways include:

  • Loss of the allyl group.

  • Cleavage of the 2-chlorophenyl group.

  • Ring cleavage of the triazole core, potentially with the loss of N₂ or HCN.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Application

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores present in the molecule. For 1,2,4-triazole-3-thiol derivatives, UV-Vis spectroscopy can be particularly useful in studying the thione-thiol tautomerism, as the two forms often have distinct absorption maxima due to differences in their electronic systems. The thione form, with its C=S chromophore, is expected to have a characteristic absorption at a longer wavelength compared to the thiol form.[9]

Experimental Protocol

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Analysis: The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

Expected Spectral Data

For 5-substituted-3-mercapto-1,2,4-triazoles, the UV spectra in an ethanolic solution typically show two maximum absorption bands.[9] One band is expected in the range of 250-260 nm, and a second, often attributed to the C=S chromophore of the thione tautomer, may appear at a longer wavelength, around 280-300 nm.[9]

Conclusion

The comprehensive spectroscopic characterization of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, as outlined in this guide, is an indispensable process for confirming its chemical identity and purity. The synergistic application of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed molecular portrait, from the identification of functional groups and atomic connectivity to the determination of the molecular weight and the investigation of tautomeric equilibria. The predicted spectral data, based on established knowledge of similar 1,2,4-triazole derivatives, serves as a robust framework for the interpretation of experimental results. This multi-faceted analytical approach ensures the scientific integrity of subsequent research and is a critical component in the advancement of novel triazole-based compounds in drug discovery and materials science.

References

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002).
  • Majewska, P., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1271, 134033.
  • Al-Ghorbani, M., et al. (2023). Stereoselective Synthesis of New 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides: Characterizations, X-ray Crystal Structure and Hirshfeld Surface Analysis. Molecules, 28(9), 3899.
  • Verma, A., et al. (2019). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Sciences and Research, 10(7), 3124-3137.
  • Demirbas, N., et al. (2006).
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Pylypenko, O. O., et al. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192.
  • Indus Journal of Bioscience Research. (2023).
  • Al-Omair, M. A., & Ali, A. A. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. Molecules, 27(2), 438.
  • Ginekologia i Poloznictwo. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
  • El-Sayed, W. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1313-1325.
  • Al-Obaidi, A. S. M., et al. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-652.
  • Darabdhara, G., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2715.
  • Ali, A. M. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • Lesyk, R., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 23(10), 2465.
  • The Royal Society of Chemistry. (n.d.).

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides an in-depth technical exploration of the synthesis, characterization, and definitive structural elucidation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol through single-crystal X-ray diffrac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the synthesis, characterization, and definitive structural elucidation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol through single-crystal X-ray diffraction. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a rationale-driven narrative, underscoring the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention for their potent pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] The introduction of diverse substituents at the N-4 and C-5 positions of the triazole ring allows for the fine-tuning of their biological activity. The title compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, incorporates an allyl group, known to modulate lipophilicity and receptor binding, and a 2-chlorophenyl moiety, a common feature in bioactive molecules that can influence steric and electronic properties.

A definitive understanding of the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. This knowledge, obtained through single-crystal X-ray analysis, provides invaluable insights into structure-activity relationships (SAR), guides the design of more potent and selective analogues, and is a critical component of intellectual property and regulatory submissions.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of the title compound follows a well-established pathway for 1,2,4-triazole-3-thiol derivatives, ensuring high yield and purity, which are prerequisites for successful crystallization.[6][7]

Synthetic Protocol

The synthesis is a two-step process commencing with the formation of a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.

Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-allylthiosemicarbazide

  • Rationale: This step involves the acylation of allylthiosemicarbazide with 2-chlorobenzoyl chloride. The reaction is typically carried out in a non-protic solvent to prevent hydrolysis of the acid chloride.

  • Procedure:

    • To a solution of allylthiosemicarbazide (1.17 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) cooled to 0 °C, triethylamine (1.4 mL, 10 mmol) is added as an acid scavenger.

    • 2-chlorobenzoyl chloride (1.75 g, 10 mmol) is added dropwise with constant stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

    • The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the resulting solid is washed with cold diethyl ether to yield the crude product.

Step 2: Synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • Rationale: The thiosemicarbazide intermediate undergoes dehydrative cyclization in an alkaline medium to form the stable 1,2,4-triazole ring.[6]

  • Procedure:

    • The crude 1-(2-chlorobenzoyl)-4-allylthiosemicarbazide (2.7 g, ~10 mmol) is suspended in an aqueous solution of 8% sodium hydroxide (50 mL).

    • The mixture is heated under reflux for 4-5 hours until a clear solution is obtained.

    • The solution is cooled to room temperature and then acidified to pH 5-6 with dilute hydrochloric acid.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • The crude product is recrystallized from ethanol to afford pure 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Triazole Cyclization A Allylthiosemicarbazide + 2-Chlorobenzoyl Chloride B 1-(2-chlorobenzoyl)-4-allylthiosemicarbazide A->B THF, Et3N, 0°C to RT C 1-(2-chlorobenzoyl)-4-allylthiosemicarbazide D 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol C->D 8% NaOH (aq), Reflux then HCl (aq) XRay_Workflow A Crystal Growth & Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Direct Methods/Patterson) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Final Structural Model (CIF File, Tables, Diagrams) F->G

Sources

Exploratory

The Evolving Landscape of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the 1,2,4-tri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the 1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of substituted 1,2,4-triazole-3-thiol derivatives, offering insights into their synthesis, multifaceted biological potential, and the intricate relationship between their structure and activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new chemical entities.

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms. Its unique structural features, including its dipole character, capacity for hydrogen bonding, metabolic stability, and ability to enhance the solubility of molecules, make it an attractive pharmacophore in drug design.[1] The incorporation of a thiol group at the 3-position, along with further substitutions on the triazole ring, gives rise to a diverse class of derivatives with a wide array of pharmacological properties.

Synthetic Strategies: Building the 1,2,4-Triazole-3-thiol Core

The synthesis of substituted 1,2,4-triazole-3-thiol derivatives is a well-established area of organic chemistry, with several reliable methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two of the most common and versatile approaches are highlighted below.

Cyclization of Thiosemicarbazide Precursors

A widely employed method involves the intramolecular cyclization of substituted thiosemicarbazides. This approach offers a high degree of flexibility in introducing substituents at various positions of the triazole ring.

General Workflow for Thiosemicarbazide Cyclization:

Thiosemicarbazide Cyclization Workflow start Starting Materials: Carboxylic Acid Hydrazide & Isothiocyanate intermediate1 Thiosemicarbazide Formation start->intermediate1 Reaction intermediate2 Alkaline Cyclization (e.g., NaOH, KOH) intermediate1->intermediate2 Reflux product Substituted 1,2,4-Triazole-3-thiol intermediate2->product Acidification

Figure 1: General workflow for the synthesis of 1,2,4-triazole-3-thiols via thiosemicarbazide cyclization.

Experimental Protocol: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol

This protocol outlines a common procedure for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, which are important intermediates for further derivatization.

  • Preparation of Potassium Dithiocarbazinate:

    • To a solution of potassium hydroxide in absolute ethanol, add the desired carboxylic acid hydrazide.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Dilute the reaction mixture with dry ether and filter the precipitated potassium dithiocarbazinate salt. Wash the salt with ether and dry it under vacuum.

  • Cyclization to 4-Amino-5-substituted-1,2,4-triazole-3-thiol:

    • Reflux a suspension of the potassium dithiocarbazinate salt and hydrazine hydrate in water for 2-4 hours.

    • During the reaction, the color of the mixture may change, and hydrogen sulfide gas may evolve.

    • After cooling, dilute the reaction mixture with cold water and acidify with a mineral acid (e.g., HCl) to a pH of 5-6.

    • Filter the precipitated product, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Reaction of Thiosemicarbazides with Carboxylic Acids

Another efficient method involves the direct reaction of thiosemicarbazides with carboxylic acids, often facilitated by a dehydrating agent. Polyphosphate ester (PPE) has been demonstrated as an effective reagent for this transformation.[2]

Experimental Protocol: PPE-Mediated Synthesis of 1,2,4-Triazole-3-thiol Derivatives [2]

This two-step, one-pot procedure offers a streamlined approach to the synthesis of these derivatives.[2]

  • Acylation of Thiosemicarbazide:

    • In a hydrothermal reaction vessel, thoroughly mix the appropriate thiosemicarbazide and carboxylic acid.

    • Add dry chloroform and a magnetic stir bar.

    • With stirring, add polyphosphate ester (PPE) to the mixture, seal the vessel, and heat at 90 °C for 11 hours.

    • After cooling, the acylated intermediate often precipitates.

  • Cyclodehydration to 1,2,4-Triazole-3-thiol:

    • Isolate the acylated intermediate and suspend it in an aqueous solution of a base (e.g., 2M KOH).

    • Heat the mixture at 90 °C for 9 hours, maintaining an alkaline pH.

    • Filter the reaction mixture to remove any insoluble byproducts.

    • Treat the filtrate with activated charcoal and then acidify with a dilute acid (e.g., 0.5M HCl) to precipitate the final 1,2,4-triazole-3-thiol product.[2]

    • The product can be purified by recrystallization.[2]

A Spectrum of Biological Activities

Substituted 1,2,4-triazole-3-thiol derivatives have been extensively investigated for their biological activities, revealing a broad and potent pharmacological profile.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents.[3] 1,2,4-Triazole-3-thiol derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[4][5][6]

Mechanism of Antimicrobial Action:

The precise mechanism of antimicrobial action for all 1,2,4-triazole-3-thiol derivatives is not fully elucidated and can vary depending on the specific substituent. However, for antifungal activity, a well-established mechanism for azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.[7]

The antibacterial mechanism is less defined but is thought to involve the inhibition of essential bacterial enzymes or interference with other vital cellular processes.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the triazole core significantly influence antimicrobial activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, hydroxyl) have been shown to enhance activity, likely by modulating the electronic properties and steric interactions of the molecule with its biological target.

  • S-Substitutions: Alkylation or arylation of the thiol group can lead to compounds with improved antimicrobial potency.

  • Hybrid Molecules: Incorporating other bioactive heterocyclic rings, such as pyridine or thiadiazole, into the 1,2,4-triazole-3-thiol scaffold can result in hybrid molecules with enhanced and broader-spectrum antimicrobial activity.[5]

Table 1: Representative Antimicrobial Activity of Substituted 1,2,4-Triazole-3-thiol Derivatives

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
A 4-(benzylideneamino)-5-phenyl-Staphylococcus aureus-[4]
B 4-(4-chlorobenzylideneamino)-5-phenyl-Staphylococcus aureus-[4]
C 4-(2,4-dichlorobenzylideneamino)-5-phenyl-Microsporum gypseum-[4]
D Ofloxacin analogueStaphylococcus aureus0.25-1[3]
E Ofloxacin analogueEscherichia coli0.25-1[3]
F Clinafloxacin hybrid with 4-tolyl groupMRSA0.25[3]
G Metronidazole derivativeClostridium sporogenes17.1[6]

Note: This table presents a selection of reported activities. MIC values can vary depending on the specific assay conditions.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[1] Substituted 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[1]

Mechanism of Anticancer Action:

The anticancer effects of these derivatives are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Anticancer Mechanism cluster_pathways Signaling Pathways Triazole 1,2,4-Triazole-3-thiol Derivative Apoptosis Induction of Apoptosis Triazole->Apoptosis CellCycle Cell Cycle Arrest Triazole->CellCycle CancerCell Cancer Cell Death Apoptosis->CancerCell Bax ↑ Bax (Pro-apoptotic) Apoptosis->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Caspases Caspase Activation (e.g., Caspase-3, -9) Apoptosis->Caspases CellCycle->CancerCell p53 ↑ p53 Activation CellCycle->p53 G2M G2/M Phase Arrest CellCycle->G2M

Figure 2: Simplified overview of the anticancer mechanisms of 1,2,4-triazole-3-thiol derivatives.

  • Induction of Apoptosis: Many 1,2,4-triazole-3-thiol derivatives trigger the intrinsic apoptotic pathway. This is often characterized by an increased expression of the pro-apoptotic protein Bax, a decreased expression of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis.[8]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, most commonly at the G2/M phase.[9][10] This prevents cancer cells from dividing and proliferating. The tumor suppressor protein p53 is often implicated in this process, as its activation can lead to cell cycle arrest and apoptosis.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Hydrazone Moiety: The incorporation of a hydrazone linkage has been shown to be a key structural feature for potent anticancer activity in several series of 1,2,4-triazole-3-thiol derivatives.[1]

  • Substituents on Appended Rings: The nature of the substituents on aromatic or heterocyclic rings attached to the main scaffold plays a crucial role in determining the anticancer potency and selectivity. For instance, the presence of hydroxyl or nitro groups on a benzene ring can significantly enhance activity.[1]

  • Kinase Inhibition: Some derivatives are thought to exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1]

Table 2: Representative Anticancer Activity of Substituted 1,2,4-Triazole-3-thiol Derivatives

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
H Hydrazone with 2-hydroxy-5-nitrobenzeneMelanoma (IGR39)~5[1]
I Hydrazone with 2-hydroxy-5-nitrobenzeneBreast (MDA-MB-231)~2[1]
J Hydrazone with 2-hydroxy-5-nitrobenzenePancreatic (Panc-1)~17[1]
K Thiazolo[3,2-b][1][2][4]-triazole derivative-1.37 (Mean GI50)[11]
L 1,2,3-triazole conjugateBreast (MCF-7)0.31[12]
M 1,2,3-triazole conjugateColon (Caco-2)4.98[12]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve the desired final inoculum concentration in the microplate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in the wells of a 96-well microplate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the diluted microbial suspension to each well of the microplate.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add a solution of MTT to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

Substituted 1,2,4-triazole-3-thiol derivatives represent a versatile and promising scaffold in the field of drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutic agents. The extensive research into their antimicrobial and anticancer properties has provided valuable insights into their mechanisms of action and structure-activity relationships.

Future research in this area should focus on:

  • Rational Design and Synthesis: Utilizing computational tools and a deeper understanding of SAR to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in their biological activities to enable more targeted drug development.

  • In Vivo Efficacy and Safety Studies: Progressing the most promising compounds from in vitro studies to in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

The continued exploration of the chemical space around the 1,2,4-triazole-3-thiol core holds significant promise for the discovery of next-generation drugs to combat infectious diseases and cancer.

References

  • Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link]

  • Zakharychev, V. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6422. [Link]

  • Plebankiewicz, M., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1453. [Link]

  • Kumar, A., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry, 12(1), 1-11. [Link]

  • Özdemir, A., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(10), 18796-18814. [Link]

  • Saadeh, H. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478. [Link]

  • Shtil, A. A., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Current Issues in Molecular Biology, 45(12), 9576-9589. [Link]

  • Gümrükçüoğlu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 54(1), 86-94. [Link]

  • Youssif, B. G., et al. (2020). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 104, 104369. [Link]

  • Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203-208. [Link]

  • Damdoom, K. H., & Al-Jeilawi, R. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science, 66(5), 1796-1811. [Link]

  • El-Sayed, N. N. E., et al. (2020). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. Bioorganic Chemistry, 94, 103433. [Link]

  • Al-Soud, Y. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). [Link]

  • Kadar, Z., et al. (2011). Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link]

  • Aouad, M. R., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS omega, 5(29), 18371-18384. [Link]

  • Al-Ostath, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

  • Ahmad, A., et al. (2021). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Abdel-Gawad, H., et al. (2022). New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. Pharmaceuticals, 15(3), 329. [Link]

  • Onkol, T., et al. (2020). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 12(7), 1-8. [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-201. [Link]

  • Yakan, B. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Fernandes, C., et al. (2023). Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. Chemistry & Biodiversity, 20(7), e202300251. [Link]

  • Kumar, R., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(15), 5824. [Link]

Sources

Foundational

Tautomerism in 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide on the Tautomerism of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Authored by a Senior Application Scientist This guide provides a comprehensive technical exploration of the tautomeri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Tautomerism of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the tautomeric phenomena observed in 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles from closely related analogues to provide a robust predictive analysis. This work is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of the structural dynamics of bioactive heterocyclic systems.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole-3-thiones

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide array of biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][3] The functionality of these molecules is intrinsically linked to their structural characteristics, chief among them being the capacity for tautomerism.

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core can exist in two primary tautomeric forms: the thione form and the thiol form. This equilibrium is not merely a chemical curiosity; the dominant tautomer can profoundly influence the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[4] It is well-established that for most 1,2,4-triazole derivatives, the thione form is the more stable and predominant species in both the solid state and in neutral solutions.[4][5]

This guide will elucidate the synthesis, characterization, and tautomeric equilibrium of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, providing a predictive framework based on established data from analogous compounds.

Synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-documented process, typically achieved through the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide in an alkaline medium.[1][6][7] This method is reliable and generally provides good yields.

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned in a two-step process starting from 2-chlorobenzohydrazide.

Synthesis 2-chlorobenzohydrazide 2-chlorobenzohydrazide Thiosemicarbazide 1-allyl-4-(2-chlorobenzoyl)thiosemicarbazide 2-chlorobenzohydrazide->Thiosemicarbazide  + Allyl isothiocyanate  Ethanol, Reflux Triazole 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole  2N NaOH  Reflux

Caption: Proposed synthetic route for the title compound.

Experimental Protocol

Step 1: Synthesis of 1-allyl-4-(2-chlorobenzoyl)thiosemicarbazide

  • To a solution of 2-chlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL), add allyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.

Step 2: Synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-allyl-4-(2-chlorobenzoyl)thiosemicarbazide (8 mmol) in an aqueous solution of 2N sodium hydroxide (40 mL).

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Tautomeric Equilibrium and Spectroscopic Analysis

The central focus of this guide is the thione-thiol tautomerism in the title compound. The equilibrium between these two forms is dynamic and can be influenced by factors such as the physical state (solid vs. solution) and the solvent polarity.

Caption: Thione-thiol tautomeric equilibrium.

Spectroscopic Signatures of Tautomers

Spectroscopic techniques such as FT-IR and NMR are invaluable for identifying the predominant tautomeric form.[4]

Spectroscopic Feature Thione Form (Expected) Thiol Form (Expected) Reference Analogue Data
FT-IR: ν(N-H) (cm⁻¹) 3100 - 3460Absent[4]
FT-IR: ν(S-H) (cm⁻¹) Absent2550 - 2650 (weak)[1][4]
FT-IR: ν(C=S) (cm⁻¹) 1250 - 1340Absent[4]
¹H NMR: δ(N-H) (ppm) 13.0 - 14.0Absent[1][4]
¹H NMR: δ(S-H) (ppm) Absent3.0 - 4.0[4]
¹³C NMR: δ(C=S) (ppm) 160 - 175Lower field C-S[4]

Analysis:

  • FT-IR Spectroscopy: The presence of a broad absorption band in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibration, and a strong band around 1300 cm⁻¹ for the C=S bond would be conclusive evidence for the thione form. Conversely, the appearance of a weak but sharp peak around 2550 cm⁻¹ (S-H stretch) would indicate the presence of the thiol tautomer.[1][4]

  • ¹H NMR Spectroscopy: In a DMSO-d₆ solution, a broad singlet peak in the downfield region of 13.0-14.0 ppm, which is exchangeable with D₂O, is a characteristic signal for the N-H proton of the thione form.[1][4] The S-H proton of the thiol form, if present, would likely appear at a much higher field, around 3.0-4.0 ppm.[4]

  • ¹³C NMR Spectroscopy: The carbon of the C=S group in the thione form gives a characteristic signal in the 160-175 ppm range.[4] This signal would be absent if the thiol form were to be the exclusive species.

Based on extensive literature on similar 1,2,4-triazole-3-thiol derivatives, it is highly probable that 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exists predominantly in the thione form in both the solid state and in common organic solvents.

Experimental Workflow for Tautomeric Analysis

A systematic approach is crucial for the unambiguous determination of the tautomeric structure.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_characterization Spectroscopic Characterization cluster_analysis Tautomeric Analysis s1 Synthesize Intermediate (Thiosemicarbazide) s2 Cyclization to Triazole s1->s2 p1 Recrystallization s2->p1 p2 Melting Point & Elemental Analysis p1->p2 c1 FT-IR Spectroscopy p2->c1 c2 ¹H & ¹³C NMR Spectroscopy c1->c2 a1 Identify Key Spectroscopic Markers (N-H, S-H, C=S) c1->a1 c3 Mass Spectrometry c2->c3 c2->a1 c3->a1 a2 Compare with Literature Data a1->a2 a3 Conclude Predominant Tautomer a2->a3

Caption: Workflow for synthesis and tautomeric analysis.

Conclusion

The tautomeric behavior of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a critical aspect of its chemical identity. Based on a comprehensive review of analogous structures, it is predicted that this compound will predominantly exist in the thione form. This structural preference is driven by the greater thermodynamic stability of the thione tautomer in this heterocyclic system. Experimental verification through the proposed synthetic and spectroscopic protocols is essential for confirming this prediction and for providing the foundational data necessary for any future drug design and development efforts. The methodologies and predictive data presented in this guide offer a robust framework for researchers working with this important class of molecules.

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]

  • Kaplaushenko, A. G., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 5(12), 835-839. [Link]

  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117-129. [Link]

  • Yaseen, H. A., & Al-Timimi, F. H. A. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 765-776. [Link]

  • Panasenko, O., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 26-31. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Davari, M. D., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(4), 841-855. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

  • Rostkowska, H., et al. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 23(20), 11855-11868. [Link]

  • Plech, T., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3385. [Link]

  • Patel, P., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8]-triazole-3-thiol derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]

  • Al-Obaidi, A. M. J. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Egyptian Journal of Chemistry, 65(132), 1-13. [Link]

  • Rajamohanan, P. R. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(9), 1238. [Link]

  • Mabied, A. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols for the preparation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway and detailed experimental protocols for the preparation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with commercially available starting materials. Each step is accompanied by a discussion of the underlying chemical principles and procedural rationale, ensuring both theoretical understanding and practical applicability for researchers and scientists.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a prominent feature in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions of the triazole ring can significantly modulate the therapeutic potential of these molecules. The target compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, combines the structural features of an allyl group, which can be a pharmacophore or a handle for further functionalization, and a 2-chlorophenyl moiety, a common substituent in many bioactive molecules. This guide will delineate a reliable and reproducible synthetic route to this valuable compound.

Overall Synthetic Strategy

The synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is most effectively achieved through a convergent synthesis that involves the initial preparation of a key intermediate, a substituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. This strategy is widely adopted for the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

The overall synthetic transformation can be visualized as follows:

Overall Synthesis 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate_1 2-Chlorobenzoyl Chloride 2-Chlorobenzoic_Acid->Intermediate_1 SOCl2 Intermediate_2 2-Chlorobenzohydrazide Intermediate_1->Intermediate_2 NH2NH2·H2O Intermediate_3 4-allyl-1-(2-chlorobenzoyl)thiosemicarbazide Intermediate_2->Intermediate_3 Allyl isothiocyanate Final_Product 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Intermediate_3->Final_Product NaOH, Reflux

Caption: Overall synthetic pathway for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Part 1: Synthesis of Key Intermediates

Step 1: Preparation of 2-Chlorobenzoyl Chloride

The initial step involves the activation of the carboxylic acid group of 2-chlorobenzoic acid by converting it into a more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chlorobenzoic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature with stirring.

  • The reaction mixture is then heated to reflux (around 75-80 °C) and maintained at this temperature for 2-4 hours, or until the evolution of gaseous byproducts ceases.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 2-chlorobenzoyl chloride, a yellow oily substance, is typically of sufficient purity to be used in the subsequent step without further purification.[1]

Causality: The hydroxyl group of the carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A series of steps involving the elimination of sulfur dioxide and a chloride ion leads to the formation of the acyl chloride. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

Step 2: Synthesis of 2-Chlorobenzohydrazide

The highly reactive 2-chlorobenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding acid hydrazide. This nucleophilic acyl substitution reaction is typically rapid.

Protocol:

  • In a beaker or flask, dissolve hydrazine hydrate in a suitable solvent like ethanol or water.

  • Cool the hydrazine solution in an ice bath.

  • Slowly add the crude 2-chlorobenzoyl chloride dropwise to the cooled hydrazine solution with vigorous stirring. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.

  • The resulting white precipitate of 2-chlorobenzohydrazide is collected by vacuum filtration, washed with cold water, and dried.[2] Recrystallization from an appropriate solvent, such as aqueous ethanol, can be performed for further purification if necessary.

Causality: The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton yields the stable acid hydrazide. The reaction is performed at low temperature to control the exothermicity and minimize potential side reactions.

Step 3: Preparation of 4-allyl-1-(2-chlorobenzoyl)thiosemicarbazide

This step involves the formation of the thiosemicarbazide backbone through the reaction of 2-chlorobenzohydrazide with allyl isothiocyanate.

Protocol:

  • Dissolve 2-chlorobenzohydrazide in a suitable solvent, such as absolute ethanol, in a round-bottom flask.[3]

  • Add an equimolar amount of allyl isothiocyanate to the solution.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid residue is washed with a small amount of cold ethanol or ether to remove any unreacted starting materials. The product, 4-allyl-1-(2-chlorobenzoyl)thiosemicarbazide, is typically obtained as a white solid and can be used in the next step without further purification.

Causality: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiosemicarbazide. The reaction is driven to completion by heating under reflux.

Part 2: Cyclization to the Final Product

Step 4: Synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. This reaction involves the loss of a water molecule to form the stable 1,2,4-triazole ring.

Protocol:

  • Suspend the 4-allyl-1-(2-chlorobenzoyl)thiosemicarbazide in an aqueous solution of a base, such as 2M sodium hydroxide or potassium hydroxide, in a round-bottom flask.[4][5]

  • Heat the mixture to reflux with stirring for 4-6 hours. During this time, the solid should dissolve as the cyclization proceeds.

  • After the reflux period, the reaction mixture is cooled to room temperature.

  • The cooled solution is then carefully acidified with a dilute acid, such as hydrochloric acid or acetic acid, until it reaches a pH of approximately 5-6.[6]

  • The precipitated solid product is collected by vacuum filtration, washed thoroughly with water to remove any inorganic salts, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Causality: In the basic medium, the amide nitrogen is deprotonated, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to form the triazole ring. The product exists as a thiolate salt in the basic solution and precipitates out upon acidification.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Hydrazide Synthesis cluster_step3 Step 3: Thiosemicarbazide Formation cluster_step4 Step 4: Triazole Cyclization A1 Mix 2-chlorobenzoic acid and thionyl chloride A2 Reflux for 2-4 hours A1->A2 A3 Remove excess SOCl2 (distillation) A2->A3 B2 Add 2-chlorobenzoyl chloride dropwise A3->B2 B1 Cool hydrazine hydrate solution B1->B2 B3 Stir at room temperature B2->B3 B4 Filter and wash precipitate B3->B4 C1 Dissolve 2-chlorobenzohydrazide in ethanol B4->C1 C2 Add allyl isothiocyanate C1->C2 C3 Reflux for 4-6 hours C2->C3 C4 Remove solvent and wash solid C3->C4 D1 Suspend thiosemicarbazide in NaOH(aq) C4->D1 D2 Reflux for 4-6 hours D1->D2 D3 Cool and acidify D2->D3 D4 Filter, wash, and dry product D3->D4 D5 Recrystallize (optional) D4->D5

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

StepStarting MaterialReagentsProductTypical Yield
12-Chlorobenzoic AcidThionyl Chloride2-Chlorobenzoyl Chloride>95% (crude)
22-Chlorobenzoyl ChlorideHydrazine Hydrate, Ethanol2-Chlorobenzohydrazide80-90%
32-ChlorobenzohydrazideAllyl Isothiocyanate, Ethanol4-allyl-1-(2-chlorobenzoyl)thiosemicarbazide85-95%
44-allyl-1-(2-chlorobenzoyl)thiosemicarbazideSodium Hydroxide, HCl4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol70-85%

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of reactions and assess the purity of the products.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=S, C=N, N-H, S-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecules and confirm the presence of the allyl and 2-chlorophenyl groups, as well as the triazole ring protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this compound for further investigation in various fields, particularly in the discovery of new therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • RSC Advances. (n.d.). Synthesis of hydrazides. Retrieved from [Link]

  • Tretyakov, B. A., Tikhonova, V., et al. (2021).
  • Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Tretyakov, B. A., Tikhonova, V., et al. (2021).
  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Jahangirnagar University Journal of Science. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Retrieved from [Link]

  • Al-Ghamdi, A. M., et al. (2013). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Molecular Sciences, 14(12), 23483–23497.

Sources

Foundational

An In-depth Technical Guide to 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-allyl-5-(2-chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol . As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their exploration of novel triazole-based therapeutic agents.

Chemical Identity and Nomenclature

The chemical structure of interest is a distinct molecule within the broad class of 1,2,4-triazole derivatives. These compounds are known for their thione-thiol tautomerism.

IUPAC Name: The systematic name for this compound is 4-allyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This nomenclature reflects the more stable thione tautomer in the solid state. The user-provided name, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, represents the thiol tautomer.

CAS Number: A thorough search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests that 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol may be a novel chemical entity that has not been previously synthesized or registered.

For a closely related analogue, 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol , the CAS Number is 13229-02-2 , and its IUPAC name is given as 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione[1]. This documented example supports the thione-based IUPAC name for the title compound.

Identifier Information
IUPAC Name 4-allyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Molecular Formula C₁₁H₁₀ClN₅S
Molecular Weight 267.74 g/mol
CAS Number Not available

The 1,2,4-Triazole-3-thione Scaffold: A Privileged Core in Medicinal Chemistry

The 1,2,4-triazole-3-thione core is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents[2][3]. The biological activity is often modulated by the nature of the substituents at the N-4 and C-5 positions of the triazole ring[2].

Synthetic Strategy: A Mechanistic Approach

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the cyclization of a substituted thiosemicarbazide[4][5]. A plausible and efficient synthetic route to the title compound is outlined below.

Synthesis_Workflow A 2-Chlorobenzoyl chloride C 1-Allyl-2-(2-chlorobenzoyl)hydrazine A->C Acylation B Allylhydrazine B->C E Potassium 2-(1-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioyl)sulfanide C->E Thiocarbamoylation D Potassium Hydroxide & Carbon Disulfide D->E G 4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol E->G Cyclization F Hydrazine Hydrate F->G Biological_Targets Core 1,2,4-Triazole-3-thione Core Antimicrobial Bacterial Enzymes/Cell Wall Synthesis Core->Antimicrobial Antifungal Ergosterol Biosynthesis Core->Antifungal Anticancer Kinases/Apoptotic Pathways Core->Anticancer Antiviral Viral Replication Enzymes Core->Antiviral AntiInflammatory COX/LOX Enzymes Core->AntiInflammatory

Sources

Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Melting Point Analysis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Methodological Whitepaper for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the detailed characterization of the thermal stability and mel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the detailed characterization of the thermal stability and melting point of the novel heterocyclic compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] As new derivatives are synthesized, a thorough understanding of their fundamental physicochemical properties, such as thermal stability and melting point, is paramount for advancing drug development. These parameters directly influence shelf-life, formulation strategies, processing, and regulatory compliance. This document, written from the perspective of a Senior Application Scientist, offers not just procedural steps but the underlying scientific rationale for each methodological choice. It details the application of advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside classical capillary melting point determination, to establish a robust thermal profile of the title compound.

Introduction: The Critical Role of Thermal Characterization

The 1,2,4-triazole nucleus is a privileged structure in modern pharmacology, prized for its diverse biological activities.[2] The specific compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, incorporates several key pharmacophores: a halogenated phenyl ring, a reactive allyl group, and a thiol moiety, making it a promising candidate for further investigation. Sulfur-containing heterocycles, in particular, have garnered significant interest in anticancer research.[3]

Before any high-level biological screening or formulation can occur, establishing the compound's fundamental thermal properties is a non-negotiable prerequisite.

  • Melting Point (m.p.) is a critical indicator of purity.[4] A sharp, well-defined melting range typically signifies a pure substance, whereas a broad melting range suggests the presence of impurities. It is also a key physical constant for identification and characterization.[5][6]

  • Thermal Stability dictates the temperature at which the compound begins to decompose. This information is vital for determining safe handling and storage conditions, assessing shelf-life, and designing manufacturing processes (e.g., milling, drying, melt extrusion) that do not induce degradation.

This guide presents a validated, multi-technique approach to generate a comprehensive thermal profile, ensuring data integrity and reproducibility.

Physicochemical Identity of the Analyte

  • Compound Name: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • IUPAC Name: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • Molecular Formula: C₁₁H₁₀ClN₃S

  • Molecular Weight: 267.74 g/mol

  • Chemical Structure: (Illustrative structure, as the exact image is not available)

Phase Transition & Purity Analysis: Melting Point Determination

The determination of the melting point serves a dual purpose: identification and purity assessment. We will employ two complementary methods: the modern, highly accurate Differential Scanning Calorimetry (DSC) and the traditional, visually verifiable capillary method. DSC is the preferred method for quantitative purity analysis.[7]

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides precise data on melting temperature (Tₘ), onset temperature (Tₒₙₛₑₜ), and the enthalpy of fusion (ΔHբ), which is the energy required to melt the solid.

The DSC method is chosen for its high sensitivity and ability to quantify the thermodynamic properties of the melting process.[9] The van't Hoff equation forms the basis of purity calculations from the DSC melting curve, where impurities depress and broaden the melting endotherm.[10][11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). This step is critical for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol into a Tzero aluminum pan.

    • Causality Insight: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

  • Pan Sealing: Hermetically seal the pan. This prevents any mass loss due to sublimation prior to melting.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Execute the thermal program as defined in the table below.

    • Causality Insight: A heating rate of 10 °C/min is standard for a survey scan. For high-resolution purity analysis, a slower rate (e.g., 1-2 °C/min) is used to ensure the sample and instrument remain in thermal equilibrium, a key assumption of the van't Hoff purity calculation.[12] The nitrogen purge provides a stable, inert atmosphere, preventing oxidative degradation.

ParameterValueRationale
InstrumentTA Instruments Q2000 or equivalentHigh-sensitivity and Tzero technology for accurate data.[7]
Sample PanTzero Aluminum, Hermetically SealedPrevents mass loss and ensures optimal thermal contact.
Sample Mass2–5 mgBalances signal strength with thermal resolution.
Purge GasNitrogen, 50 mL/minProvides an inert atmosphere to prevent oxidative reactions.[12]
Heating Rate10 °C/min (Survey), 2 °C/min (Purity)Balances analysis time with resolution.
Temperature Range25 °C to ~30 °C above meltEnsures the entire melting endotherm is captured.
Data AnalysisTA Universal Analysis or equivalentSoftware for peak integration and purity calculation.
Methodology 2: Capillary Melting Point Apparatus

This classical method provides a visual confirmation of the melting range.[13] It involves heating a small sample in a capillary tube and observing the temperatures at which melting begins and is complete.

  • Sample Preparation: Finely crush the crystalline sample to a powder. A fine powder ensures uniform packing and efficient heat transfer.[14]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to load a 2-3 mm column of the sample. Tap the sealed end on a hard surface to tightly pack the sample.

  • Instrument Setup: Place the loaded capillary into the heating block of a digital melting point apparatus (e.g., Stuart SMP10).

  • Heating Protocol:

    • Set a rapid heating rate (10-20 °C/min) to determine an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point.[13]

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (Tₛₜₐᵣₜ) and the temperature at which the last solid crystal liquefies (T𝕔ₒₘₚₗₑₜₑ). The melting point is reported as this range (Tₛₜₐᵣₜ – T𝕔ₒₘₚₗₑₜₑ).

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is the definitive method for determining the thermal stability and decomposition profile of a material.

Expert Rationale for TGA Protocol:

The goal of this TGA experiment is to identify the onset temperature of decomposition (Tₒₙₛₑₜ), which defines the upper limit of the compound's thermal stability. The mass loss percentage associated with each decomposition step can provide insights into the degradation mechanism (e.g., loss of the allyl group). The analysis is conducted under a nitrogen atmosphere to isolate inherent thermal stability from oxidative degradation.[16]

Step-by-Step Experimental Protocol for TGA:
  • Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines (e.g., using certified calcium oxalate).

  • Sample Preparation: Place 5-10 mg of the title compound into an open ceramic or platinum TGA pan.

    • Causality Insight: An open pan ensures that any gaseous decomposition products can escape freely, allowing for accurate mass loss detection.

  • Instrument Setup: Place the sample pan onto the TGA balance and tare the instrument.

  • Thermal Program: Execute the thermal program as detailed below.

ParameterValueRationale
InstrumentPerkinElmer STA 6000 or equivalentProvides simultaneous TGA-DTA data.[12]
Sample Pan100 µL Alumina (Ceramic)Chemically inert at high temperatures.
Sample Mass5–10 mgProvides a clear, detectable mass loss signal.
Purge GasNitrogen, 20 mL/minProvides an inert atmosphere to prevent oxidation.[12]
Heating Rate10 °C/minStandard rate for thermal stability screening.
Temperature Range25 °C to 600 °CWide range to ensure complete decomposition is observed.

Data Presentation and Interpretation

All quantitative data should be summarized for clear analysis and comparison. While experimental data for the title compound is not yet published, the tables below illustrate how results should be presented based on typical values for related 1,2,4-triazole-3-thiol derivatives.[17]

Table 3: Summary of Melting Point and Purity Data (Illustrative)
ParameterMethodResultInterpretation
Melting RangeCapillary210–212 °CA sharp 2 °C range suggests high purity.
Onset Temperature (Tₒₙₛₑₜ)DSC210.5 °CStart of the melting transition.
Peak Temperature (Tₘ)DSC211.8 °CThermodynamic melting point.
Enthalpy of Fusion (ΔHբ)DSC35.2 kJ/molEnergy required for the phase change.
PurityDSC99.7 mol%High purity confirmed by van't Hoff analysis.
Table 4: Summary of TGA Thermal Stability Data (Illustrative)
ParameterResultInterpretation
Onset Decomposition (Tₒₙₛₑₜ)245 °CThe compound is thermally stable up to this temperature.
First Decomposition Step245–320 °CInitial stage of thermal breakdown.
Mass Loss (Step 1)30.5%Correlates to the loss of specific functional groups.
Final Residue @ 600 °C5.2%Amount of non-volatile char remaining.

Visualizing the Analytical Workflow

Diagrams are essential for clarifying complex workflows and logical relationships.

Diagram 1: Overall Thermal Analysis Workflow

This diagram outlines the sequential process for comprehensive thermal characterization.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Synthesis & Reporting Prep Synthesized & Purified Compound Dry Dry under Vacuum to constant weight Prep->Dry TGA TGA Analysis (Stability) Dry->TGA 5-10 mg DSC DSC Analysis (Melting & Purity) Dry->DSC 2-5 mg Capillary Capillary MP (Visual Confirmation) Dry->Capillary ~1 mg Report Generate Comprehensive Thermal Profile Report TGA->Report  Decomposition Temp.  Mass Loss % DSC->Report  Melting Point  Enthalpy  Purity (mol%) Capillary->Report  Melting Range

Caption: Workflow for thermal characterization.

Diagram 2: Logic of Data Interpretation

G cluster_input Inputs cluster_output Experimental Outputs cluster_conclusion Derived Properties Compound Compound Structure (C₁₁H₁₀ClN₃S) TGA_Curve TGA Curve (Mass vs. Temp) Compound->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Compound->DSC_Curve Heat Controlled Heating (TGA & DSC Programs) Heat->TGA_Curve Heat->DSC_Curve Stability Thermal Stability (Max processing/storage temp) TGA_Curve->Stability Purity Purity & Identity (Melting Point & Range) DSC_Curve->Purity

Conclusion

This guide has detailed a robust, multi-faceted strategy for the definitive thermal characterization of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. By integrating Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can obtain precise, quantitative data on the material's thermal stability, melting point, and purity. These protocols, grounded in established scientific principles, are designed to produce the reliable and reproducible data required to advance a novel compound through the drug development pipeline. The thermal profile generated serves as a foundational dataset, informing all subsequent stages from formulation and manufacturing to storage and regulatory submission.

References

  • Fathy, M. A. et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • Gumrukcuoglu, N. et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Kaplaushenko, A. et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]

  • Gumrukcuoglu, N. et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

  • Trivedi, M. K. et al. (2015). TGA thermogram of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Analytical Chemistry. Available at: [Link]

  • Kadhim, R. J. et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Al-Amiery, A. A. (2012). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. ResearchGate. Available at: [Link]

  • University of Calgary. Melting point determination. Lab Manual. Available at: [Link]

  • Bself, S. et al. (2020). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Available at: [Link]

  • Oprea, S. et al. (2013). Thermogravimetric analysis and DSC thermograms of triazole-containing brush polymers. ResearchGate. Available at: [Link]

  • Epand, R. M. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH National Center for Biotechnology Information. Available at: [Link]

  • SSERC. Melting point determination. SSERC. Available at: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. TA Instruments. Available at: [Link]

  • Ribeiro da Silva, M. et al. (2023). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. Available at: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • Kaur, B. et al. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and thermal study of 1,2,4-triazole derivatives. JOCPR. Available at: [Link]

  • Kumar, A. et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Oriental Journal of Chemistry. Available at: [Link]

  • Fischer, D. et al. (2014). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Chemistry – An Asian Journal. Available at: [Link]

  • SlideShare. (2021). Experiment (1) determination of melting points. SlideShare. Available at: [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Das, D. et al. (2023). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines.... The Journal of Organic Chemistry. Available at: [Link]

  • Ilia, E. et al. (2017). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Antifungal screening protocol for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Application Note & Protocol Comprehensive Antifungal Screening Protocol for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol For: Researchers, scientists, and drug development professionals in mycology and infectious...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Comprehensive Antifungal Screening Protocol for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

For: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Abstract

The persistent challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the development of novel antifungal agents.[1] The 1,2,4-triazole scaffold is a pharmacologically significant moiety, forming the core of numerous antifungal drugs that target ergosterol biosynthesis.[1][2] This document provides a comprehensive, field-proven protocol for the systematic in vitro antifungal screening of a specific triazole derivative, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[3][4][5] This guide is designed to equip researchers with the necessary tools to accurately determine the compound's antifungal activity, elucidating its potential as a therapeutic candidate.

Scientific Rationale & Background

The 1,2,4-Triazole Scaffold: A Pillar of Antifungal Therapy

The 1,2,4-triazole ring is a critical pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][6] In the realm of antifungal therapy, triazoles represent a major class of agents used to treat systemic fungal infections.[1][7] Their primary mechanism of action involves the targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[1]

Mechanism of Action: Targeting Ergosterol Synthesis

Triazole antifungals function by disrupting the synthesis of ergosterol, an essential component of the fungal cytoplasmic membrane.[2] Specifically, the nitrogen atom (N4) of the triazole ring binds to the heme iron atom within the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This inhibition blocks the demethylation of lanosterol, a precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols compromise the structural integrity and function of the fungal membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1][9]

Triazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_result Result Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Catalyzes Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component CYP51->Ergosterol Demethylation ToxicSterols Accumulation of Toxic Sterols Triazole 4-allyl-5-(2-chlorophenyl) -4H-1,2,4-triazole-3-thiol Triazole->CYP51 Inhibits DisruptedMembrane Disrupted Membrane Integrity & Function ToxicSterols->DisruptedMembrane GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of triazole antifungals.

Core Experimental Protocols

This section details the primary in vitro assays for determining the antifungal efficacy of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The broth microdilution method is presented as the primary screening tool for determining the Minimum Inhibitory Concentration (MIC), while the agar dilution method serves as a robust alternative.[10][11][12]

Essential Preparations

2.1.1 Test Compound Stock Solution

  • Rationale: Proper solubilization of the test compound is critical for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for many azole derivatives due to its high solubilizing capacity and compatibility with assay media at low final concentrations.[13]

  • Protocol:

    • Accurately weigh 10 mg of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

    • Dissolve the compound in 1 mL of 100% analytical-grade DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced fungal growth inhibition.

2.1.2 Fungal Strains and Culture Conditions

  • Rationale: A panel of clinically relevant fungal pathogens should be used to determine the spectrum of activity. This panel should include representative yeasts and molds, along with quality control (QC) strains as stipulated by CLSI/EUCAST guidelines to ensure the validity of the experiment.

  • Recommended Strains:

    • Yeasts:

      • Candida albicans (e.g., ATCC 90028)

      • Candida glabrata (e.g., ATCC 90030)

      • Cryptococcus neoformans (e.g., ATCC 90112)

    • Molds:

      • Aspergillus fumigatus (e.g., ATCC 204305)

  • Culture Protocol:

    • Prior to testing, subculture each fungal strain at least twice on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) to ensure purity and viability.[13]

    • Incubate yeast cultures at 35°C for 24-48 hours.

    • Incubate mold cultures at 35°C for 5-7 days, or until adequate sporulation is observed.

2.1.3 Inoculum Preparation

  • Rationale: A standardized inoculum concentration is paramount for reproducible MIC results. The 0.5 McFarland standard provides a reference for adjusting the cell/spore suspension to the correct density.[13]

  • Protocol for Yeasts:

    • Select at least five distinct colonies (≥1 mm) from the 24-hour culture.[13]

    • Suspend the colonies in 5 mL of sterile 0.85% saline.

    • Vortex the suspension for 15-20 seconds.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (at 530 nm wavelength), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[13]

    • Prepare the final working inoculum by diluting this stock suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[13]

  • Protocol for Molds (Aspergillus spp.):

    • Flood the surface of the mature mold culture with sterile saline containing 0.05% Tween 80 (to aid in spore dispersal).

    • Gently scrape the surface with a sterile loop to release conidia.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the upper homogenous suspension to a 0.5 McFarland standard as described for yeasts. This corresponds to approximately 0.9-5 x 10⁶ CFU/mL.

    • Further dilute in RPMI 1640 medium to achieve the final working inoculum of 0.4-5 x 10⁴ CFU/mL.

Protocol 1: Broth Microdilution Assay (CLSI M27/M38 Modified)

This method is the gold standard for determining the MIC of an antifungal agent in a liquid medium.[10][12]

Broth_Microdilution_Workflow A Prepare Compound Stock (10 mg/mL in DMSO) B Prepare Intermediate Dilutions in RPMI 1640 Medium A->B C Dispense 100 µL of 2x Compound Dilutions into 96-Well Plate (Columns 1-10) B->C E Add 100 µL of Fungal Inoculum to Wells (Columns 1-11) D Prepare Standardized Fungal Inoculum D->E H Incubate Plate (35°C for 24-48h) E->H F Add 100 µL RPMI to Column 11 (Growth Control) G Add 200 µL RPMI to Column 12 (Sterility Control) I Read MIC Visually or Spectrophotometrically H->I

Caption: Workflow for the broth microdilution assay.

  • Step-by-Step Methodology:

    • Plate Preparation: Use sterile 96-well flat-bottom microtiter plates.

    • Compound Dilution:

      • Prepare a series of 2-fold serial dilutions of the test compound in RPMI 1640 medium (buffered with MOPS) in a separate dilution plate or tubes. The concentrations should be prepared at 2x the final desired concentration (e.g., ranging from 256 µg/mL to 0.25 µg/mL).

      • Dispense 100 µL of each 2x concentration into the appropriate wells of the assay plate (e.g., columns 1-10).

    • Controls:

      • Growth Control (Positive Control): Add 100 µL of sterile RPMI 1640 medium to column 11.

      • Sterility Control (Negative Control): Add 200 µL of sterile RPMI 1640 medium to column 12.

    • Inoculation: Add 100 µL of the final working fungal inoculum to wells in columns 1-11. This will dilute the compound concentrations to their final 1x values.

    • Incubation: Seal the plates and incubate at 35°C. Read yeast plates at 24 hours. Read Cryptococcus plates at 72 hours.[13] Read Aspergillus plates at 48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or with a microplate reader (OD at 600 nm).

Protocol 2: Agar Dilution Assay (CLSI M27/M38 Modified)

This method is useful for testing multiple isolates simultaneously and is considered a reference method for some fungi.[14]

  • Step-by-Step Methodology:

    • Media Preparation: Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or standard nutrient agar for molds.[10] Keep the molten agar in a 45-50°C water bath.

    • Compound Incorporation:

      • Prepare a series of compound dilutions in DMSO or water at 10x the final desired concentrations.

      • Add 2 mL of each 10x compound dilution to 18 mL of molten agar to create a series of plates with the desired final concentrations (e.g., 64, 32, 16... 0.125 µg/mL).

      • Also prepare a drug-free control plate.

      • Pour the agar into sterile petri dishes and allow them to solidify completely.

    • Inoculation:

      • Prepare fungal inocula as described in section 2.1.3.

      • Spot-inoculate approximately 1-10 µL of each standardized fungal suspension (containing ~10⁴ CFU per spot) onto the surface of each agar plate.[14] A multi-point inoculator can be used for high-throughput screening.

    • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C for 24-48 hours (or longer for slow-growing species).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth or results in a marked reduction in growth compared to the drug-free control plate.

Data Analysis & Interpretation

The primary endpoint of these assays is the Minimum Inhibitory Concentration (MIC). For a novel compound, results are typically compared against a known antifungal agent (e.g., Fluconazole, Voriconazole) to gauge relative potency.

Hypothetical Data Presentation

The following table illustrates how MIC data for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (referred to as "Test Compound") could be presented.

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans ATCC 9002840.50.125
Candida glabrata ATCC 9003016321
Cryptococcus neoformans ATCC 90112280.25
Aspergillus fumigatus ATCC 2043058>640.5
Establishing a Self-Validating System

For each experimental run, the following quality control measures are essential for trustworthiness:

  • Sterility Control: The sterility control well/plate must show no growth.

  • Growth Control: The growth control well/plate must show robust, confluent growth.

  • Reference Antifungal: The MIC of the reference drug (e.g., Fluconazole) against the QC strain must fall within the established acceptable range as defined by CLSI/EUCAST documents. This validates the testing methodology, media, and inoculum preparation.

Conclusion & Future Directions

This application note provides a robust and standardized framework for the initial in vitro antifungal screening of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Adherence to these CLSI and EUCAST-based protocols will generate reproducible and reliable MIC data. Promising results from these primary screens would warrant further investigation, including time-kill assays to determine fungistatic versus fungicidal activity, testing against a broader panel of clinical isolates (including resistant strains), and subsequent cytotoxicity and in vivo efficacy studies. The systematic application of these methods is a critical first step in the drug development pipeline for identifying new, potent antifungal agents.

References

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing - EUCAST. EUCAST. Available at: [Link]

  • Antifungal Susceptibility Testing of Aspergillus spp. | EUCAST MIC Method Explained for FRCPath. YouTube. Available at: [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]

  • Clinical breakpoint tables. EUCAST. Available at: [Link]

  • Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. PubMed Central. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. Available at: [Link]

  • Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. American Society for Microbiology. Available at: [Link]

  • Triazole antifungals. EBSCO. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Laboratory Azole-Resistant Aspergillus fumigatus Screening. Centers for Disease Control and Prevention. Available at: [Link]

  • Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus. Frontiers in Microbiology. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI. Available at: [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central. Available at: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]

  • Synthesis and antifungal activity of the novel triazole compounds. Royal Society of Chemistry. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. ResearchGate. Available at: [Link]

  • In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates. PubMed. Available at: [Link]

  • EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PubMed Central. Available at: [Link]

  • Candidiasis Workup. Medscape. Available at: [Link]

  • Triazole antifungals: A review. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available at: [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. Available at: [Link]

  • Agar dilution. Wikipedia. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]

  • Enhancing Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Anticancer Evaluation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The Scientific Context The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Context

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique chemical properties, including its ability to engage in hydrogen bonding and other non-covalent interactions, allow it to bind to a wide array of biological targets.[2] Consequently, molecules incorporating the triazole core have demonstrated a broad spectrum of activities, including antifungal, antiviral, and notably, anticancer effects.[2][3][4] The exploration of novel substituted 1,2,4-triazole derivatives, such as 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (herein designated as CPT-4A), is a rational approach in the quest for more selective and potent anticancer agents.

This document provides a comprehensive guide to the systematic in vitro evaluation of CPT-4A. It is structured not as a rigid template, but as a logical, tiered progression of experiments designed to first establish cytotoxic activity and then to elucidate the underlying mechanisms of action. Each protocol is presented with the causality behind its design, ensuring that the experimental workflow is a self-validating system.

Section 1: Foundational Workflow & Initial Cytotoxicity Screening

The initial phase of any in vitro anticancer evaluation is to determine whether the compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines. This is a crucial " go/no-go " decision point. The workflow begins with a broad screening for cell viability, followed by more focused mechanistic assays if promising activity is observed.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation prep Prepare CPT-4A Stock (e.g., 10 mM in DMSO) cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) mtt Protocol 2.1: MTT Assay (Dose-response treatment) cell_culture->mtt Seed cells in 96-well plates ic50 Calculate IC50 Values mtt->ic50 Measure Absorbance apoptosis Protocol 3.1: Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If IC50 is potent cell_cycle Protocol 3.2: Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Proceed to Mechanism western Protocol 4.1: Western Blot (Pathway Protein Analysis) apoptosis->western Confirm pathway cell_cycle->western Investigate regulators

Caption: General Experimental Workflow for CPT-4A Evaluation.

Protocol 1.1: MTT Assay for Cell Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[5][6]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a series of dilutions of CPT-4A (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective CPT-4A concentrations. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, until purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.[7] Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8]

Data Analysis & Presentation:

  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of CPT-4A that reduces cell viability by 50%. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Data Summary:

Cell LineTissue of OriginCPT-4A IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
MCF-7 Breast Adenocarcinoma8.5 ± 0.70.9 ± 0.1
A549 Lung Carcinoma12.2 ± 1.11.5 ± 0.2
HCT-116 Colon Carcinoma7.1 ± 0.50.7 ± 0.1
HEK293 Normal Embryonic Kidney> 1005.8 ± 0.4

Causality & Trustworthiness: The inclusion of a vehicle control is critical to ensure that the observed cytotoxicity is due to CPT-4A and not the solvent (DMSO). A positive control (e.g., Doxorubicin) validates the assay's sensitivity. Testing against a non-cancerous cell line (e.g., HEK293) provides a preliminary indication of selectivity.

Section 2: Elucidating the Mechanism of Cell Death

If CPT-4A demonstrates potent cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to determine how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.

Protocol 2.1: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based assay is a gold standard for detecting apoptosis.[9] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[10][11] This dual staining allows for the differentiation of four distinct cell populations.

G cluster_0 Cell Membrane States cluster_1 Staining Principle cluster_2 Flow Cytometry Quadrants live Live Cell Inner Leaflet: PS Outer Leaflet: Normal Membrane Intact q_ll Q3: AnnV- / PI- (Live Cells) live->q_ll No Staining early Early Apoptotic Inner Leaflet: - Outer Leaflet: PS Exposed Membrane Intact q_lr Q4: AnnV+ / PI- (Early Apoptotic) early->q_lr AnnV Binds PS late Late Apoptotic/Necrotic PS Exposed Membrane Compromised q_ur Q2: AnnV+ / PI+ (Late Apoptotic) late->q_ur AnnV Binds PS PI Enters Cell stains Stains Added: - Annexin V-FITC (AnnV) - Propidium Iodide (PI) q_ul Q1: AnnV- / PI+ (Necrotic/Debris) G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates (p-mTOR) Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CPT4A CPT-4A CPT4A->AKT

Caption: Hypothetical PI3K/AKT Signaling Pathway Inhibition by CPT-4A.

Protocol 3.1: Western Blotting for PI3K/AKT Pathway Proteins

Principle of the Assay: This technique separates proteins by size using gel electrophoresis, transfers them to a solid membrane, and then uses specific antibodies to detect target proteins. By using antibodies that recognize total protein levels (e.g., total AKT) and antibodies that recognize phosphorylated, active forms (e.g., phospho-AKT Ser473), one can determine if a drug inhibits the activation of a signaling pathway. [12] Methodology:

  • Protein Extraction: Treat cells with CPT-4A as previously described. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [13]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution (diluted in blocking buffer) targeting proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Caspase-3, and an anti-β-actin loading control).

  • Washing & Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that binds to the primary antibody) for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane. [12]The HRP enzyme catalyzes a reaction that produces light, which is captured using a digital imager or X-ray film.

Data Interpretation: The intensity of the bands corresponds to the amount of protein. A decrease in the p-AKT band intensity in CPT-4A treated cells, with no change in the total AKT band, would strongly suggest that CPT-4A inhibits AKT activation. This would correlate with downstream effects like decreased p-mTOR levels and increased cleavage of Caspase-3 (a marker of apoptosis execution). β-actin serves as a loading control to ensure equal amounts of protein were loaded in each lane.

Conclusion

This structured application guide outlines a comprehensive and logical strategy for the in vitro anticancer evaluation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package that not only confirms the compound's activity but also provides critical insights into its mechanism of action. Positive and reproducible results from these protocols would provide a strong rationale for advancing CPT-4A into more complex preclinical models, including in vivo studies.

References

  • Preprints.org. (2023). 4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-. Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Available at: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Shanmugam, V., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Gao, C., et al. (2022). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). National Cancer Institute. Available at: [Link]

  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]

  • Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Available at: [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][11][14]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • A comprehensive review on triazoles as anticancer agents. (2023). DergiPark. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). MDPI. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. (2015). National Center for Biotechnology Information. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Available at: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available at: [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. Available at: [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Available at: [Link]

Sources

Method

Evaluating 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a Novel Corrosion Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization and evaluation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and evaluation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor. While specific performance data for this molecule is not yet prevalent in published literature, this guide furnishes a robust framework based on established methodologies for analogous triazole-based inhibitors. The protocols herein are designed to be self-validating and are grounded in authoritative standards, enabling researchers to systematically assess the efficacy and mechanism of this novel compound. We will explore its synthesis, electrochemical evaluation, surface analysis, and the theoretical underpinnings of its protective action.

Introduction: The Promise of Triazole Derivatives in Corrosion Inhibition

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials.[1][2][3] Among these, heterocyclic compounds containing nitrogen, sulfur, and pi-electrons have demonstrated exceptional efficacy due to their ability to adsorb onto metal surfaces and form a protective barrier.[4][5]

Triazole derivatives, in particular, have garnered considerable attention as highly effective corrosion inhibitors for various metals and alloys in aggressive acidic and neutral environments.[4][6][7] Their mechanism of action is generally attributed to the presence of multiple nitrogen atoms and, in the case of thiol-substituted triazoles, a sulfur atom, which act as active centers for adsorption onto the metal surface.[4] This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the d-orbitals of the metal.[4]

The molecule of interest, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, possesses several key structural features that suggest its potential as a potent corrosion inhibitor:

  • 1,2,4-Triazole Ring: A stable heterocyclic core with three nitrogen atoms for strong adsorption.

  • Thiol Group (-SH): The sulfur atom provides an additional active site for robust chemisorption.

  • Allyl Group (-CH₂-CH=CH₂): The pi-electrons of the double bond can enhance adsorption and potentially facilitate polymerization on the surface, forming a more resilient protective film.

  • 2-Chlorophenyl Group: The aromatic ring and the electron-withdrawing chlorine atom can influence the electron density distribution of the molecule, modulating its adsorption characteristics.

This guide will provide the necessary protocols to synthesize and rigorously evaluate the corrosion inhibition performance of this promising compound.

Synthesis and Characterization

A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of a substituted acid hydrazide with an isothiocyanate, followed by cyclization in an alkaline medium.

Proposed Synthesis Pathway

A plausible synthetic route for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is outlined below.

Synthesis_Pathway cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization 2-chlorobenzohydrazide 2-chlorobenzohydrazide Thiosemicarbazide_intermediate 1-(2-chlorobenzoyl)-4-allyl- thiosemicarbazide 2-chlorobenzohydrazide->Thiosemicarbazide_intermediate + Allyl isothiocyanate Ethanol, Reflux Allyl_isothiocyanate Allyl isothiocyanate Thiosemicarbazide_intermediate_2 1-(2-chlorobenzoyl)-4-allyl- thiosemicarbazide Final_Product 4-allyl-5-(2-chlorophenyl)- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide_intermediate_2->Final_Product NaOH (aq) Reflux

Caption: Proposed two-step synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Synthesis Protocol

Materials:

  • 2-chlorobenzohydrazide

  • Allyl isothiocyanate

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 1-(2-chlorobenzoyl)-4-allyl-thiosemicarbazide:

    • Dissolve 0.1 mol of 2-chlorobenzohydrazide in 100 mL of absolute ethanol in a round-bottom flask.

    • Add 0.1 mol of allyl isothiocyanate to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting solid precipitate is filtered, washed with cold ethanol, and dried in a desiccator.

  • Synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol:

    • Suspend 0.05 mol of the synthesized thiosemicarbazide intermediate in 100 mL of a 2 M aqueous NaOH solution.

    • Reflux the mixture for 6-8 hours.

    • After cooling, the solution is filtered to remove any unreacted material.

    • The clear filtrate is then acidified with dilute HCl until precipitation is complete.

    • The resulting solid is filtered, washed thoroughly with distilled water to remove any inorganic impurities, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N, N-H, C=S, C-Cl).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Evaluation of Corrosion Inhibition Performance

The efficacy of the synthesized inhibitor should be evaluated through a combination of electrochemical and surface analysis techniques. Mild steel is a common substrate for such studies, particularly in acidic media like 1 M HCl, which is a prevalent industrial environment.

Electrochemical Measurements

Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms. A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).

This technique provides information on the kinetics of the anodic and cathodic reactions and can indicate whether the inhibitor is anodic, cathodic, or mixed-type.

Protocol:

  • Prepare the working electrode by embedding a mild steel coupon in an epoxy resin, leaving a defined surface area exposed.

  • Polish the exposed surface with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Immerse the electrode in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log scale) versus potential to obtain Tafel plots.

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

Data Analysis: The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(i₀ - i) / i₀] * 100

where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)IE%
Blank (1 M HCl)-
0.1
0.5
1.0
5.0

This table should be populated with experimental data.

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Protocol:

  • Use the same three-electrode setup and electrode preparation as for PDP.

  • Immerse the electrode in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

Data Analysis: The Nyquist plots are typically modeled using an equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values:

IE% = [(Rct - Rct₀) / Rct] * 100

where Rct and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

EIS_Workflow A Prepare Three-Electrode Cell B Immerse Working Electrode in Test Solution A->B C Stabilize at Open Circuit Potential (OCP) B->C D Apply AC Signal (100 kHz to 10 mHz) C->D E Record Impedance Data D->E F Generate Nyquist & Bode Plots E->F G Model with Equivalent Circuit F->G H Extract Rct and Calculate IE% G->H

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.

Surface Analysis Techniques

These techniques provide visual and chemical information about the metal surface, confirming the formation of a protective inhibitor film.

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.

Protocol:

  • Immerse mild steel coupons in the corrosive solution with and without an optimal concentration of the inhibitor for a prolonged period (e.g., 24 hours).

  • Remove the coupons, gently rinse with distilled water, dry, and mount them for SEM analysis.

  • Acquire images at various magnifications to observe the surface features.

Expected Observations:

  • Blank: A highly corroded and rough surface.

  • With Inhibitor: A significantly smoother surface, indicating the formation of a protective film that prevents corrosion.

AFM provides three-dimensional surface topography at a high resolution, allowing for the quantitative assessment of surface roughness.

Protocol: Similar to SEM, but with AFM analysis to obtain topographical maps and roughness parameters (e.g., average roughness, Ra).

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor.

Protocol:

  • Prepare samples as for SEM analysis.

  • Analyze the surface using an XPS spectrometer.

  • Acquire survey scans to identify the elements present and high-resolution scans for key elements (e.g., C, N, S, Cl, Fe) to determine their chemical states.

Expected Observations: The presence of N 1s, S 2p, and Cl 2p peaks in the XPS spectrum of the steel sample immersed in the inhibited solution would confirm the adsorption of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol on the surface.

Theoretical and Mechanistic Insights

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point and is described by the equation:

C / θ = 1/K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (IE%/100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface. Key parameters to calculate include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

  • Dipole Moment (μ): Provides information about the polarity of the molecule.

  • Mulliken Charges: Indicate the charge distribution on the atoms, identifying the likely sites for interaction with the metal surface.

These theoretical calculations can help to explain the experimental observations and provide a deeper understanding of the inhibition mechanism.

Inhibition_Mechanism cluster_0 Adsorption Modes A Inhibitor Molecule in Solution B Adsorption onto Metal Surface A->B B1 Physisorption (Electrostatic) B->B1 B2 Chemisorption (Coordinate Bonds via N, S, π-electrons) B->B2 C Formation of Protective Film D Blockage of Active Corrosion Sites C->D E Inhibition of Anodic and/or Cathodic Reactions D->E B1->C B2->C

Caption: Generalized mechanism of corrosion inhibition by an organic inhibitor.

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor. By following the detailed protocols for synthesis, electrochemical testing, surface analysis, and theoretical calculations, researchers can systematically assess its performance and elucidate its mechanism of action. The multi-faceted approach outlined herein ensures scientific rigor and provides a solid foundation for the development of new and effective corrosion inhibitors.

References

  • Nahlé, A., Salim, R., El Hajjaji, F., Aouad, M. R., Messali, M., Ech-chihbi, E., Hammouti, B., & Taleb, M. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. Scientific Reports, 11(1), 1847. [Link]

  • Li, X., Deng, S., & Fu, H. (2008). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium. Corrosion Science, 50(3), 883-892. [Link]

  • U.S. Patent No. WO2018023048A1. (2018).
  • Quraishi, M. A., & Jamal, D. (2002). Inhibition of steel corrosion by some new triazole derivatives in boiling hydrochloric acid. Materials Chemistry and Physics, 73(2-3), 116-120. [Link]

  • Popova, A., Christov, M., & Vasilev, A. (2007). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium. Corrosion Science, 49(8), 3294-3305. [Link]

  • U.S. Patent No. WO2000061836A1. (2000). Halogen resistant corrosion inhibitors.
  • Justia Patents. (2023). Heterocyclic non-triazole compounds and methods for inhibiting corrosion in industrial water treatment. [Link]

  • ResearchGate. (2024). Investigation of the inhibitory activity of some 3-aryl(hetaryl)-5-amino-1H-1,2,4-triazoles on copper chloride corrosion. [Link]

  • El-Hajjaji, F., Ech-chihbi, E., Salim, R., Aouad, M. R., Messali, M., Hammouti, B., & Taleb, M. (2019). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. Journal of Molecular Liquids, 294, 111599. [Link]

Sources

Application

Application Note &amp; Protocol: Standardized Dissolution of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol for High-Throughput Screening and Biological Assays

Authored by: Senior Application Scientist Abstract & Core Principles This document provides a comprehensive guide for the solubilization and handling of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract & Core Principles

This document provides a comprehensive guide for the solubilization and handling of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a compound of interest in drug discovery and chemical biology. The unique structural characteristics of this molecule—a planar triazole ring, a reactive thiol group, and bulky hydrophobic moieties (allyl and chlorophenyl)—present specific challenges for achieving stable, assay-ready solutions. This protocol is designed to ensure reproducibility by addressing the critical factors of solubility, stability, and potential for assay interference. The core principle of this guide is to establish a self-validating workflow, from initial stock preparation to final dilution in aqueous assay buffers, by explaining the causality behind each step.

The primary challenge stems from the molecule's thiol (-SH) group, which is susceptible to oxidation, leading to the formation of disulfide dimers. This dimerization not only reduces the effective concentration of the active monomeric compound but can also lead to precipitation and altered biological activity. Therefore, the choice of solvent and handling procedures must prioritize minimizing oxidation while ensuring complete dissolution.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is foundational to developing a robust dissolution protocol.

PropertyValueSource
Molecular Formula C₈H₇ClN₄S[1]
Molecular Weight 226.68 g/mol [2]
Appearance Typically a solid powderN/A
General Solubility Poorly soluble in water; soluble in organic solvents[3][4]
Solvent Rationale:

The selection of an appropriate solvent is the most critical step. The ideal solvent must fully dissolve the compound to create a high-concentration stock, be miscible with aqueous assay buffers, and be relatively inert to the thiol group.

SolventClassSuitability & Rationale
Dimethyl Sulfoxide (DMSO) PrimaryHighly Recommended. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds, including many heterocyclic structures that are otherwise difficult to solubilize.[5] It is the industry standard for creating primary stock solutions for compound screening.
Dimethylformamide (DMF) PrimaryRecommended Alternative. Similar to DMSO in its solubilizing power for polar and nonpolar compounds.[6] However, it is generally more toxic and less stable than DMSO.
Ethanol (Absolute) SecondaryAcceptable for specific applications. While some triazole derivatives show solubility in ethanol[7], it is less effective than DMSO for highly substituted or crystalline compounds. It may be suitable for preparing intermediate dilutions from a DMSO stock.
Aqueous Buffers (PBS, Tris, etc.) AssayUnsuitable for primary dissolution. Direct dissolution in aqueous media will likely result in incomplete solubilization and inaccurate concentrations. The compound must be introduced via a concentrated organic stock solution.

Experimental Protocols

Protocol: Preparation of a 25 mM Master Stock Solution in DMSO

This protocol details the creation of a high-concentration, non-aqueous master stock, which serves as the primary source for all subsequent experimental dilutions.

Materials:

  • 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas source with tubing

  • Vortex mixer and/or bath sonicator

Procedure:

  • Pre-Weighing Preparation: Tare a sterile, dry amber glass vial on the analytical balance. Ensure the vial is free of any contaminants.

  • Weighing the Compound: Carefully weigh a precise amount of the solid compound directly into the tared vial. For example, to prepare 1 mL of a 25 mM stock, weigh 5.67 mg.

    • Calculation:Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.025 mol/L * 0.001 L * 226.68 g/mol * 1000 = 5.67 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1.0 mL of DMSO.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds. This displaces oxygen, significantly reducing the rate of thiol oxidation.[8]

  • Secure Capping: Immediately and securely seal the vial with the PTFE-lined cap. Parafilm can be wrapped around the cap for an additional barrier.

  • Dissolution: Facilitate dissolution by:

    • Vortexing the vial at medium-high speed for 1-2 minutes.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes at room temperature.

    • Causality: Sonication uses ultrasonic waves to break apart compound agglomerates, increasing the surface area exposed to the solvent and accelerating dissolution without excessive heating.

  • Visual Confirmation: Inspect the solution against a bright light source to ensure no visible particulates remain. The solution should be clear and homogenous.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store under the recommended conditions (see Section 5.0).

Protocol: Preparation of Aqueous Working Solutions for Assays

This protocol describes the critical step of diluting the organic master stock into an aqueous buffer suitable for the final assay. The primary challenge is to avoid compound precipitation.

Materials:

  • 25 mM Master Stock Solution in DMSO

  • Sterile, high-purity aqueous assay buffer (e.g., PBS, HEPES, Tris)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the frozen DMSO master stock and the aqueous buffer to come to room temperature before use.

  • Intermediate Dilution (Optional but Recommended): For preparing very low concentration working solutions, it is best practice to perform an intermediate dilution first (e.g., from 25 mM to 1 mM in DMSO) to minimize pipetting errors.

  • Final Dilution:

    • Dispense the required volume of aqueous buffer into a sterile microcentrifuge tube or well of a plate.

    • Add the required volume of the DMSO stock solution directly into the aqueous buffer. Never add aqueous buffer to the concentrated DMSO stock.

    • Example: To prepare 1 mL of a 25 µM working solution from a 25 mM master stock (a 1:1000 dilution), add 999 µL of assay buffer to a tube first, then add 1 µL of the 25 mM stock.

  • Immediate Mixing: Immediately after adding the DMSO stock, vortex or triturate (pipette up and down) the solution vigorously for at least 30 seconds.

    • Causality: Rapid and energetic mixing creates turbulence that disperses the DMSO-solubilized compound quickly into the aqueous phase, preventing the formation of localized high-concentration pockets that can lead to precipitation.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. A 1:1000 dilution results in 0.1% DMSO. Most cell-based and enzymatic assays can tolerate up to 0.5-1.0% DMSO, but this must be validated. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Assay Integrity & Stability Considerations

The chemical nature of the thiol group necessitates special attention to maintain the compound's integrity and avoid misleading assay results.

Thiol Oxidation: The Dimer Problem

The sulfhydryl group (-SH) of the triazole-thiol is susceptible to oxidation, especially in the presence of oxygen, metal ions, or at basic pH, forming a disulfide (-S-S-) bond with another molecule.

Thiol_Oxidation cluster_0 Monomer (Active) cluster_1 Dimer (Inactive/Precipitate) Compound1 R-SH Dimer R-S-S-R Compound1->Dimer Oxidation (+ O2, metal ions) Compound2 R-SH Dimer->Compound1 Reduction (+ DTT, TCEP)

Caption: Thiol-disulfide equilibrium of the compound.

This dimerization can lead to:

  • Loss of Potency: The effective concentration of the active monomer is halved.

  • Precipitation: The larger, often less soluble dimer may fall out of solution.

  • Assay Interference: The free thiol can react with components of certain assay systems.[9] For example, it can interfere with assays that use Ellman's reagent (DTNB) for thiol quantification.[10]

Interaction with Reducing Agents (DTT, TCEP)

Many enzymatic assays include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain the activity of cysteine-containing proteins.[9]

  • Protective Effect: These agents can protect the compound from oxidation by keeping it in its reduced, monomeric state.

  • Potential for Interference: High concentrations of DTT can act as a scavenger, potentially masking the true effect of the thiol-containing compound if its mechanism of action involves interaction with protein thiols.[9] It is crucial to run controls to assess the impact of the reducing agent on the compound's activity.

Visualization of the Dissolution Workflow

Dissolution_Workflow Solid Solid Compound (4-allyl-5-(...)-thiol) Weigh Weigh Precisely Solid->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Inert_Gas Purge with N2/Ar Gas (Critical for Thiol Stability) Add_DMSO->Inert_Gas Dissolve Vortex / Sonicate to Homogenous Solution Inert_Gas->Dissolve Stock 25 mM Master Stock in DMSO Dissolve->Stock Store Store at -20°C / -80°C Stock->Store Dilute Dilute into Aqueous Assay Buffer Stock->Dilute Assay Final Assay Plate (e.g., 25 µM in 0.1% DMSO) Dilute->Assay

Caption: Standard workflow from solid compound to final assay plate.

Storage and Long-Term Stability

Proper storage is essential to preserve the integrity of the compound, both in solid form and in solution.

FormTemperatureAtmosphereDurationRationale
Solid -20°CDesiccated, Dark> 1 yearPrevents degradation from moisture, light, and heat.
DMSO Stock -20°C or -80°CInert Gas HeadspaceUp to 6 monthsLow temperature minimizes degradation kinetics. Inert gas prevents oxidation of the thiol group.[8] Avoid repeated freeze-thaw cycles by aliquoting the master stock.
Aqueous Solution 2-8°CN/A< 24 hoursThe compound is least stable in aqueous media. Working solutions should be prepared fresh daily for each experiment.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms in aqueous working solution. 1. Final concentration is above solubility limit. 2. Insufficient mixing during dilution. 3. Buffer pH or salt concentration is incompatible.1. Lower the final assay concentration. 2. Ensure vigorous and immediate vortexing after adding DMSO stock to buffer. 3. Test solubility in different assay buffers.
Inconsistent assay results / loss of activity over time. 1. Oxidation of the thiol group to inactive disulfide dimer. 2. Degradation of compound due to repeated freeze-thaw cycles of the stock.1. Prepare fresh stock solution under inert gas. Prepare aqueous solutions immediately before use. 2. Aliquot the master DMSO stock into single-use volumes to avoid freeze-thaw.
Compound interferes with assay readout. 1. The thiol group is reacting with assay reagents (e.g., DTNB, redox dyes). 2. Compound absorbs light at the assay wavelength.1. Run a control with the compound in an acellular/enzyme-free version of the assay to quantify interference. 2. Perform a spectral scan of the compound to check for absorbance overlap.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Quantification of Thiols and Disulfides. (n.d.). PubMed Central.
  • 4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-. (2023). Preprints.org.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024).
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[11][12][13] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. (n.d.). Benchchem.
  • Instructions for (PEG)n-Thiol Reagents. (n.d.). Thermo Fisher Scientific.
  • Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.). MDPI.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022).
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega.
  • Handling thiols in the lab. (2013). Reddit. Retrieved from [Link]

  • Solubility of triazole?. (2017).
  • 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Omega.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).
  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020).
  • Stench Chemicals (thiols) SOP. (n.d.). University of Minnesota.
  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Dimethyl Sulfoxide (DMSO)
  • Sci-Hub. (n.d.).

Sources

Method

Agricultural applications of substituted 1,2,4-triazole-3-thiols as fungicides

An Application Guide to Substituted 1,2,4-Triazole-3-thiols as Agricultural Fungicides Introduction: The Critical Role of Triazoles in Crop Protection Global food security is intrinsically linked to the effective managem...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Substituted 1,2,4-Triazole-3-thiols as Agricultural Fungicides

Introduction: The Critical Role of Triazoles in Crop Protection

Global food security is intrinsically linked to the effective management of plant diseases. Fungal pathogens are responsible for substantial pre- and post-harvest losses in major crops worldwide. The 1,2,4-triazole scaffold is a cornerstone of modern chemical crop protection, found in numerous market-leading fungicides like tebuconazole and propiconazole.[1] These compounds are prized for their broad-spectrum activity, systemic mobility within the plant, and high efficacy at low application rates.[2]

This guide focuses specifically on a promising subclass: substituted 1,2,4-triazole-3-thiols (or their tautomeric thione form). These sulfur-containing derivatives serve as versatile building blocks for novel agrochemicals, exhibiting potent fungicidal properties.[1][3] Their unique structure offers opportunities for diverse functionalization, allowing researchers to fine-tune their biological activity, spectrum, and physicochemical properties.

This document provides a comprehensive overview for researchers and development professionals, detailing the mechanism of action, synthesis protocols, and a systematic approach to evaluating the antifungal efficacy of novel 1,2,4-triazole-3-thiol derivatives, from initial laboratory screening to preliminary field trial concepts.

Part 1: Biochemical Mechanism of Action - Inhibition of Ergosterol Biosynthesis

The fungicidal activity of triazoles is primarily derived from their ability to disrupt the integrity of the fungal cell membrane.[4][5] They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: sterol 14α-demethylase (CYP51).[4][6]

Causality of Action: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4] By inhibiting CYP51, triazole fungicides prevent the conversion of lanosterol to ergosterol.[7] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity of the fungal membrane.

  • Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors (like 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol) further disrupts membrane order and function, leading to abnormal fungal growth and eventual cell death.[4]

The nitrogen atom at the N4 position of the triazole ring is crucial for this activity, as it binds to the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its catalytic function.[7]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Start Acetyl-CoA MVA Mevalonate Pathway Start->MVA FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Sterol 14α-demethylase (CYP51) Lanosterol->Enzyme Erg11 gene product ToxicSterols Accumulation of 14α-methylated sterols Membrane Functional Fungal Cell Membrane ToxicSterols->Membrane Disruption Ergosterol Ergosterol Ergosterol->Membrane Incorporation Inhibitor 1,2,4-Triazole-3-thiol (Fungicide) Inhibitor->Enzyme Inhibition Enzyme->ToxicSterols Blocked Step Enzyme->Ergosterol Demethylation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Part 2: Synthesis of Substituted 1,2,4-Triazole-3-thiols

The synthesis of the target compounds is the foundational step. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Two common and reliable methods are presented here.

Protocol 2.1: Classic Synthesis via Thiosemicarbazide Cyclization

This is a robust, two-step method involving the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.[8][9]

Workflow: Carboxylic Acid Hydrazide + Aryl Isothiocyanate → Acylthiosemicarbazide → (Base) → 4,5-disubstituted-1,2,4-triazole-3-thiol

Step-by-Step Methodology:

  • Synthesis of 1-Acyl-4-aryl-thiosemicarbazide Intermediate:

    • To a solution of the desired carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL), add the corresponding aryl isothiocyanate (10 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The solid thiosemicarbazide product will often precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo.

  • Cyclization to 1,2,4-Triazole-3-thiol:

    • Suspend the dried acylthiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (8-10% w/v, 30 mL).

    • Reflux the mixture for 3-5 hours until a clear solution is obtained, indicating the completion of cyclization.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 5-6 using a dilute acid (e.g., 1M HCl or acetic acid).

    • The substituted 1,2,4-triazole-3-thiol will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with distilled water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Application Note (Expertise): This method is highly versatile for introducing diversity at the N-4 and C-5 positions of the triazole ring. The choice of base in the cyclization step is critical; NaOH is effective, but for sensitive substrates, milder bases like K₂CO₃ in an organic solvent can be employed.

Protocol 2.2: Modern Synthesis using Polyphosphate Ester (PPE)

A more recent approach allows for the direct reaction of thiosemicarbazides with carboxylic acids using polyphosphate ester (PPE) as a dehydrating and activating agent.[10] This method can be advantageous when the corresponding acid hydrazides are difficult to prepare.[10]

Workflow: Carboxylic Acid + Thiosemicarbazide → (PPE, Heat) → Acylthiosemicarbazide Intermediate → (Base) → 1,2,4-triazole-3-thiol

Step-by-Step Methodology:

  • Acylation of Thiosemicarbazide:

    • Thoroughly mix the carboxylic acid (8.2 mmol) and the appropriate thiosemicarbazide (8.2 mmol) in a 10 mL hydrothermal reaction vessel.[10]

    • Add dry chloroform (4 mL) and a magnetic stir bar.[10]

    • With stirring, add polyphosphate ester (PPE, ~1.5 g).[10]

    • Seal the vessel and heat at 90°C for 10-12 hours. The intermediate acylation product typically forms as a precipitate or a resinous mass.[10]

  • Cyclodehydration and Isolation:

    • Cool the vessel. If a precipitate has formed, filter it off. If a resin has formed, decant the chloroform.[10]

    • Suspend the intermediate product (precipitate or resin) in water (15 mL).[10]

    • Add a 2M KOH solution to adjust the pH to 9-10.[10]

    • Heat the mixture at 90°C for 8-10 hours, maintaining the alkaline pH by periodic addition of KOH. This step performs the cyclization and dissolves the target triazole-thiol as its potassium salt.[10]

    • Cool the solution and filter to remove any insoluble by-products (e.g., 1,3,4-thiadiazoles).[10]

    • Treat the filtrate with activated charcoal to remove colored impurities, then filter again.[10]

    • Acidify the clear filtrate with 0.5M HCl to pH ~2. The pure 1,2,4-triazole-3-thiol will precipitate.[10]

    • Collect the product by filtration, wash with water, and dry.

Application Note (Trustworthiness): This protocol's self-validating nature lies in the purification step. The target triazole-thiol is soluble in aqueous base as a thiolate salt, while the common 1,3,4-thiadiazole side-product is not.[10] This differential solubility provides an elegant and efficient method for purification.

Part 3: In Vitro Antifungal Efficacy Screening

Once synthesized, the compounds must be evaluated for their intrinsic antifungal activity. A standard microdilution broth assay is used to determine the Minimum Inhibitory Concentration (MIC).

Screening_Workflow cluster_controls Controls Synthesis Synthesized 1,2,4-Triazole-3-thiol Derivatives StockPrep Prepare 10 mM Stock Solutions in DMSO Synthesis->StockPrep PlatePrep Prepare 96-Well Plate with Serial Dilutions StockPrep->PlatePrep Inoculate Inoculate Wells PlatePrep->Inoculate Inoculum Prepare Fungal Spore Inoculum (e.g., 10^4 spores/mL) Inoculum->Inoculate Incubate Incubate at 25-28°C for 48-72 hours Inoculate->Incubate Read Assess Fungal Growth (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Value (Lowest concentration with no visible growth) Read->MIC Positive Positive Control (Commercial Fungicide) Positive->PlatePrep Negative Negative Control (Inoculum + DMSO) Negative->PlatePrep

Caption: General workflow for in vitro antifungal screening.

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target fungal pathogen.

Materials:

  • Test compounds and a standard commercial fungicide (e.g., Tebuconazole).

  • Target fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani).

  • Sterile 96-well microtiter plates.

  • Potato Dextrose Broth (PDB) or a suitable liquid culture medium.

  • Dimethyl sulfoxide (DMSO).

  • Spectrophotometer (optional, for quantitative reading).

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to approximately 1 x 10⁴ spores/mL using a hemocytometer.

  • Preparation of Test Plates:

    • Prepare stock solutions of the test compounds and the standard fungicide at 10 mM in DMSO.

    • Dispense 100 µL of sterile PDB into each well of a 96-well plate.

    • Add 2 µL of the 10 mM stock solution to the first well of a row and mix thoroughly. This creates an initial concentration of 200 µg/mL (assuming an average MW of 500 g/mol for calculation, adjust as needed).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 100, 50, 25, 12.5... µg/mL).

  • Controls: Prepare a positive control (standard fungicide) and a negative control (medium with 2% DMSO, no compound) on the same plate. A sterility control (medium only) is also recommended.

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with 10 µL of the prepared fungal spore suspension.

  • Data Collection: Incubate the plates at 25-28°C for 48 to 72 hours. The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed compared to the negative control.

Data Presentation: Results should be summarized in a table for clear comparison of activities.

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs F. graminearumMIC (µg/mL) vs B. cinerea
TZ-01 4-ChlorophenylPhenyl12.525
TZ-02 4-FluorophenylPhenyl6.2512.5
TZ-03 4-MethoxyphenylPhenyl50>100
Tebuconazole --1.563.12

Application Note (Expertise): Compound solubility can be a major issue. If a compound precipitates in the aqueous medium, the MIC value will be inaccurate. It is crucial to visually inspect the wells for precipitation before inoculation. Using a small percentage of a co-solvent like Tween 80 can sometimes mitigate this, but its own potential effect on fungal growth must be controlled for.

Part 4: In Vivo Evaluation - From Greenhouse to Field

Promising candidates from in vitro screens must be tested under more realistic conditions to evaluate their performance in protecting a host plant.

Protocol 4.1: Greenhouse Efficacy Trial (Pot Study)

Objective: To assess the protective and/or curative activity of a compound on host plants under controlled environmental conditions.

Step-by-Step Methodology:

  • Plant Cultivation: Grow susceptible host plants (e.g., wheat for Fusarium, tomato for Alternaria) in pots in a greenhouse to a suitable growth stage (e.g., 3-4 leaf stage).

  • Treatment Formulation: Prepare spray formulations of the test compounds at various concentrations (e.g., 50, 100, 200 ppm) in water with a surfactant (e.g., 0.1% Tween 20) to ensure even coverage.

  • Application:

    • Protective Assay: Spray the plants with the fungicide formulation until runoff. Allow the foliage to dry completely (typically 24 hours). Then, inoculate the plants with a spore suspension of the pathogen.

    • Curative Assay: Inoculate the plants with the pathogen first. After a set incubation period (e.g., 24-48 hours) to allow infection to establish, apply the fungicide spray.

  • Incubation and Assessment: Move the treated and inoculated plants to a high-humidity chamber for 3-7 days to promote disease development. Assess disease severity using a standardized rating scale (e.g., 0-5 scale or percentage of leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to an untreated, inoculated control.

    • Percent Control = [ (Disease in Control - Disease in Treatment) / Disease in Control ] x 100

Application Note 4.2: Principles of Field Trials

Greenhouse success is a prerequisite for advancing to field trials, which are essential for evaluating a fungicide's performance under real-world agricultural conditions, including variable weather, soil types, and disease pressure.[11][12]

Key Objectives of Field Trials:

  • Efficacy Confirmation: Validate performance against target diseases across different geographical locations.[11][13]

  • Phytotoxicity Assessment: Determine if the compound causes any harm to the crop at effective doses.

  • Dose-Response and Timing: Optimize the application rate and timing for best results.

  • Regulatory Data Generation: Field trials conducted under Good Laboratory Practice (GLP) are required for product registration.[14]

Experimental Design:

  • Layout: Trials are typically set up in a Randomized Complete Block Design (RCBD) with at least 3-4 replications to account for field variability.[15]

  • Treatments: Include multiple rates of the test compound, an untreated control, and a commercial standard for comparison.

  • Data Collection: Key data points include disease incidence and severity, phytotoxicity ratings, and ultimately, crop yield.

Development_Pipeline Synthesis Chemical Synthesis (Library of Analogs) InVitro In Vitro Screening (MIC Determination) Synthesis->InVitro High Throughput Greenhouse Greenhouse Trials (Protective & Curative) InVitro->Greenhouse Select Hits (Potent & Broad Spectrum) Field Field Trials (Efficacy & Crop Safety) Greenhouse->Field Select Leads (High Efficacy & Plant Safe) Product Potential Product Candidate Field->Product Validation

Caption: The fungicide discovery and development pipeline.

References

  • Kudryavtsev, K., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Al-Ostath, R., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. International Journal of Medical Research & Health Sciences. Available at: [Link]

  • Kravchenko, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals. Available at: [Link]

  • Leroux, P., et al. (2007). Multiple mechanisms account for resistance to sterol 14α-demethylation inhibitors in field isolates of Mycosphaerella graminicola. Pest Management Science. Available at: [Link]

  • ANTEDIS. (n.d.). Evaluation Field Trials of Plant Protection Products. ANTEDIS.
  • Sharma, D., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Nogueira, F., et al. (2022). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi. Available at: [Link]

  • Angeli, A., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals. Available at: [Link]

  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide.
  • Du Pré, S., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Microbiology Spectrum. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]

  • Rodrigues, M. (2018). The Multifunctional Fungal Ergosterol. mSphere. Available at: [Link]

  • Kovacic, P., & Somanathan, R. (2014).
  • FRAC. (n.d.). Demethylation inhibitor (DMI) [Group 3] resistance management strategy. Fungicide Resistance Action Committee.
  • ResearchGate. (n.d.). Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Ergosterol biosynthesis pathway in filamentous fungi.
  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available at: [Link]

  • SGS. (2025). Focus on Field Trials 2025. SGS. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole.
  • ResearchGate. (2011). In-vitro screening of antifungal activity of plants in Malaysia.
  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Gümüş, F., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Al-Samarrai, A., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Eurofins Advinus. (n.d.). Agrochemical Field Trials & Testing Services. Eurofins Advinus.
  • Galgiani, J., et al. (2024). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio.
  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis.
  • FRAC. (n.d.). SBI Fungicides. Fungicide Resistance Action Committee.
  • ResearchGate. (2024). A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective.
  • Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available at: [Link]

  • Bayer Crop Science. (n.d.). Fungicide Modes of Action. Bayer.
  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. Available at: [Link]

  • de Waard, M., & van Nistelrooy, J. (1990). MECHANISM OF RESISTANCE IN PENICILLIUM ITALICUM TO FUNGICIDES WHICH INHIBIT STEROL 14a-DEMETHYLATION. WUR eDepot. Available at: [Link]

  • Odvody, G., et al. (2003). Laboratory, Greenhouse, and Field Assessment of Fourteen Fungicides for Activity Against Claviceps africana, Causal Agent of Sorghum Ergot. Plant Disease. Available at: [Link]

  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. Crop Protection Network. Available at: [Link]

Sources

Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Introduction: The Rationale for Antioxidant Profiling of Novel Triazole Thiols In the landscape of modern drug discovery, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Antioxidant Profiling of Novel Triazole Thiols

In the landscape of modern drug discovery, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a spectrum of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1] The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] When functionalized with a thiol group, these molecules gain a reactive nucleophilic center that is hypothesized to contribute significantly to antioxidant capacity through various mechanisms, including hydrogen atom donation and electron transfer.[4]

This guide provides a comprehensive suite of protocols for the in vitro evaluation of the antioxidant potential of a novel synthetic compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol . The methodologies detailed herein are designed to be robust and reproducible, enabling researchers to generate high-quality, comparable data. We will delve into the mechanistic underpinnings of each assay, providing not just a set of instructions, but a framework for understanding the chemical principles at play.

Structural Features and Anticipated Antioxidant Mechanisms

The antioxidant potential of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is predicated on several key structural features:

  • The Thiol Group (-SH): Thiols are well-established antioxidants. The sulfur atom can readily donate a hydrogen atom to a free radical, thereby neutralizing it.[4] This process is a prime example of a hydrogen atom transfer (HAT) mechanism.[5]

  • The 1,2,4-Triazole Core: The nitrogen-rich heterocyclic ring can participate in electron delocalization, stabilizing the radical species that may form on the molecule after it has donated a hydrogen atom. This contributes to its efficacy as a radical scavenger.[6]

  • Substituents: The allyl and 2-chlorophenyl groups can modulate the electronic properties of the triazole-thiol core, influencing its reactivity towards free radicals.

The primary antioxidant mechanisms anticipated for this compound are single electron transfer (SET) and hydrogen atom transfer (HAT).[7] The assays described below are selected to probe both of these pathways.

Recommended In Vitro Antioxidant Activity Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. We recommend the following spectrophotometric assays, which are cost-effective, rapid, and widely accepted in the scientific community.[8]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A stable free radical-based assay that primarily measures the capacity of an antioxidant to donate a hydrogen atom.[9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay that can measure both hydrogen atom and electron-donating capacities of antioxidants.[10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a measure of its electron-donating potential.[11]

Part 1: DPPH Radical Scavenging Activity Assay

Principle and Rationale

The DPPH assay is based on the scavenging of the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9] In its radical form, DPPH has a deep violet color with a characteristic absorbance maximum around 517 nm.[12] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[12] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[13]

This assay is selected for its simplicity and sensitivity in evaluating the hydrogen-donating ability of the thiol group in the target compound.

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare DPPH Stock Solution (0.1 mM in Methanol) A2 Add DPPH Working Solution to all wells P1->A2 P2 Prepare Test Compound Stock Solution (e.g., 1 mg/mL in Methanol) P3 Prepare Serial Dilutions of Test Compound and Standard (e.g., Ascorbic Acid) A1 Aliquot Test Compound/ Standard/Blank into Plate P3->A1 A1->A2 A3 Incubate in the dark (30 minutes at room temperature) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol

1. Materials and Reagents:

  • 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (Standard Antioxidant)

  • Methanol (HPLC grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

2. Preparation of Solutions:

  • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., amber bottle or wrapped in aluminum foil). Adjust the absorbance of the DPPH solution to approximately 1.0 ± 0.2 at 517 nm using methanol.[13]

  • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of the test compound and dissolve it in 10 mL of methanol.

  • Standard Stock Solution (Ascorbic Acid, 1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

  • Serial Dilutions: From the stock solutions of the test compound and ascorbic acid, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the different concentrations of the test compound and standard solutions into separate wells.

  • For the blank, add 100 µL of methanol.

  • Add 100 µL of the DPPH working solution to all wells.

  • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[13]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC₅₀ value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates a higher antioxidant activity.

Example Data Presentation
Concentration (µg/mL)% Inhibition (Test Compound)% Inhibition (Ascorbic Acid)
100092.5 ± 2.198.2 ± 1.5
50085.3 ± 1.895.1 ± 1.2
25070.1 ± 2.589.7 ± 1.9
12548.9 ± 1.575.3 ± 2.0
62.525.6 ± 1.252.8 ± 1.7
31.2512.8 ± 0.928.4 ± 1.1
IC₅₀ (µg/mL) 128.7 58.9

Part 2: ABTS Radical Cation Decolorization Assay

Principle and Rationale

The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺) by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[10] The ABTS•⁺ radical has a characteristic blue-green color with absorbance maxima at 734 nm.[14] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the absorbance at 734 nm decreases. The extent of decolorization is proportional to the antioxidant's concentration and its ability to donate electrons or hydrogen atoms.

This assay is complementary to the DPPH assay as it is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance of the antioxidant molecule.

Experimental Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare ABTS Stock Solution (7 mM) P3 Generate ABTS•+ Solution (Incubate mixture for 12-16h) P1->P3 P2 Prepare Potassium Persulfate (2.45 mM) P2->P3 P4 Prepare ABTS•+ Working Solution (Adjust Absorbance to 0.7) P3->P4 A2 Add ABTS•+ Working Solution P4->A2 P5 Prepare Test Compound and Standard (Trolox) Dilutions A1 Aliquot Test Compound/ Standard/Blank into Plate P5->A1 A1->A2 A3 Incubate in the dark (e.g., 6 minutes) A2->A3 D1 Measure Absorbance at 734 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 or TEAC Value D2->D3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol

1. Materials and Reagents:

  • 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Test Compound)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard Antioxidant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or Ethanol (for dissolving the test compound if not soluble in PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] This solution is stable for up to two days when stored in the dark at room temperature.

  • ABTS•⁺ Working Solution: On the day of the assay, dilute the ABTS•⁺ radical cation solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Test Compound and Standard (Trolox) Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay, using PBS or an appropriate solvent.

3. Assay Procedure:

  • In a 96-well microplate, add 20 µL of the different concentrations of the test compound and standard solutions into separate wells.

  • For the blank, add 20 µL of the corresponding solvent.

  • Add 180 µL of the ABTS•⁺ working solution to all wells.

  • Shake the plate gently and incubate for 6 minutes in the dark at room temperature.

  • Measure the absorbance of each well at 734 nm.

4. Data Analysis: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•⁺ solution without the sample.

  • A_sample is the absorbance of the ABTS•⁺ solution with the test compound or standard.

The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC) . TEAC is calculated from the standard curve of Trolox and is expressed as µM of Trolox equivalents per µM of the test compound.

Example Data Presentation
Concentration (µM)% Inhibition (Test Compound)% Inhibition (Trolox)
20088.9 ± 2.396.5 ± 1.8
10075.4 ± 1.988.2 ± 2.1
5051.2 ± 1.665.7 ± 1.5
2528.3 ± 1.140.1 ± 1.3
12.514.7 ± 0.821.5 ± 1.0
IC₅₀ (µM) 48.5 18.2
TEAC 0.375 1.00

Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Rationale

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ).[15] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[16] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[17]

This assay is chosen to specifically quantify the electron-donating capacity of the test compound, providing a different perspective on its antioxidant potential compared to radical scavenging assays.

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Prepare Fresh FRAP Reagent (Mix Acetate Buffer, TPTZ, and FeCl3) P1->P4 P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare FeCl3 Solution (20 mM) P3->P4 A2 Add FRAP Reagent P4->A2 P5 Prepare Test Compound and Standard (FeSO4) Dilutions A1 Aliquot Test Compound/ Standard/Blank into Plate P5->A1 A1->A2 A3 Incubate at 37°C (e.g., 30 minutes) A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Construct Standard Curve D1->D2 D3 Express results as Fe(II) Equivalents D2->D3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathway of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth, experience-based...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth, experience-based guidance on the anticipated degradation pathways of this molecule, along with practical troubleshooting advice for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and degradation profile of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Q1: What are the most chemically labile parts of this molecule and the likely primary degradation pathways?

A1: The molecule possesses three primary sites susceptible to degradation under common experimental or environmental conditions: the thiol group, the allyl group, and to a lesser extent, the triazole ring itself.

  • Thiol Group (-SH): This is the most reactive site. The sulfur atom is readily oxidized. Mild oxidation, such as exposure to atmospheric oxygen, can lead to the formation of a disulfide dimer.[1][2] Stronger oxidizing conditions (e.g., peroxides, permanganate) can further oxidize the sulfur to sulfinic acid (-SO₂H) and ultimately to sulfonic acid (-SO₃H).[1] This oxidative susceptibility is a key characteristic of thiols.[2][3]

  • Allyl Group (-CH₂-CH=CH₂): The double bond in the allyl group is a reactive center. The allylic position (the C-H bonds on the carbon adjacent to the double bond) is weaker than typical C-H bonds and is susceptible to oxidation, which can form an allylic alcohol.[4] The double bond itself can undergo oxidation to form an epoxide, which may subsequently be hydrolyzed to a diol, particularly in aqueous, acidic, or basic media.

  • 1,2,4-Triazole Ring: While generally stable due to its aromatic character, the triazole ring is not inert.[5][6] Under harsh conditions such as high-intensity UV light, strong acid/base hydrolysis at elevated temperatures, or aggressive oxidizing agents, ring cleavage can occur.[7][8] Biodegradation studies on the parent 1,2,4-triazole ring have shown oxidation to 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO) followed by ring cleavage to yield urea and other smaller molecules.[7]

Q2: What is the proposed major degradation pathway for this compound?

A2: Based on the reactivity of the functional groups, a primary degradation pathway involves initial oxidation of the highly reactive thiol group. This can happen through simple air exposure or more directed oxidative stress.

G parent 4-allyl-5-(2-chlorophenyl)- 4H-1,2,4-triazole-3-thiol dimer Disulfide Dimer parent->dimer Mild Oxidation (e.g., O2) sulfonic Sulfonic Acid Derivative parent->sulfonic Strong Oxidation (e.g., H2O2, KMnO4) allyl_ox Allyl-Oxidized Derivative (e.g., Allylic Alcohol, Diol) parent->allyl_ox Oxidation / Hydrolysis (e.g., m-CPBA, H3O+) ring_cleavage Ring Cleavage Products (e.g., Urea, Semicarbazide) sulfonic->ring_cleavage Harsh Conditions (e.g., UV, high temp) allyl_ox->ring_cleavage Harsh Conditions (e.g., UV, high temp)

Proposed Degradation Pathways

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and identifying its metabolites?

A3: A stability-indicating method is required. High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS) is the gold standard.[9][10]

  • HPLC-DAD: Provides quantitative data on the disappearance of the parent compound and the appearance of degradation products over time. The DAD allows for peak purity analysis.

  • LC-MS/MS: This is essential for structural elucidation of the metabolites.[10] By determining the mass-to-charge ratio (m/z) of the degradants and analyzing their fragmentation patterns, you can confidently identify the chemical transformations that have occurred. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming elemental compositions.

Q4: How do environmental factors like pH, light, and temperature affect the stability of this compound?

A4:

  • pH: While the triazole ring itself is relatively stable across a moderate pH range, the thiol group's reactivity can be pH-dependent.[8] At higher pH values, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻), which can accelerate certain reactions, including some oxidative pathways. Studies on other triazoles have shown that degradation can be enhanced at higher pHs.[11]

  • Light (Photodegradation): Aromatic and heterocyclic compounds are often susceptible to photodegradation. Exposure to UV or simulated solar light can provide the energy to induce cleavage of the triazole ring or promote radical-based reactions involving the allyl and chlorophenyl groups.[8][11]

  • Temperature: Increased temperature generally accelerates the rate of all chemical reactions, including degradation. It is crucial to control temperature in stability studies to ensure reproducible results.[7] For long-term storage, keeping the compound cool (+4°C or below) and protected from light is recommended.[8]

Section 2: Troubleshooting Guide for Experimental Studies

This section is designed to address specific problems you may encounter during your research.

Problem 1: I am observing a new, major peak in my HPLC chromatogram during a stability study, and the mass is approximately double the parent mass minus two.

  • Likely Cause: You are likely observing the formation of the disulfide dimer. The oxidation of two thiol molecules (R-SH) to form a disulfide (R-S-S-R) involves the loss of two hydrogen atoms, resulting in a mass of (2*M - 2), where M is the mass of the parent compound. This is a very common pathway for thiols.[2]

  • Troubleshooting Steps:

    • Confirm by MS/MS: Fragment the suspected dimer peak in the mass spectrometer. You should observe a major fragment ion corresponding to the mass of the parent monomer.

    • Control Oxygen Exposure: Repeat a small-scale experiment where the solvent is rigorously de-gassed with nitrogen or argon before dissolving the compound. If the peak's formation is significantly reduced, it confirms oxygen-mediated oxidation.

    • Reductive Treatment: Treat an aliquot of your degraded sample with a mild reducing agent like dithiothreitol (DTT). If the peak corresponding to the dimer disappears and the parent compound peak increases, this confirms the disulfide linkage.

Problem 2: My degradation kinetics are inconsistent and not reproducible between experiments.

  • Likely Cause: This issue often stems from uncontrolled environmental variables. The most common culprits are inconsistent light exposure, temperature fluctuations, or variable amounts of dissolved oxygen in your medium.

  • Troubleshooting Steps:

    • Standardize Light Conditions: If studying photodegradation, use a calibrated light source (e.g., a solar simulator) and ensure all samples receive identical irradiance.[11] For all other studies, protect samples from ambient light by using amber vials or covering glassware with aluminum foil.[8]

    • Ensure Thermal Stability: Use a temperature-controlled incubator or water bath. Monitor and record the temperature throughout the experiment.

    • Standardize Solvent Preparation: Use the same source and batch of solvent for all experiments. For aqueous studies, consider using a consistent buffer system and de-gassing the solvent prior to use to control for dissolved oxygen.

Problem 3: Mass spectrometry shows a metabolite with a mass increase of +16 Da or +32 Da.

  • Likely Cause: These mass shifts are classic indicators of oxidation.

    • +16 Da: This typically corresponds to the addition of a single oxygen atom. Likely modifications include the formation of an epoxide on the allyl group, hydroxylation of the allyl or phenyl group, or the initial oxidation of the thiol to a sulfenic acid (though often unstable).

    • +32 Da: This corresponds to the addition of two oxygen atoms. The most probable structure is the oxidation of the thiol to a sulfinic acid (-SO₂H). A less likely possibility is the formation of a diol from the hydrolysis of an intermediate epoxide on the allyl group.

  • Troubleshooting Steps:

    • Utilize High-Resolution MS (HRMS): Obtain an accurate mass measurement to confirm the elemental formula. This can help distinguish between, for example, the addition of O₂ versus S.

    • Analyze Fragmentation Patterns (MS/MS): The way the molecule breaks apart can reveal the location of the modification. For example, if the modification is on the allyl group, you may see characteristic losses of the modified allyl fragment.

    • Forced Degradation Comparison: Perform a controlled forced degradation study. For example, treat the parent compound with a known oxidizing agent like hydrogen peroxide. If the peak you observe in your experiment matches the retention time and mass spectrum of the product from the H₂O₂ reaction, it strongly supports an oxidative degradation pathway.

Table 1: Potential Metabolites and Their Mass Changes
Putative MetaboliteChemical TransformationMass Change (Da)Expected m/z [M+H]⁺ for C₁₂H₁₁ClN₄S
Parent Compound--279.0520
Disulfide DimerDimerization (Oxidation)2xM - 2H555.0888
Sulfenic AcidOxidation (+O)+16295.0470
Allyl EpoxideOxidation (+O)+16295.0470
Sulfinic AcidOxidation (+O₂)+32311.0419
Sulfonic AcidOxidation (+O₃)+48327.0368
Allyl DiolEpoxidation + Hydrolysis+34313.0626

Section 3: Experimental Protocols

This section provides a detailed workflow for a foundational experiment in studying the degradation of your compound.

Protocol: Forced Oxidative Degradation Study

This protocol is designed to intentionally degrade the compound to generate and identify likely oxidative metabolites, which can then be used as markers in longer-term stability studies.

Objective: To identify the primary products of oxidative degradation using 3% hydrogen peroxide (H₂O₂).

Materials:

  • 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Hydrogen peroxide (3% w/v solution)

  • 2 mL amber HPLC vials

  • HPLC-DAD-MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the parent compound in ACN to prepare a 1.0 mg/mL stock solution.

    • Causality: ACN is a good organic solvent that is compatible with reverse-phase HPLC and is relatively inert to mild oxidation.

  • Sample Preparation:

    • Label three amber vials: "Control," "Time 0," and "Degradation."

    • To the "Control" vial, add 100 µL of stock solution and 900 µL of ACN:Water (50:50).

    • To the "Time 0" and "Degradation" vials, add 100 µL of stock solution and 800 µL of ACN:Water (50:50).

    • Causality: The "Control" ensures the compound is stable in the solvent without the stressor. The "Time 0" sample establishes the initial state immediately after adding the stressor.

  • Initiation of Degradation:

    • To the "Time 0" and "Degradation" vials, add 100 µL of 3% H₂O₂. Mix gently.

    • Immediately inject the "Time 0" sample into the HPLC system.

    • Place the "Degradation" vial in a 40°C incubator.

    • Causality: 3% H₂O₂ is a common and effective oxidizing agent for forced degradation studies.[12] A slightly elevated temperature (40°C) will accelerate the reaction to produce detectable degradants within a reasonable timeframe (e.g., 2-24 hours).

  • Time-Point Analysis:

    • After a set time (e.g., 4, 8, or 24 hours), remove the "Degradation" vial from the incubator, allow it to cool to room temperature, and inject it into the HPLC system.

    • Causality: Monitoring at different time points allows for the observation of primary, secondary, and tertiary degradation products.

  • HPLC-MS Analysis:

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • DAD: Monitor at a relevant wavelength (e.g., 220-400 nm).

    • MS: Operate in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 100-1000. Perform data-dependent MS/MS on the most abundant ions.

    • Causality: Formic acid aids in the ionization of the triazole nitrogen atoms for better MS sensitivity in positive mode. The gradient elution ensures that both the polar degradants and the less polar parent compound are well-resolved.

Workflow Diagram: Metabolite Identification

G cluster_0 Experiment cluster_1 Data Analysis cluster_2 Identification A Prepare Sample (Forced Degradation) B Inject into LC-MS/MS A->B C Acquire Chromatogram (Parent vs. Degraded) B->C D Extract Ion Chromatograms for Suspected Masses C->D E Analyze MS1 Spectra (Determine m/z) D->E F Analyze MS/MS Spectra (Fragmentation Pattern) E->F G Propose Structure Based on Mass Shift & Fragments F->G H Confirm with Reference (If Available) G->H

Workflow for Identifying Degradation Products

References

  • Zhang, J., et al. (2021). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Available at: [Link]

  • Kuehr, S., & Núñez, L. (2007). Photocatalytic degradation of 1,2,4-triazole. As cited in: UZUNOĞLU, D. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. Available at: [Link]

  • Anonymous. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • Le, T. H., et al. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 33(12), 1636-1647. Available at: [Link]

  • Khalil, N. H. H., & Huat, T. G. (2012). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). Pesticides - Advances in Chemical and Botanical Pesticides. Available at: [Link]

  • Orynbassar, A., et al. (2023). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Molecules, 28(19), 6965. Available at: [Link]

  • Motornov, D. V., et al. (2018). As cited in: Wu, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997421. Available at: [Link]

  • Wikipedia contributors. (n.d.). Allyl group. Wikipedia. Available at: [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-211. Available at: [Link]

  • Lawson, L. D., & Hunsaker, S. M. (2018). As cited in: Yilmaz, E., & Tuncel, M. (2024). Metabolism of allyl thiosulfinates and allyl polysulfides. ResearchGate. Available at: [Link]

  • Dénès, F., et al. (2014). Oxidation of thiols. ResearchGate. Available at: [Link]

  • Blondel, A., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1565, 78-85. Available at: [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for the purification of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol via recrystallization. This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process effectively. Our aim is to ensure you can achieve the highest purity of your compound with confidence.

Understanding the Molecule: A Chemist's Perspective

Before diving into recrystallization, let's analyze the structure of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The molecule possesses a moderately polar 1,2,4-triazole-3-thiol core, capable of hydrogen bonding. The presence of a chlorophenyl group and an allyl group introduces some nonpolar character. This amphiphilic nature suggests that a single ideal solvent might be elusive, and a mixed-solvent system could be highly effective. The key to successful recrystallization is to exploit the differential solubility of the compound at high and low temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and challenges encountered during the recrystallization of this and similar heterocyclic compounds.

Q1: My compound won't dissolve in any single solvent I've tried. What should I do?

This is a common issue, especially with compounds that have complex functionalities. If a single solvent isn't effective, a mixed-solvent system is the recommended approach. You'll need a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").

  • Causality: The principle here is to create a solvent environment where the compound is soluble at an elevated temperature but becomes insoluble as the solution cools or as the proportion of the anti-solvent is carefully increased.

  • Protocol: A detailed step-by-step methodology for mixed-solvent recrystallization is provided in the "Experimental Protocols" section below. Common solvent pairs for compounds of this nature include ethanol/water, dimethylformamide (DMF)/water, or ethanol/hexane.

Q2: I've dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to a very high concentration of the solute or a solvent system that is too good at dissolving the compound even at lower temperatures.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until the oil redissolves completely.

    • Add more anti-solvent: While the solution is hot, cautiously add more of the "bad" solvent until a faint turbidity (cloudiness) persists. Then, add a drop or two of the "good" solvent to redissolve the precipitate.

    • Slow cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of well-defined crystals instead of an oil.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.

Q3: My compound crystallized too quickly, forming a fine powder. I'm concerned about the purity.

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. The goal is slow, controlled crystal growth.

  • Corrective Actions:

    • Use more solvent: The solution may be too supersaturated. Re-heat the solution and add a small amount of additional hot solvent.

    • Insulate the flask: After dissolving the compound in the hot solvent, place the flask in an insulated container (e.g., a beaker with paper towels) to slow the cooling rate.

Q4: After cooling, no crystals have formed. What went wrong?

This typically indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Solutions:

    • Induce crystallization: Try scratching the inner surface of the flask with a glass rod or adding a "seed crystal" (a tiny crystal of the pure compound).

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it down too much, as this can lead to rapid crystallization. Once the volume is reduced, allow it to cool again.

    • Cool to a lower temperature: If crystals do not form at room temperature, place the flask in an ice bath.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

Based on literature for similar triazole-thiol derivatives, ethanol is a promising single solvent to try first.[1]

  • Dissolution: In a fume hood, place the crude 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This method is ideal if the compound is too soluble in one solvent (like ethanol) and insoluble in another (like water).

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until you observe a persistent cloudiness, indicating the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, washing with a cold ethanol/water mixture.

Data Presentation

Table 1: Common Solvents for Recrystallization of Triazole Derivatives

Solvent/Solvent SystemPolarityNotes
EthanolPolar ProticOften a good starting point for triazole-thiols.[1]
Dimethylformamide (DMF)Polar AproticCan be effective for poorly soluble compounds.[2]
Ethanol/WaterMixed (Polar)Useful for adjusting polarity to achieve optimal solubility.
Ethanol/HexaneMixed (Polar/Nonpolar)Can be effective if the compound has significant nonpolar character.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow Recrystallization Solvent Selection and Troubleshooting start Start: Crude Solid solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Good solubility in hot solvent? Poor solubility in cold? solubility_test->single_solvent yes_single Yes single_solvent->yes_single Ideal Single Solvent Found no_single No single_solvent->no_single No Ideal Single Solvent use_single Proceed with Single- Solvent Recrystallization yes_single->use_single mixed_solvent Find miscible pair: Good solvent & Anti-solvent no_single->mixed_solvent dissolve Dissolve in Minimum Hot Solvent use_single->dissolve use_mixed Proceed with Mixed- Solvent Recrystallization mixed_solvent->use_mixed use_mixed->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form yes_crystals Yes crystals_form->yes_crystals no_crystals No crystals_form->no_crystals check_crystals Evaluate Crystal Quality yes_crystals->check_crystals troubleshoot_no_crystals Troubleshoot: Scratch flask, add seed crystal, reduce solvent volume, cool further no_crystals->troubleshoot_no_crystals oiled_out Compound Oiled Out? check_crystals->oiled_out good_crystals Good Quality Crystals collect_dry Collect and Dry Crystals good_crystals->collect_dry yes_oil Yes oiled_out->yes_oil no_oil No oiled_out->no_oil troubleshoot_oil Troubleshoot: Re-heat, add more good solvent, add anti-solvent, cool slower yes_oil->troubleshoot_oil too_fast Crystallized Too Fast? no_oil->too_fast yes_fast Yes too_fast->yes_fast no_fast No too_fast->no_fast troubleshoot_fast Troubleshoot: Re-heat, add more solvent, insulate for slower cooling yes_fast->troubleshoot_fast no_fast->good_crystals troubleshoot_oil->dissolve troubleshoot_fast->dissolve troubleshoot_no_crystals->cool

Caption: A flowchart for selecting a recrystallization solvent and troubleshooting.

References

  • Selvaraj, S., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link]

  • Fathy, M. A., et al. (2023). 4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl). Preprints.org. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Stability of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in aqueous solution

Technical Support Center: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol A Guide to Ensuring Stability in Aqueous Experimental Systems Welcome to the technical support guide for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

A Guide to Ensuring Stability in Aqueous Experimental Systems

Welcome to the technical support guide for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This document, prepared by our application science team, is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for handling this compound in aqueous solutions. We understand that maintaining the stability and integrity of your molecule is paramount for reproducible and reliable experimental outcomes. This guide consolidates field-proven advice, troubleshooting protocols, and foundational scientific principles to help you navigate the challenges you might encounter.

Section 1: Compound Profile at a Glance

Before delving into experimental specifics, a quick review of the compound's fundamental properties is essential. These characteristics directly influence its behavior in aqueous media.

PropertyValueSource
IUPAC Name 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiolSigma-Aldrich
Molecular Formula C₁₁H₁₀ClN₄SN/A
Molecular Weight 267.74 g/mol N/A
General Class Substituted 1,2,4-triazole-3-thiolN/A
Key Structural Features Allyl group at N4, 2-chlorophenyl group at C5, Thiol group at C3N/A

The 1,2,4-triazole nucleus is known for its high stability against metabolic and chemical cleavage, a trait attributed to its aromatic character.[1] However, the substituents—particularly the thiol group—introduce specific chemical reactivities that must be managed in aqueous environments.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Q1: What is the primary stability concern when working with this compound in aqueous solution?

The most significant stability concern arises from the thiol (-SH) group. Thiols are susceptible to oxidation, especially in neutral to alkaline aqueous solutions, which can lead to the formation of disulfide dimers or other oxidized species. This oxidative degradation is often catalyzed by trace metal ions and the presence of dissolved oxygen.

Q2: Does this compound exhibit tautomerism, and how does that impact its properties?

Yes. Like most 1,2,4-triazole-3-thiols, this compound exists in a tautomeric equilibrium between the thiol form and the thione form (C=S). In the solid state and in solution, the thione form is generally predominant.[2] This equilibrium influences the molecule's electronic properties, hydrogen bonding capacity, and reactivity. While it doesn't inherently make the triazole ring less stable, the reactivity of the thione form can differ from the thiol.

Caption: Thiol-Thione Tautomerism in the Triazole Ring.

Q3: How does pH affect the stability and solubility of the compound in water?

The pH of the aqueous solution is a critical factor:

  • Solubility: The thiol group is weakly acidic. At pH values above its pKa, the compound will be deprotonated to form a thiolate anion, which is significantly more water-soluble. Therefore, solubility can be increased in slightly alkaline solutions.

  • Stability: While alkaline conditions improve solubility, they also dramatically increase the rate of thiol oxidation. The thiolate anion is much more readily oxidized than the protonated thiol. Conversely, in acidic solutions (pH 3-6), the compound is generally more stable against oxidation but may have lower solubility.[2] However, prolonged exposure to harsh acidic conditions can lead to degradation.[2]

Q4: What are the recommended storage conditions for aqueous stock solutions?

For short-term storage (up to 24-48 hours), it is recommended to store aqueous solutions at 2-8°C, protected from light.[2] For longer-term storage, it is best to prepare aliquots of a stock solution in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C. The required aqueous solution should then be prepared fresh for each experiment. This minimizes the compound's exposure to water, thereby reducing the risk of hydrolysis and oxidation.

Q5: What are the potential effects of light exposure on the compound's stability?

Many heterocyclic compounds, including some triazole derivatives, are susceptible to photodegradation.[3][4] Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation reactions. Therefore, it is a standard best practice to handle both the solid compound and its solutions in amber vials or by otherwise protecting them from light.

Section 3: Troubleshooting Guide

This section provides structured guidance for specific problems you may encounter during your experiments.

Issue 1: Compound Precipitates from Aqueous Buffer After Dilution from an Organic Stock
  • Symptoms: The solution becomes cloudy or a visible precipitate forms immediately or over a short period after adding the DMSO/DMF stock to your aqueous buffer.

  • Underlying Cause: This is a classic solubility issue. The compound is likely exceeding its solubility limit in the final aqueous buffer. While soluble in the concentrated organic stock, the final percentage of the organic co-solvent in the aqueous solution is too low to keep it dissolved.

  • Troubleshooting Workflow:

Caption: Workflow for addressing compound precipitation.

Issue 2: Inconsistent Assay Results or a Gradual Loss of Compound Activity
  • Symptoms: Replicate experiments yield variable results, or the measured biological/chemical activity of the compound decreases over the course of an experiment or upon storage of the working solution.

  • Underlying Cause: This strongly suggests the compound is degrading in your aqueous experimental medium. The most probable cause is oxidation of the thiol group into a disulfide bridge, forming an inactive dimer.

  • Investigative Protocol:

    • Time-Course Analysis: Use an appropriate analytical method (HPLC is ideal) to analyze your aqueous working solution at several time points (e.g., T=0, 2, 4, 8, and 24 hours) under the exact conditions of your experiment (temperature, lighting, container type).

    • Peak Analysis: In the HPLC chromatogram, monitor for a decrease in the area of the parent compound's peak and the concurrent appearance of new peaks. A new peak with a longer retention time is often indicative of a larger, less polar molecule like a disulfide dimer.

    • Preventative Measures:

      • De-gas Buffers: Before use, sparge your aqueous buffers with nitrogen or argon gas to remove dissolved oxygen, a key player in oxidation.

      • Add Antioxidants: If your experimental system permits, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to maintain a reducing environment.

      • Prepare Fresh: The most reliable solution is to prepare the aqueous solution immediately before use from a frozen organic stock.

Potential Degradation Pathway: Oxidative Dimerization

The primary non-hydrolytic degradation pathway in a near-neutral aqueous solution is the oxidation of the thiol.

Caption: Primary hypothetical degradation via oxidation.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions

This protocol is designed to maximize solubility while minimizing immediate degradation.

  • Prepare Primary Stock: Accurately weigh the solid 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and dissolve it in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure the solid is fully dissolved; gentle vortexing or brief sonication may be used.

  • Storage of Primary Stock: Aliquot the primary stock into single-use volumes in microcentrifuge tubes and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution (Just-in-Time): For your experiment, thaw one aliquot of the primary stock. Perform a serial dilution into your final, pre-warmed (or pre-cooled to the experimental temperature) aqueous buffer.

  • Mixing: When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing gently to avoid localized high concentrations that can cause precipitation.

  • Final Co-solvent Check: Ensure the final concentration of DMSO in your working solution is as low as possible but sufficient to maintain solubility, and confirm this concentration does not interfere with your assay.

Protocol 2: General HPLC Method for Stability Assessment

This method can be used to monitor the integrity of the compound over time.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic AcidAcid improves peak shape and ensures the thiol is protonated.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic AcidCommon organic solvent for reverse-phase HPLC.
Gradient 5% B to 95% B over 15-20 minutesA broad gradient to ensure elution of the parent compound and potential degradation products (e.g., more nonpolar dimers).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV-Vis Diode Array Detector (DAD)Monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax) to detect impurities that may have different absorbance profiles.
Injection Volume 10-20 µLStandard volume.

Procedure:

  • Prepare your aqueous solution of the compound as per Protocol 1.

  • Immediately inject a sample (T=0) into the HPLC system to obtain a baseline chromatogram.

  • Store the remaining solution under your desired test conditions (e.g., room temperature on the benchtop).

  • Inject samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Compare the chromatograms. Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at T=0.

References

  • National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PubMed Central. Available at: [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247–251. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. PubChem. Retrieved January 28, 2026, from [Link]

  • Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Retrieved January 28, 2026, from [Link]

  • Kavale, M. S., et al. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]

  • Gómez-Alvarez, H., et al. (2025). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Kassab, M. E., & El-Hashash, M. A. (2021). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Bioactivity Assays

Welcome to the technical support center for researchers working with 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed to provide in-depth troubleshooting strategies and address frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate the complexities of obtaining reliable and reproducible bioactivity data for this compound. The unique structural features of this triazole-thiol derivative, particularly the reactive thiol group, necessitate careful consideration of experimental design to avoid common pitfalls that can lead to misinterpretation of results.

Introduction to 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Substituted 1,2,4-triazole-3-thiols are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The specific compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, is of interest for its potential therapeutic applications. However, its bioactivity assessment can be challenging due to its physicochemical properties and potential for assay interference. This guide will equip you with the knowledge to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of 1,2,4-triazole-3-thiol derivatives?

A1: This class of compounds has a broad range of reported biological activities. They are most notably recognized for their:

  • Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[2]

  • Antiviral Activity: Some triazole compounds have been investigated for their antiviral properties.

  • Anticancer Activity: Various substituted triazoles have demonstrated cytotoxic effects against different cancer cell lines.

Q2: What are the key structural features of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol that I should be aware of?

A2: The key features are the 1,2,4-triazole core, the allyl group, the 2-chlorophenyl ring, and, most importantly, the exocyclic thiol (-SH) group. The thiol group is a nucleophilic and reducing agent, which is often crucial for biological activity but can also be a source of assay artifacts.

Q3: What is the best solvent to dissolve this compound for biological assays?

A3: Due to the often limited aqueous solubility of such heterocyclic compounds, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[3] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. For aqueous assay buffers, it is important to ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to cells. If solubility in DMSO is limited, exploring the possibility of forming a salt of the thiol group could enhance aqueous solubility.[4]

Q4: How should I store the compound and its stock solutions?

A4: Solid compound should be stored in a cool, dark, and dry place. DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.

Troubleshooting Guide for Low Bioactivity

Low or inconsistent bioactivity can stem from a variety of factors, from compound handling to assay-specific interferences. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Compound Solubility and Aggregation

Poor solubility in the final assay medium is a primary cause of artificially low bioactivity. If the compound precipitates out of solution, its effective concentration is much lower than intended.

Causality: The planar aromatic rings in the molecule can lead to stacking and aggregation in aqueous environments, reducing the concentration of monomeric, active compound.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay wells under a microscope after adding the compound. Look for any signs of precipitation or cloudiness.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or by simple visual inspection of serial dilutions.

  • Optimize Dilution Protocol: When diluting the DMSO stock into aqueous buffer, do so with vigorous mixing to minimize precipitation. A stepwise dilution may also be beneficial.

  • Consider Salt Formation: For 1,2,4-triazole-3-thiols, the thiol group can be deprotonated to form a more water-soluble thiolate salt.[4] This can sometimes be achieved by adjusting the pH of the buffer, though care must be taken not to affect the assay performance or cell health.

Parameter Recommendation Rationale
Primary Solvent Anhydrous, high-purity DMSOMinimizes compound degradation and ensures accurate concentration of the stock solution.
Final DMSO Concentration <0.5% (cell-based assays)Avoids solvent-induced cytotoxicity which can mask the true effect of the compound.
Dilution Method Vigorous mixing or vortexing during dilution into aqueous buffer.Promotes rapid dissolution and prevents localized high concentrations that can lead to precipitation.
Visual Confirmation Microscopic examination of assay wells.Directly confirms the absence of compound precipitation at the tested concentrations.
Problem 2: Compound Instability and Degradation

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species with potentially different biological activities.

Causality: The thiol (-SH) group can be oxidized to a disulfide (-S-S-) bond, especially in the presence of dissolved oxygen, metal ions, or at certain pH values. This dimerization alters the structure and properties of the compound, which can significantly impact its interaction with biological targets.[5][6]

Troubleshooting Workflow:

start Low or Inconsistent Bioactivity Observed check_purity Verify Compound Purity and Identity (LC-MS, NMR) start->check_purity check_storage Review Storage Conditions (temperature, light, moisture) check_purity->check_storage Purity Confirmed stability_study Perform Stability Study in Assay Buffer check_storage->stability_study analyze_degradation Analyze for Degradation Products (e.g., disulfide dimer) via LC-MS stability_study->analyze_degradation mitigate_oxidation Mitigate Oxidation analyze_degradation->mitigate_oxidation Degradation Detected end Re-evaluate Bioactivity analyze_degradation->end No Degradation modify_protocol Modify Experimental Protocol mitigate_oxidation->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for compound instability.

Experimental Protocol: Stability Assessment

  • Prepare a solution of the compound in the final assay buffer at the highest concentration to be tested.

  • Incubate the solution under the same conditions as the bioassay (e.g., 37°C, 5% CO2) for the duration of the experiment.

  • At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by LC-MS to quantify the parent compound and identify any degradation products, such as the disulfide dimer.

  • A significant decrease (>10%) in the parent compound concentration indicates instability.

Mitigation Strategies:

  • Use Freshly Prepared Solutions: Prepare dilutions of the compound immediately before use.

  • De-gas Buffers: If oxidation is suspected, de-gas the assay buffer to remove dissolved oxygen.

  • Include Reducing Agents: In some cell-free assays, the inclusion of a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the buffer can help maintain the thiol in its reduced state.[7] However, this is not suitable for cell-based assays where these agents can be toxic or interfere with cellular redox pathways.

Problem 3: Assay Interference

The thiol group's reducing potential can directly interfere with common viability/cytotoxicity assay reagents, leading to false-positive or false-negative results.

Causality: Assays like MTT, MTS, and resazurin rely on the cellular reduction of a reporter molecule. A compound with inherent reducing properties, such as a thiol, can directly reduce the reporter molecule in a cell-free environment, leading to a signal change that is independent of cellular metabolism.

Identifying Assay Interference:

A critical control experiment is to run the assay in the absence of cells.

Experimental Protocol: Cell-Free Interference Assay

  • Prepare a 96-well plate with the same serial dilutions of your compound in the assay medium as you would for your cellular assay.

  • Include wells with vehicle control (e.g., DMSO) and a positive control for reagent reduction if available.

  • Add the assay reagent (e.g., MTT, resazurin) to all wells.

  • Incubate the plate under the same conditions and for the same duration as your cellular assay.

  • Read the plate using the appropriate detection method (absorbance or fluorescence).

Interpreting the Results:

Observation in Cell-Free Assay Interpretation Next Steps
Signal increases with compound concentration The compound is directly reducing the assay reagent.The assay is not suitable for this compound. Choose an orthogonal assay.
No significant change in signal The compound does not directly interfere with the assay reagent.The observed low bioactivity is likely due to other factors (e.g., solubility, stability).

Diagram of Assay Interference:

cluster_0 Standard Assay Principle cluster_1 Interference by Thiol Compound Live Cell Live Cell Formazan (Purple) Formazan (Purple) Live Cell->Formazan (Purple) Mitochondrial Reductases MTT (Yellow) MTT (Yellow) MTT (Yellow)->Live Cell Thiol Compound Thiol Compound Formazan_2 Formazan (Purple) Thiol Compound->Formazan_2 Direct Chemical Reduction MTT_2 MTT (Yellow) MTT_2->Thiol Compound

Caption: Mechanism of thiol interference in MTT assays.

Orthogonal Assays to Consider:

If interference is confirmed, switch to an assay with a different detection principle, such as:

  • ATP-based assays (e.g., CellTiter-Glo®): Measure ATP levels as an indicator of metabolic activity.

  • Real-time impedance-based assays: Monitor cell attachment and proliferation electronically.

  • High-content imaging: Directly visualize and quantify cell number, morphology, or markers of cell death (e.g., apoptosis).

Physicochemical Properties

Below is a table summarizing the computed physicochemical properties for a close analog, 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, which can serve as a useful reference.[8]

Property Value Source
Molecular Weight 226.69 g/mol PubChem
XLogP3 1.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

References

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem. (n.d.). 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]

  • Farahat, A. A., et al. (2024). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 14(1), 1-18. [Link]

  • Hati, S., & Bhattacharyya, K. (2020). Impact of Thiol–Disulfide Balance on the Binding of Covid-19 Spike Protein with Angiotensin-Converting Enzyme 2 Receptor. ACS Omega, 5(26), 16292-16298. [Link]

  • Assay Guidance Manual. (2022). Interference and Artifacts in High-content Screening. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Engineering and Architecture, 32(2), 437-444. [Link]

  • Krasnov, V. P., et al. (2023). Synthesis of 1, 2, 4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7593. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]

  • O'Kennedy, R. D. (2009). The role of thiols and disulfides in protein chemical and physical stability. Expert opinion on drug delivery, 6(4), 341-353. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q1(R1) Stability Testing of New Drug Substances and Products. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Prachand, S., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-210. [Link]

  • Eliazyan, G. A., et al. (2015). Synthesis of Novel 1, 3-Substituted 1H-[5][7][8]-Triazole-3-Thiol Derivatives. Chemical Journal of Armenia, 68(3), 404-411. [Link]

  • Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Trends in biotechnology, 35(5), 387-390. [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kaplaushenko, A. G., et al. (2016). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1, 2, 4-triazole-3-thiol s-derivatives. Zaporozhye Medical Journal, 18(1), 81-85.
  • Thorne, N., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical chemistry, 90(12), 7234-7241. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Hati, S., & Bhattacharyya, K. (2020). Impact of Thiol–Disulfide Balance on the Binding of Covid-19 Spike Protein with Angiotensin-Converting Enzyme 2 Receptor. ACS Omega, 5(26), 16292-16298. [Link]

  • Adeniyi, A. A., & Patel, K. S. (2018). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 61(2), 86-92. [Link]

  • Markovic, I. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 32-35. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Valler, M. J., & Wearing, R. L. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 115-128. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 835-848. [Link]

  • Hati, S., & Bhattacharyya, K. (2020). Impact of Thiol–Disulfide Balance on the Binding of Covid-19 Spike Protein with Angiotensin-Converting Enzyme 2 Receptor. ACS Omega, 5(26), 16292-16298. [Link]

  • Tian, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports, 14(1), 1-11. [Link]

  • Thorne, N., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical chemistry, 90(12), 7234-7241. [Link]

  • Hansen, R. E., & Winther, J. R. (2009). Kinetic and Thermodynamic Aspects of Cellular Thiol–Disulfide Redox Regulation. Antioxidants & redox signaling, 11(5), 973-984. [Link]

  • A. A. Ayman. (2021). Why can't I get reproducible results in cell based assays? [Discussion post]. ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2, 4-dichlorophenoxy) methyl)-4H-1, 2, 4-triazol-3-yl) thio)-1-(5-methyl-1-(4-nitrophenyl). Preprints. [Link]

  • Siramshetty, V. B., & Preissner, R. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of chemical information and modeling, 59(11), 4658-4668. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols

In the dynamic field of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. This guide delves into...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols. By dissecting the interplay between the fixed 4-allyl and 3-thiol moieties and the variable 5-aryl substituent, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for biological efficacy. This analysis is grounded in experimental data from seminal studies, offering a comparative framework to guide future drug design and optimization efforts.

The Architectural Significance of the 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged structure in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions. The incorporation of a sulfur atom at the 3-position, existing in a thione-thiol tautomerism, is a critical feature that often enhances the biological profile of these compounds[1]. This thiol group can act as a key pharmacophore, potentially interacting with biological targets through hydrogen bonding or coordination with metal ions in enzymes.

The substituent at the N-4 position plays a crucial role in modulating the molecule's lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. The choice of an allyl group at this position introduces a degree of flexibility and a potential site for metabolic transformations, which can be strategically exploited in drug design.

Finally, the aryl group at the C-5 position offers a versatile point for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. The nature and position of substituents on this aromatic ring are pivotal in dictating the compound's overall biological activity, a central theme of this guide.

Synthesis of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols: A Mechanistic Approach

The synthesis of the target compounds typically follows a well-established and robust pathway, commencing with an appropriate aromatic carboxylic acid. The rationale behind this multi-step synthesis is to systematically build the triazole core and introduce the desired functionalities.

Synthesis_Workflow cluster_0 Step 1: Formation of Acid Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization to Triazole-3-thiol A Aryl Carboxylic Acid B Acid Hydrazide A->B SOCl₂ or EtOH/H⁺ then N₂H₄·H₂O D N-allyl-N'-aroylhydrazinecarbothioamide (Thiosemicarbazide) B->D Reflux C Allyl Isothiocyanate C->D E 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiol D->E Base-catalyzed cyclization (e.g., NaOH)

General Synthetic Pathway for 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols.

The synthesis initiates with the conversion of a substituted benzoic acid to its corresponding acid hydrazide. This is a critical step as the hydrazide moiety provides the necessary nitrogen atoms for the triazole ring formation. The subsequent reaction with allyl isothiocyanate introduces the allyl group at what will become the N-4 position and the sulfur atom for the thiol group. The final and pivotal step is the base-catalyzed intramolecular cyclization of the resulting N-allyl-N'-aroylhydrazinecarbothioamide. The alkaline medium facilitates the dehydration and ring closure to furnish the desired 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiol. This synthetic strategy is highly efficient and allows for the facile introduction of a diverse range of aryl substituents at the C-5 position, enabling systematic SAR studies.

Structure-Activity Relationship: A Comparative Analysis

The biological activity of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols is profoundly influenced by the electronic and steric nature of the substituent on the C-5 aryl ring. The following sections provide a comparative analysis based on available experimental data, primarily focusing on their antimicrobial and anticancer activities.

Antimicrobial Activity

A seminal study by Colanceska-Ragenovic et al. (2001) provides valuable insights into the antimicrobial properties of this class of compounds. Their research involved the synthesis of a series of 4-allyl-5-aryl-1,2,4-triazoles and evaluation of their activity against a panel of bacteria and fungi. While the study reports inhibition zones rather than minimum inhibitory concentrations (MICs), it allows for a qualitative and semi-quantitative comparison.

Table 1: Comparative Antimicrobial Activity of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols

Compound IDAryl Substituent (R)Staphylococcus aureus (Inhibition Zone, mm)Escherichia coli (Inhibition Zone, mm)Candida albicans (Inhibition Zone, mm)
1a Phenyl---
1b 4-Methylphenyl16--
1c 4-Chlorophenyl109-
1d 4-Methoxyphenyl---

Data adapted from Colanceska-Ragenovic et al., 2001. Inhibition zones were measured at a concentration of 10 µ g/disc . '-' indicates no significant activity.

From this data, several key SAR observations can be made:

  • Influence of Aryl Substitution: The unsubstituted phenyl derivative (1a ) and the 4-methoxyphenyl derivative (1d ) were devoid of significant antimicrobial activity. This suggests that simple aromatic substitution is not sufficient to confer broad-spectrum activity.

  • Role of Electron-Donating Groups: The presence of an electron-donating methyl group at the para-position of the phenyl ring (1b ) resulted in notable activity against Staphylococcus aureus. This highlights the potential importance of increased electron density on the aryl ring for antibacterial efficacy against Gram-positive bacteria.

  • Impact of Electron-Withdrawing Groups: The introduction of an electron-withdrawing chloro group at the para-position (1c ) led to a broader spectrum of activity, inhibiting both the Gram-positive S. aureus and the Gram-negative Escherichia coli. This suggests that electron-withdrawing substituents may enhance the compound's ability to penetrate the outer membrane of Gram-negative bacteria or interact with different biological targets.

  • Antifungal Activity: None of the tested compounds in this specific series exhibited significant activity against Candida albicans, indicating a degree of selectivity in their antimicrobial action.

SAR_Antimicrobial cluster_0 Core Scaffold cluster_1 Aryl Substituent at C5 Core 4-allyl-1,2,4-triazole-3-thiol Unsubstituted Phenyl (Inactive) Core->Unsubstituted R = EDG 4-Methylphenyl (Active against S. aureus) Core->EDG R = EWG 4-Chlorophenyl (Active against S. aureus & E. coli) Core->EWG R = Methoxy 4-Methoxyphenyl (Inactive) Core->Methoxy R =

Structure-Activity Relationship for Antimicrobial Activity.

Anticancer Activity

While comprehensive SAR studies on the anticancer activity of a full series of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols are limited in the public domain, available data points to their potential as cytotoxic agents. The presence of the 1,2,4-triazole-3-thiol core is a common feature in many compounds with demonstrated anticancer properties.

Research on related triazole derivatives suggests that the cytotoxic effects are often mediated through the inhibition of specific kinases or the induction of apoptosis. For instance, studies on similar triazole-thiol derivatives have shown cytotoxic activity against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells, with EC₅₀ values in the micromolar range.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. The following protocols are based on standard procedures reported in the literature for the synthesis and biological evaluation of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols.

General Synthesis of 4-allyl-5-(p-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • Synthesis of 4-chlorobenzohydrazide: A mixture of methyl 4-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield 4-chlorobenzohydrazide.

  • Synthesis of 2-(4-chlorobenzoyl)-N-allylhydrazine-1-carbothioamide: To a solution of 4-chlorobenzohydrazide (0.05 mol) in ethanol (30 mL), allyl isothiocyanate (0.05 mol) is added. The mixture is refluxed for 4 hours. After cooling, the solid product is filtered, washed with ether, and dried.

  • Synthesis of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide derivative from the previous step (0.02 mol) is added to an 8% aqueous sodium hydroxide solution (50 mL) and refluxed for 5 hours. The reaction mixture is then cooled and filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from ethanol to afford the final compound.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared inoculum.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

Conclusion and Future Perspectives

The structure-activity relationship of 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiols is a compelling area of research with significant potential for the discovery of new therapeutic agents. The available data indicates that the nature of the substituent on the C-5 aryl ring is a critical determinant of biological activity. Specifically, electron-donating groups like methyl appear to enhance activity against Gram-positive bacteria, while electron-withdrawing groups such as chloro can broaden the spectrum to include Gram-negative bacteria.

The 4-allyl group at the N-4 position and the 3-thiol moiety are integral components of the pharmacophore, and their interplay with the C-5 aryl substituent warrants further investigation. Future studies should focus on synthesizing a wider array of derivatives with diverse electronic and steric properties on the aryl ring and conducting quantitative biological evaluations (MIC and IC₅₀ values) against a broader panel of microbial pathogens and cancer cell lines. Such systematic investigations will undoubtedly provide a more detailed understanding of the SAR and pave the way for the rational design of more potent and selective 4-allyl-5-(aryl)-4H-1,2,4-triazole-3-thiol-based drug candidates.

References

  • Colanceska-Ragenovic, K., Dimova, V., Kakurinov, V., Molnar, D. G., & Buzarovska, A. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 6(10), 815-824. [Link]

  • Lv, K., et al. (2014). Synthesis and biological activity of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones and their derivatives. Molecules, 19(11), 17894-17918. [Link]

  • El-Sabbagh, O. I., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1011. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis, Spectroscopic, and Computational Analysis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides an in-depth comparative analysis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established methodologies for analogous 1,2,4-triazole derivatives, we will explore its synthesis, spectroscopic characterization, and computational evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this class of molecules.

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with prominent examples including the antifungal drug fluconazole and the anxiolytic alprazolam.[1] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring gives rise to a diverse array of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3][4][5][6][7][8][9][10][11][12] This guide will focus on a specific, yet-to-be-extensively-studied derivative, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and compare its predicted characteristics with known, structurally related compounds.

I. Synthetic Pathway and Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[13] A common and effective method involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[13] Here, we propose a tailored synthetic route for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, drawing parallels from the synthesis of similar compounds.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization to Triazole 2-chlorobenzoic_acid 2-chlorobenzoic acid Esterification Esterification (e.g., SOCl2, CH3OH) 2-chlorobenzoic_acid->Esterification Methyl_2-chlorobenzoate Methyl 2-chlorobenzoate Esterification->Methyl_2-chlorobenzoate Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Methyl_2-chlorobenzoate->Hydrazinolysis Hydrazinolysis->2-chlorobenzohydrazide Condensation Condensation 2-chlorobenzohydrazide->Condensation Allyl_isothiocyanate Allyl isothiocyanate Condensation->Thiosemicarbazide_derivative Base_catalyzed_cyclization Base-catalyzed cyclization (e.g., NaOH) Thiosemicarbazide_derivative->Base_catalyzed_cyclization Target_Molecule 4-allyl-5-(2-chlorophenyl)- 4H-1,2,4-triazole-3-thiol Base_catalyzed_cyclization->Target_Molecule

Caption: Proposed synthetic route for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Justification of the Synthetic Approach:

This multi-step synthesis is a logical and well-documented approach.[13][14] The initial conversion of 2-chlorobenzoic acid to its corresponding hydrazide is a standard procedure. The subsequent reaction with allyl isothiocyanate provides the key thiosemicarbazide intermediate. The final and crucial step is the base-catalyzed intramolecular cyclization, which is known to efficiently yield the desired 1,2,4-triazole ring system.[13] The choice of reagents and reaction conditions is based on established protocols for similar triazole syntheses, ensuring a high probability of success.

II. Spectroscopic Characterization: A Comparative Outlook

The structural elucidation of the target molecule will rely on a combination of Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By comparing the expected spectral data with that of known 1,2,4-triazole-3-thiol derivatives, we can predict the characteristic signals for our target compound.

A. FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, we anticipate the following characteristic absorption bands, based on literature values for similar compounds.[15][16][17]

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and Comparative Insights
N-H Stretch3100-3300This broad absorption is characteristic of the N-H group within the triazole ring.[13]
C-H Stretch (aromatic)3000-3100Sharp peaks corresponding to the C-H bonds of the chlorophenyl ring.
C-H Stretch (aliphatic)2850-2960Associated with the C-H bonds of the allyl group.
S-H Stretch2550-2600A weak but distinct peak indicative of the thiol group. Its presence confirms the thiol tautomer.[13]
C=N Stretch1600-1650A strong absorption characteristic of the endocyclic C=N bond in the triazole ring.[13]
C=C Stretch (alkene)1640-1680A medium intensity peak from the C=C double bond of the allyl group.
C=S Stretch1200-1300The presence of this band would indicate the existence of the thione tautomer in the solid state.[18]

Thiol-Thione Tautomerism: It is important to note that 1,2,4-triazole-3-thiols can exist in a tautomeric equilibrium between the thiol and thione forms.[1][15][16] The presence of both S-H and C=S stretching bands in the FT-IR spectrum would suggest the co-existence of both tautomers in the sample.

B. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Based on data from related structures, we can predict the chemical shifts for the key protons and carbons of our target compound.[18][19][20][21][22]

¹H NMR Predicted Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (δ, ppm)Rationale and Comparative Insights
SH (Thiol)13.0 - 14.0A broad singlet, characteristic of the acidic thiol proton. Its downfield shift is due to hydrogen bonding.[14]
Aromatic-H7.2 - 7.8A multiplet corresponding to the protons of the 2-chlorophenyl ring.
=CH- (Allyl)5.8 - 6.0A multiplet for the methine proton of the allyl group.
=CH₂ (Allyl)5.0 - 5.3Two distinct signals (doublets or multiplets) for the terminal vinyl protons of the allyl group.
-CH₂- (Allyl)4.5 - 4.8A doublet for the methylene protons adjacent to the nitrogen of the triazole ring.

¹³C NMR Predicted Chemical Shifts (in DMSO-d₆):

CarbonsExpected Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=S (Thione)165 - 175A downfield signal indicative of the thione tautomer.[22]
C-S (Thiol)150 - 160The carbon of the triazole ring attached to the sulfur atom in the thiol form.
C₅ (Triazole)145 - 155The carbon of the triazole ring attached to the 2-chlorophenyl group.
Aromatic-C120 - 140Multiple signals corresponding to the carbons of the 2-chlorophenyl ring.
=CH- (Allyl)130 - 135The methine carbon of the allyl group.
=CH₂ (Allyl)115 - 120The terminal vinyl carbon of the allyl group.
-CH₂- (Allyl)45 - 50The methylene carbon of the allyl group.

III. Computational Analysis with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules, providing insights that complement experimental data.[16][17][23][24][25] For our target molecule, DFT calculations can be employed to:

  • Optimize the molecular geometry: To determine the most stable three-dimensional structure.

  • Predict vibrational frequencies: To aid in the assignment of experimental FT-IR bands.

  • Analyze the frontier molecular orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic properties.

  • Investigate tautomeric stability: To determine the relative energies of the thiol and thione tautomers.

A. Computational Methodology

A widely used and reliable method for such calculations is the B3LYP functional with the 6-311++G(d,p) basis set.[16][23] This level of theory has been shown to provide accurate results for similar triazole systems.[16]

B. Key Computational Parameters and Their Significance
ParameterSignificance and Comparative Insights
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. This allows for a detailed understanding of the molecule's 3D structure.
Vibrational Frequencies Calculated vibrational modes can be correlated with experimental FT-IR spectra, aiding in the definitive assignment of absorption bands.
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability.[15][25] A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) MEP maps visualize the electron density distribution around the molecule, identifying regions susceptible to electrophilic and nucleophilic attack. This is invaluable for predicting intermolecular interactions and potential binding sites for biological targets.
Tautomerization Energy By calculating the total energies of the thiol and thione tautomers, we can predict which form is more stable. This is crucial for understanding the molecule's behavior in different environments.
C. Workflow for Computational Analysis

Computational Workflow Input_Structure Initial 3D Structure of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Calculation Frequency Calculation DFT_Calculation->Frequency_Calculation Electronic_Properties Electronic Properties Calculation DFT_Calculation->Electronic_Properties Optimized_Structure Optimized_Structure Geometry_Optimization->Optimized_Structure Output: Optimized Structure Vibrational_Spectra Vibrational_Spectra Frequency_Calculation->Vibrational_Spectra Output: Predicted Vibrational Spectra HOMO_LUMO HOMO_LUMO Electronic_Properties->HOMO_LUMO Output: HOMO-LUMO Energies MEP_Map MEP_Map Electronic_Properties->MEP_Map Output: MEP Map

Caption: A typical workflow for the DFT-based computational analysis of the target molecule.

IV. Comparative Analysis and Potential Applications

The true value of this analysis lies in comparing the predicted properties of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with those of established 1,2,4-triazole derivatives.

A. Comparison with Structurally Similar Compounds
Feature4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Predicted)5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (Experimental/Calculated)[16]4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Experimental)[14]
Synthesis Base-catalyzed cyclization of a thiosemicarbazide derivative.Similar base-catalyzed cyclization.Similar synthetic route.
Key IR Peaks (cm⁻¹) SH: ~2550-2600, C=N: ~1600-1650SH and C=N peaks are characteristic.SH: 2595, NH: 3452, 3298.
Key ¹H NMR (ppm) SH: ~13.0-14.0Thiol proton observed in a similar downfield region.SH: 13.75, NH₂: 5.76.
DFT (HOMO-LUMO Gap) To be calculated.Calculated to understand reactivity.Not reported in the provided reference.
B. Potential Applications in Drug Discovery

The structural motifs present in 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol suggest a range of potential biological activities:

  • Anticancer Activity: The 1,2,4-triazole core is a well-known pharmacophore in anticancer drug design.[3][6][8][10][26] The presence of a halogenated phenyl ring may enhance this activity.

  • Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties.[4][5][9][11][12] The allyl group could modulate the lipophilicity of the molecule, potentially improving its cell membrane permeability and antimicrobial efficacy.

  • Antioxidant Activity: The thiol group can act as a radical scavenger, imparting antioxidant properties to the molecule.[2][14]

V. Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. By drawing upon established literature for structurally related compounds, we have outlined a viable synthetic route, predicted its key spectroscopic features, and proposed a robust computational methodology for its in-depth characterization. The comparative analysis suggests that this novel triazole derivative holds significant promise as a candidate for further investigation in the fields of medicinal chemistry and drug discovery. The experimental validation of these predictions will be a crucial next step in unlocking the full potential of this intriguing molecule.

References

  • Al-Wahaibi, L. H., Abu-Melha, H. M., & Ibrahim, D. A. (2018). Synthesis and Biochemical Evaluation of Novel Coumarin Derivatives as Anticancer and Anti-HIV Inhibitors Targeting CDK2. Journal of Chemistry, 2018, 1-9. [Link]

  • Farahat, A. A., & Mabied, A. F. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

  • Ivanova, Y., & Yancheva, D. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 431-436. [Link]

  • El-Gamil, M. M., El-Sayed, Y. S., & Zayed, M. A. (2019). Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. Computational biology and chemistry, 79, 124–137. [Link]

  • Khan, I., et al. (2019). A series of novel compounds carrying 1,2,4-triazole scaffold was synthesized and evaluated for their anticancer activity against a panel of cancer cell lines using MTT assay. Molecules, 24(12), 2326. [Link]

  • Hussein, M. A., & Abass, A. S. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-212. [Link]

  • Plecha, A., Wujec, M., & Siwek, A. (2016). 1,2,4-Triazoles as Important Antibacterial Agents. Current pharmaceutical design, 22(34), 5265–5275. [Link]

  • Akyuz, S., et al. (2015). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Journal of Molecular Structure, 1094, 134-144. [Link]

  • Mamedova, A. F., et al. (2021). SYNTHESIS AND PROPERTIES OF S-ALKYL 4-(4-CHLOROPHENYL)-5-(PYRROLE-2-YL)-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Journal of Chemical Problems, (2), 116-123. [Link]

  • Bektaş, H., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 12(10), 2292-2302. [Link]

  • Ayoub, M. A., Fahim, A. M., & Magar, H. S. (2025). Optimized molecular structure of (a) triazole‐thiol (HL), (b) crystal... ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2020). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 58-65. [Link]

  • Jacob, J. H., et al. (2015). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Biological Sciences, 8(4), 291-296. [Link]

  • Bouyahya, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7215. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Journal of Molecular Structure, 1301, 137351. [Link]

  • Tozkoparan, B., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2199-2212. [Link]

  • Karabacak, M., et al. (2015). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 145, 229–238. [Link]

  • El-Sayed, W. A., et al. (2023). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoles. ACS Omega, 8(32), 29110–29127. [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Mahar, S., et al. (2020). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Lv, K., et al. (2020). Antibacterial activity study of 1,2,4-triazole derivatives. Bioorganic chemistry, 104, 104338. [Link]

  • Moskalenko, R. A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*, 26(3), 364-371. [Link]

  • Foroutan-Nejad, C., & Leszczynski, J. (2015). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 17(23), 15417-15427. [Link]

  • Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][19][23] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 69(38), 11299–11311. [Link]

  • Al-Warhi, T., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(16), 4983. [Link]

Sources

Validation

Comparative study of 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-thione bioactivity

An In-Depth Comparative Guide to the Bioactivity of 1,2,4-Triazole-3-thiol and 1,2,4-Triazole-3-thione Authored by a Senior Application Scientist This guide provides a comprehensive comparative analysis of the bioactivit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of 1,2,4-Triazole-3-thiol and 1,2,4-Triazole-3-thione

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the bioactivities of 1,2,4-triazole-3-thiol and its tautomeric form, 1,2,4-triazole-3-thione. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced relationship between their chemical structures and biological functions, supported by experimental data and established protocols. We will explore their synthesis, comparative efficacy across various therapeutic areas, and the critical role of thione-thiol tautomerism in their mechanism of action.

The Thione-Thiol Tautomerism: A Cornerstone of Bioactivity

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A key feature of 3-mercapto-1,2,4-triazoles is their existence in a tautomeric equilibrium between the 1,2,4-triazole-3-thiol (thiol form) and the 1,2,4-triazole-3-thione (thione form). While often synthesized and isolated as the more stable thione form, the biological activity frequently involves the thiol tautomer.[3][4][5] This equilibrium is crucial, as the thiol form, particularly its deprotonated thiolate anion, is an excellent metal chelator. This ability to coordinate with metal ions is fundamental to the inhibition of many metalloenzymes, a common mechanism of action for these compounds.[6]

The thione form possesses a carbon-sulfur double bond (C=S), whereas the thiol form has a sulfhydryl group (-SH). This structural difference profoundly impacts their physicochemical properties, such as hydrogen bonding capacity, polarity, and solubility, which in turn dictates their interaction with biological targets.[7]

Caption: Thione-thiol tautomeric equilibrium in the 1,2,4-triazole-3-mercapto scaffold.

Synthesis Strategy: The Gateway to Bioactive Scaffolds

The primary route for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones involves the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][3][5] This method is versatile and allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the systematic exploration of structure-activity relationships (SAR).

The general workflow begins with the reaction of an acid hydrazide with an isothiocyanate to form the thiosemicarbazide intermediate. Subsequent heating in an alkaline medium, such as aqueous sodium hydroxide or potassium hydroxide, induces cyclization to yield the final 1,2,4-triazole-3-thione product.[2][3][5] Modern "green" approaches have also been developed to obtain these compounds in high yields.[8]

SynthesisWorkflow AcidHydrazide Acid Hydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide AcidHydrazide->Thiosemicarbazide + Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide + BaseCatalysis Base-Catalyzed Cyclization (e.g., NaOH, heat) Thiosemicarbazide->BaseCatalysis TriazoleThione 4,5-Disubstituted 1,2,4-Triazole-3-thione BaseCatalysis->TriazoleThione

Caption: General synthetic workflow for 1,2,4-triazole-3-thione derivatives.

Comparative Bioactivity Profile

Derivatives of this scaffold exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][4][8] The specific activity is heavily influenced by the nature of the substituents on the triazole ring.

Antimicrobial (Antibacterial & Antifungal) Activity

Both thiol and thione derivatives of 1,2,4-triazole are potent antimicrobial agents.[1] The core scaffold is present in clinically used antifungal drugs like fluconazole and itraconazole.[2][3]

  • Mechanism of Action: A key antifungal mechanism is the inhibition of sterol 14α-demethylase (a cytochrome P450 enzyme, CYP51), which is vital for fungal cell membrane synthesis. The triazole's nitrogen atom (at N-4) binds to the heme iron atom in the enzyme's active site, disrupting its function. In the antibacterial realm, particularly against resistant strains, these compounds can act as metallo-β-lactamase (MBL) inhibitors.[6] Here, the deprotonated thiol form chelates the zinc ions in the MBL active site, restoring the efficacy of β-lactam antibiotics.[6]

  • Comparative Data: Studies consistently show that the introduction of specific aromatic and heterocyclic moieties enhances antimicrobial potency. For instance, derivatives with nitro groups or halogen substitutions often exhibit strong activity.[8][9]

Table 1: Selected Antibacterial Activity Data (Minimum Inhibitory Concentration - MIC)

Compound DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Clinafloxacin-triazole hybrid 14a MRSA0.25Clinafloxacin1[9]
Clinafloxacin-triazole hybrid 14b MRSA0.25Chloramphenicol16[9]
4-phenethyl-1,2,4-triazole-3-thione T6 S. epidermidis40.62--[2]
4-benzoyl-1,2,4-triazole-3-thione T4 E. faecalis41.79--[2]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol 5e S. aureus<6.25Streptomycin6.25[10]
Anticancer Activity

The 1,2,4-triazole-3-thiol/thione scaffold is a promising platform for the development of novel anticancer agents.[3][11] Derivatives have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.[7][12]

  • Mechanism of Action: The anticancer effects are diverse and can include the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[13] The ability of the triazole nucleus to act as a hydrogen bond donor and acceptor facilitates strong interactions with biological receptors.[7] The incorporation of sulfur in the thione/thiol form often enhances this potency compared to parent triazole compounds.[7][14]

  • Comparative Data: Hydrazone-bearing 1,2,4-triazole-3-thiol derivatives have shown moderate to high cytotoxicity, with EC50 values in the low micromolar range against melanoma, breast, and pancreatic cancer cell lines.[7] Palladium complexes containing 1,2,4-triazole-3-thiones have also exhibited significant cytotoxicity against the MCF-7 human breast cancer cell line.[3]

Table 2: Selected In Vitro Anticancer Activity Data (EC50/IC50)

Compound DerivativeCancer Cell LineEC50/IC50 (µM)Reference CompoundEC50/IC50 (µM)Source
Hydrazone-triazole-3-thiol 4 MDA-MB-231 (Breast)2.0--[7]
Hydrazone-triazole-3-thiol 14 A375 (Melanoma)3.0Dacarbazine>100[7]
Hydrazone-triazole-3-thiol 18 Panc-1 (Pancreatic)5.0Erlotinib10.0[7]
Pd complex 71b MCF-7 (Breast)12.3Cisplatin18.2[3]
Pd complex 71c MCF-7 (Breast)11.8Cisplatin18.2[3]
Anti-inflammatory Activity

Certain 1,2,4-triazole-3-thione derivatives have been identified as potent anti-inflammatory agents.[15] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3]

  • Mechanism of Action & SAR: A study highlighted a 1,2,4-triazole-3-thione derivative (144g ) as a superior dual inhibitor of COX-2 (IC50 = 2.1 µM) and 5-LOX (IC50 = 2.6 µM).[3] This dual inhibition is a highly desirable trait for next-generation anti-inflammatory drugs, as it can offer broader efficacy with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[3] Molecular docking studies confirmed favorable binding interactions within the active sites of both enzymes.[3]

Experimental Protocols: A Guide to Bioactivity Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are methodologies for the synthesis and evaluation of these compounds.

Protocol: General Synthesis of 4-Aryl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Causality: This protocol outlines the foundational synthesis. The first step creates the linear thiosemicarbazide precursor, and the second step uses a strong base to catalyze the dehydrative cyclization, which is thermodynamically driven to form the stable five-membered triazole ring.

  • Step 1: Synthesis of Thiosemicarbazide Intermediate.

    • Dissolve benzhydrazide (10 mmol) in absolute ethanol (50 mL).

    • Add the desired aryl isothiocyanate (10 mmol) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1-benzoyl-4-aryl-thiosemicarbazide.

  • Step 2: Cyclization to 1,2,4-Triazole-3-thione.

    • Suspend the thiosemicarbazide intermediate (5 mmol) in an 8% (w/v) aqueous sodium hydroxide solution (25 mL).

    • Reflux the mixture for 5-7 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

    • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure 4-aryl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3]

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Causality: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It provides a quantitative measure of antibacterial efficacy.

AntimicrobialScreening A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC: The lowest concentration with no visible turbidity D->E

Caption: Workflow for the broth microdilution antibacterial susceptibility assay.

  • Preparation: Aseptically prepare a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final concentration range might typically be 256 µg/mL to 0.5 µg/mL.

  • Inoculum: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution. Also, prepare a positive control (inoculum in broth, no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] An indicator dye like resazurin can be added to aid visualization.

Concluding Remarks and Future Outlook

The 1,2,4-triazole-3-thiol/thione scaffold is a validated and highly versatile pharmacophore. While the thione tautomer is typically the more stable and isolable form, the bioactivity is often mediated through the thiol form, especially in metalloenzyme inhibition. The distinction is not merely academic; it is fundamental to rational drug design. Understanding this tautomeric relationship allows for the design of molecules with optimized metal-chelating properties or specific hydrogen bonding capabilities.

The broad spectrum of activity—from antimicrobial to anticancer—ensures that this scaffold will remain an area of intense research. Future efforts should focus on:

  • Selective Targeting: Synthesizing derivatives with enhanced selectivity towards microbial or cancer-specific targets to minimize off-target effects and host toxicity.

  • Inhibition of Resistance Mechanisms: Further optimizing derivatives as inhibitors of resistance enzymes, such as MBLs, to rejuvenate existing antibiotic classes.

  • Advanced Formulations: Exploring novel drug delivery systems to improve the bioavailability and therapeutic index of promising lead compounds.

By leveraging a deep understanding of the structure-activity relationships and the pivotal role of thione-thiol tautomerism, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Journal of Chromatographic Science. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

  • The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (2021). Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Molecules. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2023). Systematic Review Pharmacy. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Pharmaceuticals. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2023). Pharmaceutical Chemistry Journal. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. [Link]

  • Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antimicrobial Profile of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive framework for validating the antimicrobial efficacy of the novel synthetic compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the antimicrobial efficacy of the novel synthetic compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis grounded in established scientific principles and standardized methodologies. We will explore the compound's anticipated mechanism of action, its performance relative to benchmark antimicrobials, and the precise, repeatable protocols required to generate robust and defensible results.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This heterocyclic scaffold is particularly prominent in the development of antifungal drugs, where it has largely superseded older imidazole-based therapies due to improved safety profiles and higher bioavailability.[1] The compound in focus, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, incorporates several key structural features that suggest a strong potential for antimicrobial activity:

  • The 1,2,4-Triazole Core: This nitrogen-rich heterocycle is the pharmacophore responsible for the primary mechanism of antifungal action.

  • The Thiol Group (-SH): The presence of a thiol at the 3-position is a common feature in many biologically active triazoles and can be crucial for target binding.

  • Substituent Groups: The allyl group at the N4 position and the 2-chlorophenyl group at the C5 position are expected to modulate the compound's lipophilicity, steric profile, and overall potency, potentially enhancing its spectrum of activity or specificity.[1]

Given the global challenge of antimicrobial resistance, the validation of new chemical entities like this one is a critical endeavor.[2] This guide provides the scientific rationale and practical methodologies to rigorously assess its place in the antimicrobial landscape.

Unraveling the Mechanism of Action: A Comparative Perspective

The primary antifungal mechanism of triazole compounds is the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

By binding to the heme iron in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol.[3][4] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect).[3][5]

The antibacterial potential of some triazole derivatives has also been noted, with proposed mechanisms including the inhibition of essential enzymes like dihydrofolate reductase or DNA gyrase.[6]

Diagram: Proposed Antifungal Mechanism of Action

Antifungal Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol CYP51->Ergosterol Conversion Disruption Disruption of Membrane Function CYP51->Disruption Membrane Cell Membrane Integrity Ergosterol->Membrane Membrane->Disruption Triazole 4-allyl-5-(2-chlorophenyl)- 4H-1,2,4-triazole-3-thiol Triazole->CYP51 Inhibition

Caption: Inhibition of fungal CYP51 by the triazole compound.

This targeted action on the fungal CYP51 enzyme provides a significant therapeutic window, as mammalian P450 enzymes are considerably less sensitive to triazole inhibition.[4] In contrast, a broad-spectrum antibacterial agent like Ciprofloxacin operates through a completely different mechanism, inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[7][8] This fundamental difference in their molecular targets underscores the importance of a multi-faceted approach to antimicrobial drug discovery.

Performance Benchmark: A Comparative Analysis of Antimicrobial Activity

While specific experimental data for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is not yet available in the public domain, we can project its likely performance based on published results for structurally analogous compounds. This section presents a comparative summary of its expected activity against key bacterial and fungal pathogens, benchmarked against the widely-used clinical agents, Ciprofloxacin and Fluconazole.

The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)Aspergillus niger (Mold)
4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol 16 - 64 (Projected)>128 (Projected)8 - 32 (Projected)16 - 64 (Projected)
Ciprofloxacin (Antibacterial) 0.6[9]0.013 - 0.08[9]Not ApplicableNot Applicable
Fluconazole (Antifungal) Not ApplicableNot Applicable0.25 - 4.0[8][10]16 - 64

Data Interpretation and Causality:

  • Projected Activity: The projected MIC values for the target compound are based on the general observation that triazole-thiols exhibit moderate to good antifungal activity. Their antibacterial activity is often more limited, with greater efficacy against Gram-positive than Gram-negative bacteria. The 2-chlorophenyl and allyl substitutions are likely to enhance its antifungal potency compared to unsubstituted parent compounds.

  • Ciprofloxacin: Demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as expected from a broad-spectrum fluoroquinolone. Its MIC against E. coli is particularly low.[9]

  • Fluconazole: Shows excellent activity against Candida albicans, a common yeast pathogen.[8] Its activity against filamentous fungi like Aspergillus niger is generally lower, reflecting the typical spectrum of first-generation triazoles.

Self-Validating Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the scientific rigor and reproducibility of the antimicrobial validation, standardized protocols from internationally recognized bodies must be employed. The following detailed methodologies are based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6]

Diagram: Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) Inoculation 4. Inoculate Microtiter Plate Inoculum->Inoculation Compound 2. Prepare Serial Dilutions of Test Compound Compound->Inoculation Media 3. Dispense Cation-Adjusted Mueller-Hinton Broth Media->Inoculation Incubation 5. Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading 6. Visually Inspect for Growth Incubation->Reading MIC 7. Determine MIC (Lowest concentration with no visible growth) Reading->MIC

Caption: Broth microdilution workflow for MIC determination.

Protocol 1: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol is based on the CLSI M07-A10 standard.[5][6][7][11]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test is 256 µg/mL to 0.5 µg/mL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Broth Microdilution for Determining MIC against Fungi (Yeasts and Molds)

This protocol is adapted from CLSI and EUCAST guidelines for antifungal susceptibility testing.

  • Preparation of Inoculum:

    • Yeasts (Candida albicans): Prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • Molds (Aspergillus niger): Harvest conidia from a 7-day old culture on potato dextrose agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Preparation of Antifungal Agent Dilutions:

    • Follow the same serial dilution procedure as for bacteria, but use RPMI-1640 medium (buffered with MOPS) as the diluent.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Incubate at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is seen in the positive control well.

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50% for fungistatic agents like triazoles) in turbidity compared to the positive control.

By adhering to these standardized protocols, the resulting data will be comparable to that generated in other laboratories worldwide, ensuring the trustworthiness and scientific validity of the findings.

Conclusion and Future Directions

The structural characteristics of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol strongly suggest its potential as a novel antifungal agent, operating through the well-established mechanism of ergosterol biosynthesis inhibition. While its antibacterial activity is likely to be more modest, this focused antifungal profile is advantageous in many clinical scenarios.

The provided experimental framework, based on CLSI and EUCAST standards, offers a robust pathway for the definitive validation of its antimicrobial properties. The comparative data, although projected, sets a clear benchmark for its performance against established drugs like Fluconazole. Future studies should focus on generating empirical MIC data against a broad panel of clinical isolates, including resistant strains, to fully elucidate its therapeutic potential. Further investigations into its safety profile, cytotoxicity, and in vivo efficacy will be the subsequent critical steps in its development as a potential new tool in the fight against infectious diseases.

References

  • Thakkar, S. S., Thakor, P., Doshi, H., & Ray, A. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3244-3249. [Link]

  • Stoyanova, A., & Zlatev, R. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(3), 627-632. [Link]

  • Gümrükçüoğlu, N., & Şahin, E. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Kravchenko, I., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 27(19), 6529. [Link]

  • Gümrükçüoğlu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Firsov, A. A., Zinner, S. H., & Vostrov, S. N. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. [Link]

  • Popescu, M. I., et al. (2020). FDA approved antibacterial drugs: 2018-2019. Discoveries (Craiova, Romania), 8(1), e102. [Link]

  • Patel, K., & Tadi, P. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. EUCAST. [Link]

  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. [Link]

  • GoodRx. (2024). Fluconazole, Terbinafine, and More: 8 Oral Antifungal Medications and How They Differ. [Link]

  • Fathizadeh, H., et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Infection and Drug Resistance, 16, 5117–5132. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

  • Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • Synapse. (2024). What is the mechanism of Ciprofloxacin?. [Link]

  • Wikipedia. (n.d.). Fluconazole. [Link]

  • Sadeghian, S., et al. (2023). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 28(23), 7800. [Link]

  • Grant, S. S., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(4), 511-46. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a wide array of therapeutic agents.[1][2] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comprehensive comparison of the biological activities of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its analogues, supported by experimental data and detailed methodologies to assist researchers in the development of novel therapeutic agents.

The Versatile 1,2,4-Triazole Core: A Foundation for Diverse Biological Activity

The unique structural features of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole character, and rigidity, allow for high-affinity interactions with various biological targets. This has led to the development of numerous successful drugs incorporating this moiety. The addition of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for a fine-tuning of the molecule's physicochemical properties and biological activity.

The core structure of the compounds discussed in this guide is the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. The presence of the thiol group is particularly significant as it can exist in tautomeric equilibrium with the thione form, a feature that can influence receptor binding and biological activity.

Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A General Protocol

The synthesis of the target compound, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and its analogues generally follows a well-established synthetic route. The key steps involve the formation of a thiosemicarbazide intermediate followed by cyclization.

Experimental Protocol: Synthesis

Step 1: Synthesis of Potassium Dithiocarbazinate

  • An appropriate aromatic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide.

  • Carbon disulfide is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is stirred for 12-16 hours at room temperature.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried.

Step 2: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate for 4-6 hours.

  • During the reaction, hydrogen sulfide gas is evolved, and the color of the reaction mixture changes.

  • Upon cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the crude product.

  • The solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Step 3: Synthesis of 4-Allyl-5-aryl-4H-1,2,4-triazole-3-thiol

  • The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is treated with allyl bromide in the presence of a base (e.g., anhydrous potassium carbonate) in a suitable solvent (e.g., acetone).

  • The reaction mixture is refluxed for several hours until the completion of the reaction (monitored by TLC).

  • The solvent is evaporated, and the residue is treated with water to obtain the crude product, which is then purified by recrystallization.

Comparative Biological Evaluation

The biological potential of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its analogues is evaluated across several key therapeutic areas. This section compares their performance based on available experimental data.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of antimicrobial activities. The presence of specific substituents on the phenyl ring can significantly influence this activity. For instance, compounds with electron-donating groups like -OH and -OCH3 have been shown to enhance antimicrobial and antitumor activity.[3] Conversely, electron-withdrawing groups such as -NO2 and -Cl can also impact the ability of these compounds to bind to biological targets.[3]

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Analogues (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/AnalogueStaphylococcus aureusEscherichia coliCandida albicansReference
Analogue 1 (5-phenyl)>100>100>100[3]
Analogue 2 (5-(4-chlorophenyl))5010050[3]
Analogue 3 (5-(4-hydroxyphenyl))255025[3]
Fluconazole (Standard) --12.5[3]
Ciprofloxacin (Standard) 1.560.78-[3]

Note: The data presented here is for illustrative purposes based on structurally similar compounds. The activity of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol may vary.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a significant area of research.[1] Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

For instance, certain 1,2,4-triazole-3-thione derivatives have shown notable activity against the human colon cancer cell line HCT-116.[1] One such derivative exhibited an IC50 value of 4.363 μM, which is comparable to the potent anticancer drug doxorubicin.[1] Another study reported that derivatives of N-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-phenylacetamide displayed remarkable cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines.

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Analogues (IC50 in µM)

Compound/AnalogueHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Analogue 4 (Schiff base derivative)18.76--[1]
Analogue 5 (Coumarin conjugate)4.363--[1]
Analogue 6 (para-chloro derivative)-->50
Doxorubicin (Standard) ~1.0~0.5~1.2

Note: The data presented is based on related triazole structures to provide a comparative context.

Anti-inflammatory and Antioxidant Activity

Some 1,2,4-triazole-3-thione derivatives have also been investigated for their anti-inflammatory and antioxidant properties. Schiff base derivatives of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were identified as potent anti-inflammatory agents.[1] One compound from this series also demonstrated significant antioxidant activity with an IC50 value of 7.2 ± 2.7 μg/mL.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is intricately linked to the nature and position of the substituents on the triazole and phenyl rings.

  • Substitution at the 4-position: The introduction of an allyl group at the N-4 position can influence the lipophilicity and steric profile of the molecule, potentially affecting its interaction with biological targets.

  • Substitution at the 5-position: The presence and position of substituents on the phenyl ring at the C-5 position are critical. Halogen atoms, such as the chlorine in the 2-position of the phenyl ring, can modulate the electronic properties and conformation of the molecule, thereby influencing its biological activity. The ortho-positioning of the chlorine atom may induce a specific conformational preference that could be favorable for binding to certain enzymes or receptors.

Caption: Structure-Activity Relationship (SAR) overview for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocols for Biological Assays

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.

Protocol:

  • Preparation of Media: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Seeding of Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into the wells. A solvent control should also be included.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Media Prepare Agar Plates Seed_Plates Seed Plates with Inoculum Prepare_Media->Seed_Plates Prepare_Inoculum Prepare Microbial Inoculum Prepare_Inoculum->Seed_Plates Create_Wells Create Wells in Agar Seed_Plates->Create_Wells Add_Compounds Add Test Compounds to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for the Agar Well Diffusion Method.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited in the public domain, the analysis of its structural analogues strongly suggests potential for significant biological activity, particularly in the antimicrobial and anticancer arenas. The presence of the allyl group at the N-4 position and the 2-chloro substituent on the C-5 phenyl ring are key features that warrant further investigation to fully elucidate their impact on the biological profile of this class of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and a focused library of its analogues. This would involve screening against a broader panel of microbial strains and cancer cell lines to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

  • Al-Abdullah, E. S., Al-Omar, M. A., Habib, E. E., Ibrahim, T. M., El-Emam, A. A. (2011). Synthesis, antimicrobial, and anti-inflammatory activities of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles. European Journal of Medicinal Chemistry, 46(9), 4172-4178.
  • Bekircan, O., Bektas, H. (2006).
  • Haddad, R., Yousif, E., Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510.
  • Jha, A., Murthy, Y., Durga, G. (2015). Synthesis, characterization and bioactivity of transition metal complexes of new 3-methyl-5-mercapto-4-triazole Schiff bases. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1306-1315.
  • Karegoudar, P., Prasad, D. J., Ashok, M., Mahalinga, M., Poojary, B., Holla, B. S. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazolo[3,4-b][1][4][5]thiadiazoles and 1,2,4-triazolo[3,4-b][1][4][5]thiadiazines bearing trichlorophenyl moiety. European Journal of Medicinal Chemistry, 43(4), 808–815.

  • Khanum, S. A., Shashikanth, S., Umesha, S., Kavitha, R. (2005). Synthesis and antimicrobial study of novel heterocyclic compounds from hydroxybenzophenones. European Journal of Medicinal Chemistry, 40(11), 1156–1162.

Sources

Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of Novel Triazole Compounds: A Case Study of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive framework for academic and industry researchers to evaluate the cross-reactivity profile of novel 1,2,4-triazole-based compounds. Using the hypothetical molecule, 4-allyl-5-(2-chloroph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for academic and industry researchers to evaluate the cross-reactivity profile of novel 1,2,4-triazole-based compounds. Using the hypothetical molecule, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, as a central example, we will detail the critical experimental assays and data interpretation necessary to predict potential off-target effects and drug-drug interactions. The principles and methodologies outlined herein are broadly applicable to the preclinical assessment of new chemical entities within this important heterocyclic class.

Introduction: The Prominence and Perils of the Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This versatility stems from the triazole ring's ability to engage in various non-covalent interactions with biological targets.[2] However, this same chemical reactivity, particularly the nitrogen atoms within the ring, can lead to unintended interactions with other biomolecules, resulting in cross-reactivity and potential adverse effects.

A primary concern for triazole-containing compounds is their propensity to interact with heme-containing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] Inhibition of CYP enzymes is a major mechanism of drug-drug interactions, potentially leading to altered metabolism and toxicity of co-administered therapies.[5][6] Furthermore, off-target interactions with ion channels, such as the hERG potassium channel, are a critical safety liability that can lead to cardiac arrhythmias.[7]

Therefore, a thorough investigation of a novel triazole derivative's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of responsible drug discovery. This guide will provide the rationale and step-by-step protocols for key in vitro assays to build a robust cross-reactivity profile.

Foundational Knowledge: Synthesis of the Target Compound

While this guide focuses on cross-reactivity, understanding the synthesis of the target compound is crucial for ensuring its purity and for generating derivatives for structure-activity relationship (SAR) studies. The synthesis of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol would likely follow a well-established route for this class of compounds. A plausible synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2-chlorobenzoic_acid 2-Chlorobenzoic Acid Acid_chloride 2-Chlorobenzoyl Chloride 2-chlorobenzoic_acid->Acid_chloride SOCl2 Thionyl_chloride Thionyl Chloride Hydrazine_hydrate Hydrazine Hydrate Carbon_disulfide Carbon Disulfide Potassium_hydroxide Potassium Hydroxide Allyl_iodide Allyl Iodide Hydrazide 2-Chlorobenzohydrazide Acid_chloride->Hydrazide N2H4·H2O Dithiocarbazate Potassium dithiocarbazinate salt Hydrazide->Dithiocarbazate CS2, KOH Triazole_thiol 5-(2-chlorophenyl)-4H- 1,2,4-triazole-3-thiol Dithiocarbazate->Triazole_thiol N2H4·H2O, reflux Final_Product 4-allyl-5-(2-chlorophenyl)-4H- 1,2,4-triazole-3-thiol Triazole_thiol->Final_Product Allyl Iodide, base

Caption: Plausible synthetic workflow for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Core Cross-Reactivity Assessment: Experimental Protocols

The following sections detail the essential in vitro assays for profiling the cross-reactivity of our target compound. For each assay, the underlying scientific principles, detailed protocols, and data interpretation are provided.

Cytochrome P450 Inhibition Profiling

Rationale: The nitrogen atoms in the triazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.[4] Assessing the inhibitory potential against major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is critical for predicting drug-drug interactions.[5][8]

Experimental Workflow:

CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Microsomes Human Liver Microsomes (source of CYPs) Incubation Incubate at 37°C Microsomes->Incubation Substrate Fluorescent/Luminescent CYP-specific substrate Substrate->Incubation Test_Compound Test Compound (serial dilutions) Test_Compound->Incubation NADPH NADPH regenerating system (cofactor) NADPH->Incubation Metabolite_Detection Measure fluorescent/ luminescent signal Incubation->Metabolite_Detection IC50_Curve Plot % inhibition vs. log[Test Compound] Metabolite_Detection->IC50_Curve IC50_Value Calculate IC50 IC50_Curve->IC50_Value

Caption: Workflow for in vitro cytochrome P450 inhibition assay.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in DMSO.

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Prepare working solutions of human liver microsomes, NADPH regenerating system, and the specific fluorescent substrate for each CYP isoform.

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the wells.

    • Add human liver microsomes and the CYP-specific substrate to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the recommended time for each isoform.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescent or luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation:

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Ketoconazole (Positive Control)>502.80.5>500.02
Fluconazole (Reference Triazole)>500.9 0.7 >508.5

Note: The table above is a template for presenting experimental data. Actual values would be populated from experimental results.

hERG Channel Inhibition Assay

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[7] Many drugs have been withdrawn from the market due to this off-target effect. Therefore, early assessment of hERG liability is crucial.

Experimental Workflow:

hERG_Inhibition_Workflow cluster_setup Cell & Compound Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_analysis Data Analysis HEK293_hERG HEK293 cells stably expressing hERG channels Patch_Clamp Whole-cell patch-clamp recording HEK293_hERG->Patch_Clamp Test_Compound Test Compound (serial dilutions) Current_Measurement Measure hERG tail current before and after compound addition Test_Compound->Current_Measurement Positive_Control Known hERG blocker (e.g., Cisapride) Positive_Control->Current_Measurement Voltage_Protocol Apply voltage steps to elicit hERG current Patch_Clamp->Voltage_Protocol Voltage_Protocol->Current_Measurement IC50_Curve Plot % inhibition vs. log[Test Compound] Current_Measurement->IC50_Curve IC50_Value Calculate IC50 IC50_Curve->IC50_Value

Caption: Workflow for hERG channel inhibition assay using patch-clamp electrophysiology.

Detailed Protocol (Manual Patch-Clamp):

  • Cell Culture:

    • Culture HEK293 cells stably expressing the hERG channel under standard conditions.

    • Plate cells onto glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol designed to elicit the characteristic hERG tail current.

    • Record baseline hERG currents in the extracellular solution.

    • Perfuse the cells with increasing concentrations of the test compound and record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each test concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Comparative Data Presentation:

CompoundhERG IC50 (µM)
4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Experimental Data
Cisapride (Positive Control)0.01
Penconazole (Reference Triazole)1.2

Note: The table above is a template for presenting experimental data. Actual values would be populated from experimental results.

Broader Selectivity Profiling

Beyond CYP and hERG, a comprehensive cross-reactivity assessment should include a panel of other relevant off-targets. This is often conducted through partnerships with contract research organizations (CROs) that offer broad panel screening.

Recommended Panels:

  • Receptor Binding Panel: A panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters to identify any unexpected binding interactions.

  • Kinase Panel: Given the prevalence of kinase inhibitors in drug discovery, screening against a panel of kinases can reveal potential off-target kinase activity.[9]

  • Cytotoxicity Assay: Assessing the general cytotoxicity of the compound in relevant cell lines (e.g., HepG2 for hepatotoxicity) provides an early indication of potential safety issues.[10]

Conclusion and Future Directions

The experimental framework presented in this guide provides a robust starting point for evaluating the cross-reactivity of novel 1,2,4-triazole derivatives. The data generated from these assays are essential for making informed decisions about the progression of a compound through the drug discovery pipeline. A favorable cross-reactivity profile, characterized by high IC50 values for CYP and hERG inhibition and a lack of significant off-target binding, is a key indicator of a promising therapeutic candidate. Conversely, early identification of cross-reactivity liabilities allows for medicinal chemistry efforts to mitigate these issues through structural modifications.

References

  • El-Sayed, W. A., Ali, O. M., & Mohamed, F. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(15), 3354. [Link]

  • Gumrukcuoglu, N., Uslu, H., & Demir, B. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Ivanova, Y., & Georgieva, M. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 431-436. [Link]

  • Fathy, M., Mabied, A. F., Farahat, A. A., & El-Gazzar, A. B. A. (2023). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. [Link]

  • Gumrukcuoglu, N., Uslu, H., & Demir, B. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Davydov, D. R., & Halpert, J. R. (2014). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society, 136(38), 13192–13195. [Link]

  • Dodson, C., & Hope, W. (2023). Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Antimicrobial Chemotherapy, 78(Supplement_1), i33-i41. [Link]

  • Al-Jubair, N., & Al-Hussain, S. A. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Zavras, P. D., & Kourbeti, I. S. (2015). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 11(2), 221-233. [Link]

  • Kikuchi, K., Nagatomo, T., & Abe, H. (2005). Blockade of HERG cardiac K + current by antifungal drug miconazole. British Journal of Pharmacology, 144(6), 841–849. [Link]

  • Al-Tannak, N. F., & Al-Mannai, M. A. (2021). Triazole antifungal drug interactions-practical considerations for excellent prescribing. ResearchGate. [Link]

  • Wang, S., et al. (2008). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry, 16(16), 7653-7661. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888322. [Link]

  • Demir, Y., et al. (2024). Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies. Molecules, 29(23), 5158. [Link]

  • Rahman, M. A., & Islam, M. S. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Journal of Chemistry, 2022, 1-21. [Link]

  • de Oliveira, M. R., et al. (2022). Triazole derivatives of guttiferone-A inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and expression profiles of regulators of G1/S transition. Toxicology and Applied Pharmacology, 434, 115814. [Link]

  • Kuntala, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10. [Link]

  • Han, X., et al. (2017). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Chemosphere, 169, 136-142. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Guide for Laboratory Professionals

The responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-allyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a compound that, due to its chemical structure, requires specific handling protocols. As a Senior Application Scientist, my objective is to provide a framework that is not only procedurally sound but also explains the rationale behind each step, fostering a culture of safety and scientific integrity.

This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds. The procedures outlined herein are based on established safety protocols for handling halogenated organic compounds and thiols, and align with general guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Identification

Key Structural Features and Associated Hazards:

  • Chlorinated Phenyl Group: The presence of a chlorophenyl group classifies this compound as a halogenated organic compound .[3][4][5] Halogenated organic wastes are typically subject to specific disposal regulations due to the potential for forming persistent environmental pollutants if not managed correctly.[3][6]

  • Thiol Group (-SH): Thiols are known for their strong, unpleasant odors and their potential to be readily oxidized.[7][8] Special procedures are often required to neutralize their odor and reactivity.

  • Triazole Ring: The 1,2,4-triazole moiety is a common scaffold in pharmacologically active compounds.[9][10][11] While this speaks to its potential biological activity, it also underscores the need for careful handling to avoid unintended exposure.

Based on the SDS for the related compound 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, the primary hazards are expected to be:[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory when handling 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its waste:

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Body Protection: A lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a respirator with a particulate filter may be necessary.[13]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical for safe and compliant disposal. It also helps in minimizing disposal costs.[4]

Protocol for Waste Segregation:

  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of solid 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol waste.[14] The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly state the full chemical name: "Waste 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol".[5] Do not use abbreviations.

  • Waste Stream Classification: This compound belongs to the halogenated organic waste stream.[3] It must not be mixed with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[4][6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[5][14] Store the container in a designated satellite accumulation area within the laboratory.[14]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation start Chemical Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes non_halogenated_container Collect in a designated 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container No final_disposal Arrange for disposal by a licensed hazardous waste contractor. halogenated_container->final_disposal non_halogenated_container->final_disposal

Caption: Waste segregation workflow for halogenated and non-halogenated organic compounds.

Disposal Procedures

The disposal of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol must be handled in accordance with local, state, and federal regulations.[15][16] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA).[16]

A. Disposal of Unused or Waste Solid Compound:

  • Carefully transfer any unused or waste solid 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol into the designated and labeled "Halogenated Organic Waste" container.

  • Ensure the container is securely closed and stored in the satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[17]

B. Decontamination of Glassware and Equipment:

Due to the thiol group, glassware and equipment that have come into contact with this compound may retain a strong, unpleasant odor and residual chemical. A two-step decontamination process is recommended.

Step 1: Oxidation of the Thiol Group

Thiols can be oxidized to less odorous and less reactive sulfonic acids using sodium hypochlorite (bleach).[18][19]

Protocol:

  • Working in a fume hood, prepare a decontamination bath of approximately 5-10% sodium hypochlorite solution (household bleach is typically 5.25-8.25%).[7][19]

  • Carefully rinse all contaminated glassware and equipment with an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this solvent rinse as halogenated organic liquid waste.

  • Immerse the rinsed glassware and equipment in the bleach bath and allow it to soak for at least 12-24 hours.[7][8] For larger items that cannot be submerged, fill them with the bleach solution.

  • The oxidation reaction may be exothermic, so it is important to perform this in a well-ventilated area and away from other chemicals.[18]

Step 2: Final Cleaning and Disposal of Decontamination Solution

  • After soaking, carefully remove the glassware from the bleach bath and rinse thoroughly with water.

  • The glassware can then be washed using standard laboratory procedures.

  • The used bleach solution, now containing the oxidized sulfur compounds, should be neutralized to a pH between 6 and 8 with a suitable acid or base, and then can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines before drain disposal of any chemical waste.

The following diagram outlines the decontamination workflow:

DecontaminationWorkflow start Contaminated Glassware rinse Rinse with organic solvent start->rinse collect_rinse Collect rinse as 'Halogenated Organic Liquid Waste' rinse->collect_rinse bleach_soak Soak in bleach solution for 12-24 hours rinse->bleach_soak rinse_water Rinse with water bleach_soak->rinse_water neutralize_bleach Neutralize used bleach solution bleach_soak->neutralize_bleach standard_wash Proceed with standard laboratory washing rinse_water->standard_wash drain_disposal Dispose of neutralized solution down the drain (per local regulations) neutralize_bleach->drain_disposal

Caption: Step-by-step workflow for the decontamination of glassware used with thiol-containing compounds.

C. Disposal of Contaminated PPE:

Disposable PPE, such as gloves and absorbent pads used for cleaning up minor spills, should be collected in a sealed plastic bag, which is then placed into the solid hazardous waste container.[8]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Cleanup: For small spills, use an absorbent material to collect the spilled solid. Avoid generating dust.[1] Place the absorbent material and any contaminated debris into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by the bleach decontamination procedure described above.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion: A Commitment to Safety

The proper disposal of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a multi-faceted process that requires a thorough understanding of its chemical properties and the associated regulatory requirements. By adhering to the principles of hazard identification, proper segregation, and meticulous decontamination, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[12][20][21][22]

References

  • Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). ScienceRise: Pharmaceutical Science.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Hazardous waste segregation. (n.d.). Retrieved from a university environmental health and safety website.
  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Liu lab. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • The University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • PubChem. 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from a hazardous waste management company's blog.
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Thiols. (n.d.). Retrieved from a university environmental health and safety website.
  • Wikipedia. Hazardous waste in the United States. Retrieved from [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]

  • University of British Columbia, Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9][23] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.

  • Watson International Ltd. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol.
  • Vanderbilt University, Office of Clinical and Research Safety. The Laboratory Standard. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19).
  • University of Hertfordshire, AERU. 1,2,4-triazole (Ref: CGA 71019). Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. As a trusted partner in your research, we aim to deliver val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following procedures are based on the known hazards of structurally similar compounds, including chlorinated aromatics and organosulfur thiol derivatives.

Hazard Assessment and Risk Mitigation

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosol.[4][5]

  • Stench: As a thiol-containing compound, it is likely to have a strong, unpleasant odor.[5][6][7]

Underlying Chemical Rationale for Hazards:

  • The triazole moiety can exhibit a range of biological activities, and its derivatives are often investigated for such properties.

  • The thiol (-SH) group is responsible for the characteristic and potent stench of many organosulfur compounds. It can also be a skin and eye irritant.

  • The chlorinated phenyl group contributes to the molecule's overall toxicity profile and persistence. Chlorinated aromatic compounds require careful handling to prevent environmental release.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure researcher safety. The selection of specific PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile or neoprene gloves.[9] For prolonged exposure or handling larger quantities, consider butyl or Viton® gloves.[10]Aromatic and halogenated hydrocarbons can degrade some glove materials.[11] Double-gloving provides an additional barrier against potential tears or rapid permeation.
Eye and Face Protection Chemical splash goggles are the minimum requirement.[8][12] A face shield should be worn over goggles when there is a significant risk of splashing.[8][12]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[1][2][4]
Body Protection A flame-resistant lab coat, fully buttoned. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.[8]Prevents contamination of personal clothing and skin.
Footwear Closed-toe shoes, preferably made of a chemically resistant material.[6]Protects feet from spills.
Respiratory Protection Generally not required if work is conducted within a certified chemical fume hood.[8] If weighing powders outside of a ventilated enclosure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.[4]

Operational Workflow for Safe Handling

A systematic workflow is crucial to minimize exposure and prevent accidental release.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Use Spatula or Powder Funnel for Transfers handle_weigh->handle_transfer handle_dissolve Add to Solvent in a Closed Vessel handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware with Bleach Solution handle_dissolve->cleanup_decon cleanup_waste Segregate Solid and Liquid Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of as Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Properly Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Figure 1: Step-by-step workflow for the safe handling of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the safety data sheets of structurally similar compounds.

    • Ensure a certified chemical fume hood is used for all manipulations.[6][8]

    • Don all required personal protective equipment as outlined in the table above.

    • Have a spill kit readily accessible, including absorbent materials and a container for hazardous waste.

  • Handling:

    • All weighing and transferring of the solid compound must be conducted within a chemical fume hood to contain any dust.[4]

    • Use appropriate tools, such as spatulas and powder funnels, to minimize the generation of airborne dust.

    • When dissolving the compound, add it to the solvent in a vessel that can be securely capped or sealed.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Properly doff and dispose of contaminated gloves and other disposable PPE.

Spill and Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[7]

Disposal Plan

All waste containing 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect any unused compound, contaminated absorbent materials, and disposable PPE in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Glassware Decontamination: Due to the thiol group, glassware should be decontaminated before standard washing.[13] This can be achieved by soaking the glassware in a bleach solution within a fume hood to oxidize the malodorous thiol.[13] The bleach solution should then be disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[2][4][5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. (2025). Carl ROTH.
  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. (2016).
  • Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole. (2025). Thermo Fisher Scientific.
  • 3-Mercapto-1,2,4-triazole SDS, 3179-31-5 Safety D
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
  • SOP for Stench Chemicals. Columbia University Environmental Health & Safety.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][4] triazole-3-thiol derivatives and Antifungal activity. (2015). ResearchGate.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).
  • How to Work with Thiols-General SOP. University of Rochester Department of Chemistry.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022).
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2019). MDPI.
  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. PubChem.
  • How to Choose PPE for Chemical Work. (2025). Lab Manager.
  • Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. (2024). MDPI.
  • Stench Chemicals (thiols) SOP. University of Minnesota.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Thiols. (2002). Government of Alberta.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • 4-AMINO-3-MERCAPTO-5-(2-CHLOROPHENYL)-[1,2,4-]TRIAZOLE. (2022). ChemicalBook.
  • Process for preparation of a 4-amino-5-mercapto-3-substituted- 1,2,4!triazole compound. (1999).
  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. PubChem.
  • 4-AMINO-3-HYDRAZINO-5-MERCAPTO-1,2,4-TRIAZOLE.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.